molecular formula C9H10ClNO B1403948 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride CAS No. 1196157-36-4

2,3-Dihydroisoquinolin-4(1H)-one hydrochloride

Cat. No.: B1403948
CAS No.: 1196157-36-4
M. Wt: 183.63 g/mol
InChI Key: VNCCUBVUYXYGLR-UHFFFAOYSA-N
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Description

2,3-Dihydroisoquinolin-4(1H)-one hydrochloride features the 2,3-dihydro-4(1H)-quinazolinone core structure, recognized in medicinal chemistry as a privileged scaffold for designing novel bioactive compounds . This nitrogen-containing heterocyclic motif is a key synthon in organic synthesis and is present in various molecules with documented pharmacological properties . Researchers value this scaffold for its significant role in drug discovery, particularly in developing potential anticancer and antimicrobial agents . Quinazoline derivatives, including those based on this core structure, have demonstrated a broad spectrum of biological activities such as antitumor, antifungal, anti-inflammatory, and antibacterial effects in scientific studies . The compound serves as a critical building block for synthesizing more complex heterocyclic systems, such as dihydropyrrolo[2,1-a]isoquinolines, which are investigated for their biological activity . Handling of this material should only be performed by qualified personnel using appropriate personal protective equipment in a controlled laboratory setting, as it may be harmful by inhalation, in contact with skin, or if swallowed . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,3-dihydro-1H-isoquinolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-4,10H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCCUBVUYXYGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856851
Record name 2,3-Dihydroisoquinolin-4(1H)-one--hydrogen chloride (1/1)
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-36-4
Record name 4(1H)-Isoquinolinone, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroisoquinolin-4(1H)-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Core: A Technical Guide to 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical overview of 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride (CAS Number: 51641-22-6). As a pivotal heterocyclic scaffold, its strategic application in medicinal chemistry warrants a comprehensive understanding of its synthesis, properties, and potential as a building block for novel therapeutics.

This document moves beyond a simple recitation of facts, offering a Senior Application Scientist's perspective on the causality behind synthetic choices and the inherent logic of its application in drug design. We will explore the foundational chemistry of this compound, from its molecular architecture to its role as a versatile intermediate.

Molecular Profile and Physicochemical Properties

This compound is a nitrogen-containing heterocyclic compound. The core structure, a tetrahydroisoquinoline skeleton, is a well-recognized "privileged scaffold" in medicinal chemistry, frequently appearing in both natural products and synthetic drugs.[1] The presence of a ketone at the 4-position and the hydrochloride salt form imparts specific physicochemical characteristics that are crucial for its handling, reactivity, and downstream applications.

PropertyValueSource
CAS Number 51641-22-6PubChem[2]
Molecular Formula C₉H₉NOPubChem[2]
Molecular Weight 147.17 g/mol (free base)PubChem[2]
Appearance Solid (typical)
Solubility Expected to be soluble in water and polar organic solventsGeneral chemical principles

Strategic Synthesis: A Plausible and Efficient Route

While various methods exist for the synthesis of the broader tetrahydroisoquinoline class, a common and effective approach for constructing the 2,3-dihydroisoquinolin-4(1H)-one core is through an intramolecular Dieckmann condensation.[3][4][5] This powerful carbon-carbon bond-forming reaction is ideally suited for the formation of five- and six-membered rings.[6][7]

The logical starting material for such a synthesis is a suitably substituted N-benzylglycine ester. The causality behind this choice lies in the inherent reactivity of the diester, which, upon treatment with a strong base, can undergo intramolecular cyclization to yield the desired β-keto ester, in this case, the isoquinolinone ring system.

Proposed Synthetic Pathway

G cluster_0 Synthesis of 2,3-Dihydroisoquinolin-4(1H)-one A N-Benzylglycine B Esterification (e.g., EtOH, H+) A->B C N-Benzylglycine Ethyl Ester B->C D Acylation (e.g., Ethyl Chloroformate) C->D E N-Carbethoxy-N-benzylglycine Ethyl Ester D->E F Dieckmann Condensation (e.g., NaOEt, Toluene) E->F G 2,3-Dihydroisoquinolin-4(1H)-one (Free Base) F->G H Salt Formation (HCl in Ether) G->H I 2,3-Dihydroisoquinolin-4(1H)-one HCl H->I

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Synthesis of the Free Base via Dieckmann Condensation

  • Esterification of N-Benzylglycine: N-benzylglycine is esterified, for example, by refluxing in ethanol with a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ethyl ester. This step is crucial to protect the carboxylic acid and provide one of the ester functionalities required for the Dieckmann condensation.

  • Acylation: The resulting N-benzylglycine ethyl ester is then acylated on the nitrogen atom. A common method involves reaction with an acylating agent like ethyl chloroformate in the presence of a base to yield N-carbethoxy-N-benzylglycine ethyl ester. This introduces the second ester group necessary for the intramolecular cyclization.

  • Intramolecular Dieckmann Condensation: The diester is treated with a strong base, such as sodium ethoxide, in an anhydrous, non-polar solvent like toluene. The base abstracts an acidic α-proton from one of the ester groups, generating an enolate which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. Subsequent loss of the ethoxide leaving group and workup yields the cyclic β-keto ester, 2,3-Dihydroisoquinolin-4(1H)-one. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing reactions.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure free base.

Step 2: Conversion to the Hydrochloride Salt

  • Dissolution: The purified 2,3-Dihydroisoquinolin-4(1H)-one free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrogen chloride in an appropriate solvent (e.g., HCl in diethyl ether) is added dropwise to the solution of the free base with stirring.

  • Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration, washed with fresh solvent to remove any unreacted starting material or excess acid, and dried under vacuum.

Applications in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. The tetrahydroisoquinoline core is present in a wide array of compounds with diverse pharmacological activities.

Potential Therapeutic Areas

Derivatives of the tetrahydroisoquinoline scaffold have shown promise in a multitude of therapeutic areas, including:

  • Oncology: As precursors to compounds that can interact with various cancer targets.

  • Neurodegenerative Diseases: The core structure is found in molecules with neuroprotective properties.

  • Infectious Diseases: As a scaffold for the development of novel antibacterial and antiviral agents.

The strategic functionalization of the 2,3-dihydroisoquinolin-4(1H)-one core allows for the exploration of vast chemical space, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules.

G cluster_1 Drug Discovery Applications Core 2,3-Dihydroisoquinolin-4(1H)-one HCl Deriv Derivatization (e.g., N-alkylation, ketone modification) Core->Deriv Lib Library Synthesis Deriv->Lib Screen High-Throughput Screening Lib->Screen Lead Lead Compound Identification Screen->Lead Opt Lead Optimization Lead->Opt Cand Drug Candidate Opt->Cand

Caption: Workflow for utilizing the core scaffold in drug discovery.

Characterization and Analytical Profile

Comprehensive characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzene ring, as well as signals for the methylene protons of the heterocyclic ring. The chemical shifts and splitting patterns would be consistent with the proposed structure.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring.
Infrared (IR) Spectroscopy A characteristic absorption band for the C=O stretch of the ketone, as well as bands for N-H stretching (in the free base or protonated amine) and C-H stretching.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the free base, or fragments consistent with its structure.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its synthesis, while requiring careful execution of classic organic reactions, is achievable through established methodologies. The strategic importance of its core heterocyclic structure, coupled with the potential for diverse functionalization, positions this compound as a key intermediate in the quest for novel and effective therapeutic agents. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its unique chemical architecture.

References

The Dihydroisoquinolinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise spatial orientation of functional groups, making it an ideal template for designing molecules that can engage with biological targets with high affinity and specificity. This in-depth technical guide explores the multifaceted biological significance of the dihydroisoquinolinone core, delving into its crucial roles in oncology and neuroprotection. We will examine the key mechanisms of action, provide field-proven experimental protocols for synthesis and biological evaluation, and present visual workflows and signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Architectural Allure of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The dihydroisoquinolinone core is a quintessential example of such a scaffold.[2] Its prevalence in a wide array of pharmacologically active compounds underscores its versatility and importance in drug design.[3] From potent enzyme inhibitors to modulators of protein-protein interactions, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities.[1] This guide will focus on two of the most significant areas where the dihydroisoquinolinone scaffold has made a substantial impact: oncology, particularly through the inhibition of Poly(ADP-ribose) polymerase (PARP) and the p53-MDM2 interaction, and in the realm of neuroprotection.

Anticancer Activity: A Two-Pronged Assault on Malignancy

The dihydroisoquinolinone scaffold has emerged as a powerful weapon in the arsenal against cancer, primarily through its ability to modulate two critical cellular pathways: DNA damage repair and tumor suppression.

PARP Inhibition and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised.[5] Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in the formation of DSBs.[6][7] The inability to repair these DSBs via the faulty HR pathway leads to genomic instability and, ultimately, cell death. This concept, where the simultaneous loss of two genes or pathways is lethal while the loss of either one alone is not, is known as "synthetic lethality."[8]

Several potent PARP inhibitors are based on the dihydroisoquinolinone scaffold. The rigid structure of the scaffold allows for optimal positioning of pharmacophoric groups to interact with the nicotinamide binding pocket of the PARP enzyme.

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal leads to SSB_Cancer Single-Strand Break (SSB) PARPi Dihydroisoquinolinone PARP Inhibitor SSB_Cancer->PARPi targeted by DSB Double-Strand Break (DSB) SSB_Cancer->DSB leads to (unrepaired) PARP_Inhibited PARP Trapping PARPi->PARP_Inhibited causes PARP_Inhibited->DSB exacerbates HR_Deficient Defective Homologous Recombination (HR) DSB->HR_Deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis results in

Caption: Mechanism of PARP inhibition in cancer cells.

Disrupting the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[9] The activity of p53 is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which acts as a negative regulator by binding to p53 and promoting its degradation.[10] In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2.

The dihydroisoquinolinone scaffold has been successfully employed to design small molecule inhibitors that disrupt the p53-MDM2 protein-protein interaction.[11] These inhibitors mimic the key hydrophobic interactions of the p53 alpha-helix that binds to a deep hydrophobic pocket on the surface of MDM2.[12] By competitively binding to this pocket, the dihydroisoquinolinone-based inhibitors release p53 from MDM2's negative regulation, leading to the restoration of p53's tumor-suppressive functions.

p53_MDM2_Inhibition cluster_0 Normal Regulation cluster_1 Inhibition by Dihydroisoquinolinone Derivative p53 p53 MDM2 MDM2 p53->MDM2 binds to Degradation p53 Degradation p53->Degradation MDM2->Degradation promotes p53_active Active p53 Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) p53_active->Tumor_Suppression activates MDM2_inhibited MDM2 Dihydroisoquinolinone Dihydroisoquinolinone Inhibitor Dihydroisoquinolinone->MDM2_inhibited binds to and inhibits

Caption: Inhibition of the p53-MDM2 interaction.

Neuroprotective Effects: Shielding Neurons from Damage

Beyond oncology, dihydroisoquinolinone derivatives have demonstrated significant promise as neuroprotective agents. Neuronal injury and apoptosis are central to the pathology of various neurodegenerative diseases.[13] The neuroprotective effects of this scaffold are often attributed to its antioxidant and anti-inflammatory properties.

For instance, certain dihydroisoquinoline analogs have been shown to mitigate oxidative stress, a key contributor to neuronal damage in conditions like cerebral ischemia.[14][15] They can scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defense mechanisms. Furthermore, some derivatives exhibit anti-inflammatory activity by modulating signaling pathways involved in the inflammatory response within the central nervous system.

Experimental Protocols: From Synthesis to Biological Evaluation

A critical aspect of drug discovery is the ability to synthesize and evaluate novel compounds efficiently and reliably. This section provides detailed, field-proven protocols for the synthesis of a representative dihydroisoquinolinone and for assessing its cytotoxic activity.

Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one

A common and versatile method for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core is the Castagnoli–Cushman reaction.[16][17] This three-component reaction offers a straightforward approach to constructing the scaffold with a variety of substituents.

Protocol: Castagnoli–Cushman Reaction for 3,4-Dihydroisoquinolin-1(2H)-one Synthesis

  • Reactant Preparation:

    • In a round-bottom flask, dissolve homophthalic anhydride (1.0 eq) in a suitable solvent such as toluene or xylene.

    • Add an appropriate amine (1.0 eq) to the solution.

    • Finally, add the desired aldehyde or ketone (1.0 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect the solid by filtration. Wash the solid with a cold solvent like diethyl ether or hexane.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

  • Characterization:

    • Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start Start: Reactant Preparation Reactants Homophthalic Anhydride + Amine + Aldehyde/Ketone Start->Reactants Reaction Reaction: Reflux in Toluene/Xylene Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Work-up: Cooling & Filtration/Concentration Reaction->Workup Monitoring->Reaction continue if incomplete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization End End: Purified Product Characterization->End

Caption: General workflow for dihydroisoquinolinone synthesis.

Evaluation of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture cancer cells in a suitable medium to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the dihydroisoquinolinone test compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro PARP1 Inhibition Assay

To specifically assess the inhibitory activity of a dihydroisoquinolinone derivative against PARP1, a variety of commercially available assay kits can be utilized. These are often based on colorimetric or fluorometric detection of PARP1 activity.[20]

Protocol: General Steps for a PARP1 Inhibition Assay

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, activated DNA (which stimulates PARP1 activity), and the dihydroisoquinolinone test compound at various concentrations.

    • Add the PARP1 enzyme to each well.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding NAD+, the substrate for PARP1.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light if using a fluorescent detection method.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a colorimetric or fluorescent signal that is proportional to the amount of PARP1 activity.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Table 1: Representative Biological Activities of Dihydroisoquinolinone Derivatives

Compound ClassTargetBiological Activity
Dihydroisoquinolinone-based PARP inhibitorsPARP1/2Anticancer (synthetic lethality in HR-deficient tumors)
Dihydroisoquinolinone-based MDM2 inhibitorsp53-MDM2 interactionAnticancer (reactivation of p53)
Substituted DihydroisoquinolinesVariousNeuroprotection, Anti-inflammatory

Conclusion and Future Perspectives

The dihydroisoquinolinone scaffold has firmly established itself as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant therapeutic potential in oncology and neuroprotection.[21] The ability to readily synthesize a diverse range of analogs through robust chemical methods, coupled with the scaffold's favorable physicochemical properties, ensures its continued prominence in drug discovery endeavors.

Future research will likely focus on the development of more selective and potent dihydroisoquinolinone-based inhibitors, as well as the exploration of novel biological targets for this versatile scaffold. The combination of dihydroisoquinolinone-containing drugs with other therapeutic agents also represents a promising strategy to overcome drug resistance and enhance therapeutic efficacy. As our understanding of the complex cellular pathways underlying various diseases deepens, the dihydroisoquinolinone core will undoubtedly remain a valuable tool for the design and development of next-generation therapeutics.

References

The Isoquinolinone Scaffold: A Privileged Core for Novel Pharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoquinolinone core represents a versatile and privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the significant pharmacological activities associated with isoquinolinone derivatives, with a particular focus on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. By delving into the underlying mechanisms of action, structure-activity relationships, and key experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the discovery and development of novel isoquinolinone-based therapeutics. This guide emphasizes the causality behind experimental choices, provides detailed protocols for essential assays, and visualizes complex biological pathways to foster a deeper understanding of this important class of compounds.

Introduction: The Enduring Significance of the Isoquinolinone Nucleus

The isoquinoline structural motif is a recurring theme in both natural products and synthetic pharmaceuticals, underscoring its profound importance in drug discovery.[1][2] Many isoquinoline-containing drugs are currently in clinical use for a wide range of diseases, including cancer, infections, and cardiovascular disorders.[3][4][5] The isoquinolinone core, a derivative of isoquinoline, has garnered significant attention due to its broad spectrum of pharmacological activities.[6] These activities stem from the ability of the isoquinolinone scaffold to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets.[7] This adaptability makes it an attractive starting point for the design of novel therapeutic agents with improved efficacy and selectivity. This guide will provide an in-depth analysis of the key pharmacological activities of isoquinolinone derivatives, offering a blend of theoretical knowledge and practical experimental guidance.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Isoquinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and progression.[8] Their multifaceted approach to targeting cancer includes inducing cell cycle arrest and apoptosis, inhibiting key enzymes involved in DNA repair and cell signaling, and interfering with the formation of the mitotic spindle.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of isoquinolinone derivatives are diverse and target several key cellular processes.

  • PARP Inhibition: A significant number of isoquinolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[9][10] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately cell death through a process known as synthetic lethality.[11] The isoquinolinone scaffold can mimic the nicotinamide moiety of the PARP-1 substrate NAD+, leading to competitive inhibition.[11]

  • Topoisomerase Inhibition: Certain isoquinolinone derivatives, particularly the indenoisoquinolines, act as topoisomerase I (Top1) inhibitors.[12][13] Top1 is essential for relieving torsional stress in DNA during replication and transcription. These inhibitors stabilize the Top1-DNA cleavage complex, leading to the accumulation of single-strand DNA breaks that can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[13]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several isoquinoline derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.

  • Microtubule Disruption: Some isoquinoline derivatives exert their anticancer effects by interfering with microtubule dynamics, which is essential for the formation of the mitotic spindle and cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of isoquinolinone derivatives is highly dependent on the nature and position of substituents on the isoquinolinone core.

  • Substitution at the N-2 position: Modifications at the N-2 position with various side chains, including those containing basic amine groups, have been shown to significantly influence cytotoxicity and Topoisomerase I inhibitory activity.[12]

  • Substitution at the C-3 position: The introduction of aryl groups, such as a biphenyl moiety, at the C-3 position can enhance anticancer potency.[14]

  • Substitution at the C-5 position: Halogen substitutions (e.g., bromo, iodo) at the C-5 position have been found to be important for PARP inhibitory activity.[9]

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial for the evaluation of novel isoquinolinone derivatives as potential anticancer agents. The following workflow outlines the key in vitro and in vivo assays.

Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy A Cytotoxicity Screening (MTT Assay) (e.g., NCI-60 panel) B Mechanism of Action Studies A->B Active Compounds F Xenograft Tumor Model (e.g., subcutaneous) A->F Promising Candidates C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (e.g., Annexin V) B->D E Target-Based Assays (e.g., PARP, Topoisomerase) B->E G Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies F->G H Toxicity Assessment F->H

Caption: A general workflow for the preclinical evaluation of anticancer isoquinolinone derivatives.

Detailed Experimental Protocols

This protocol is based on the synthesis of 5-iodoisoquinolin-1-one, a known PARP inhibitor.[9] The causality behind this synthetic choice lies in its efficiency and the introduction of a key iodine atom at the C-5 position, which has been shown to be crucial for PARP inhibitory activity.

  • Step 1: Synthesis of 5-Cyanoisoquinolin-1-one:

    • A mixture of 2,6-dicyanotoluene and dimethylformamide dimethyl acetal (DMFDMA) is heated to afford E-2-(2,6-Dicyanophenyl)-N,N-dimethylethenamine.

    • The resulting enamine is then cyclized under acidic conditions (e.g., refluxing in acetic acid) to yield 5-cyanoisoquinolin-1-one.

  • Step 2: Conversion to 5-Iodoisoquinolin-1-one:

    • The 5-cyanoisoquinolin-1-one is subjected to a Sandmeyer-type reaction. It is first diazotized using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., sulfuric acid).

    • The resulting diazonium salt is then treated with a solution of potassium iodide to introduce the iodine atom at the 5-position, yielding 5-iodoisoquinolin-1-one.

    • The crude product is purified by column chromatography.

This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinolinone derivative (typically in a logarithmic dilution series) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Isoquinolinone derivatives have demonstrated significant anti-inflammatory potential by targeting key signaling pathways and enzymes involved in the inflammatory response.[15]

Mechanism of Action: Quelling the Flames of Inflammation
  • Inhibition of the MAPKs/NF-κB Pathway: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central regulators of inflammation.[15] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6).[15] Certain isoquinolinone derivatives have been shown to inhibit the activation of MAPKs and the nuclear translocation of NF-κB, thereby suppressing the production of these inflammatory molecules.[15]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of isoquinolinone derivatives can be modulated by specific structural features. For example, in a series of chiral pyrazolo isoquinoline derivatives, the nature and position of substituents on the pyrazole and isoquinoline rings were found to be critical for their nitric oxide inhibitory ability.[2][15]

Experimental Workflow for Anti-inflammatory Evaluation

The following workflow outlines a typical screening process for identifying and characterizing anti-inflammatory isoquinolinone derivatives.

AntiInflammatory_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy A NO Production Assay (LPS-stimulated RAW 264.7 cells) B Cytokine Measurement (ELISA for TNF-α, IL-6) A->B Active Compounds D Carrageenan-Induced Paw Edema Model A->D Promising Candidates C Western Blot Analysis (iNOS, COX-2, p-NF-κB) B->C E LPS-Induced Endotoxemia Model D->E

Caption: A general workflow for the preclinical evaluation of anti-inflammatory isoquinolinone derivatives.

Detailed Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the isoquinolinone derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.[16][17]

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.

  • Compound Administration: Administer the isoquinolinone derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Carrageenan Injection: After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Antimicrobial Potential: A Scaffold for Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Isoquinolinone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[18]

Mechanism of Action

The precise mechanisms of antimicrobial action for many isoquinolinone derivatives are still under investigation, but several potential targets have been identified, including interference with cell wall synthesis, DNA replication, and bacterial protein synthesis.[4][15]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of isoquinolinone derivatives is influenced by their structural modifications. For instance, the introduction of halogenated phenyl and phenethyl carbamates at the C-1 position of tetrahydroisoquinolines has been shown to enhance bactericidal activity.[18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of the isoquinolinone derivative in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Isoquinolinone derivatives have shown potential as neuroprotective agents by targeting mechanisms involved in neuronal cell death.[1][19]

Mechanism of Action: Shielding Neurons from Damage

A key mechanism of neuroprotection by some isoquinolinone derivatives is the inhibition of PARP-1.[1][19] Overactivation of PARP-1 in response to DNA damage, a common feature in neurodegenerative conditions, can lead to cellular energy depletion and neuronal death.[19] By inhibiting PARP-1, these compounds can preserve cellular energy levels and protect neurons from excitotoxicity and oxidative stress.[1][19]

Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of isoquinolinone derivatives is closely linked to their ability to inhibit PARP-1. For example, thieno[2,3-c]isoquinolin-5-one and its derivatives have shown potent PARP-1 inhibition and significant neuroprotective effects in models of cerebral ischemia.[1][19]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells and MPP+ Toxicity

This in vitro model mimics some aspects of Parkinson's disease by using the neurotoxin MPP+, which selectively damages dopaminergic neurons.[20][21]

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of the isoquinolinone derivative for a specified time (e.g., 1-2 hours).

  • Neurotoxin Exposure: Expose the cells to MPP+ (1-methyl-4-phenylpyridinium) to induce neuronal cell death.

  • Cell Viability Assessment: After 24-48 hours, assess cell viability using the MTT assay or another suitable method.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the MPP+-treated control.

Data Presentation

The clear and concise presentation of quantitative data is essential for the interpretation and comparison of the pharmacological activities of isoquinolinone derivatives.

Table 1: Representative Anticancer Activity of Isoquinolinone Derivatives
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
7 A549 (Lung)0.8Not specified[14]
15 SK-OV-3 (Ovarian)0.5Not specified[3]
5-Iodoisoquinolin-1-one Not specifiedPotent inhibitorPARP Inhibition[9]
Indenoisoquinoline 6 NCI-60 Panel (MGM)0.079Topoisomerase I Inhibition[13]

MGM: Mean Graph Midpoint for the NCI-60 cell line screen.

Table 2: Representative Anti-inflammatory Activity of Isoquinolinone Derivatives
Compound IDCell LineAssayIC50 (µM)Reference
7d RAW 264.7NO Production20.76[2][15]
7b RAW 264.7NO Production33.8[2][15]
Table 3: Representative Antimicrobial Activity of Isoquinolinone Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
HSN584 S. aureus (MRSA)4-8[4]
HSN739 S. aureus (MRSA)4-8[4]
Derivative 13 E. coli>128[18]
Derivative 17 S. aureus8[18]
Table 4: Representative Neuroprotective Activity of Isoquinolinone Derivatives
Compound IDAssayIC50 (µM)Mechanism of ActionReference
TIQ-A PARP-1 Inhibition0.45PARP-1 Inhibition[19]
5-hydroxy TIQ-A PARP-1 Inhibition0.39PARP-1 Inhibition[19]
5-methoxy TIQ-A PARP-1 Inhibition0.21PARP-1 Inhibition[19]

Conclusion and Future Directions

The isoquinolinone scaffold has unequivocally established itself as a cornerstone in the pursuit of novel therapeutic agents. Its inherent versatility allows for the development of compounds with a remarkable breadth of pharmacological activities, from potent anticancer agents that target the very machinery of cell division and DNA repair to anti-inflammatory molecules that quell detrimental inflammatory cascades. The antimicrobial and neuroprotective properties of isoquinolinone derivatives further highlight the vast therapeutic potential residing within this chemical framework.

The future of isoquinolinone-based drug discovery lies in the rational design of more selective and potent derivatives. A deeper understanding of the structure-activity relationships for each pharmacological target will be paramount. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of lead compounds with optimized efficacy and safety profiles. Furthermore, the exploration of novel drug delivery systems for isoquinolinone derivatives could enhance their bioavailability and therapeutic index. As our understanding of the molecular basis of disease continues to evolve, the adaptable and pharmacologically rich isoquinolinone scaffold is poised to remain at the forefront of innovative drug development for years to come.

References

An In-Depth Technical Guide to 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While this molecule is a structural isomer of the more extensively studied 2,3-dihydroquinolin-4(1H)-one, it presents unique synthetic challenges and holds distinct potential for biological activity. This document details a plausible synthetic pathway, outlines expected analytical characterization, and explores potential pharmacological applications based on the activities of structurally related analogs. This guide is intended to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.

Introduction: The Significance of the Isoquinolinone Core

The isoquinoline and its partially saturated derivatives are privileged structures in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][2] The pharmacological profile of an isoquinoline derivative is heavily influenced by the nature and position of its substituents. The introduction of a ketone functionality, as seen in 2,3-Dihydroisoquinolin-4(1H)-one, offers a site for further chemical modification and can significantly impact the molecule's interaction with biological targets. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound for research and potential therapeutic applications.[3]

Physicochemical Properties

Below is a summary of the key physicochemical properties of 2,3-Dihydroisoquinolin-4(1H)-one and its hydrochloride salt.

Property2,3-Dihydroisoquinolin-4(1H)-oneThis compoundReference
Molecular Formula C₉H₉NOC₉H₁₀ClNO[4]
Molecular Weight 147.17 g/mol 183.63 g/mol [4]
IUPAC Name 2,3-dihydro-1H-isoquinolin-4-oneNot available[4]
CAS Number 51641-22-6Not available[4]
Appearance Predicted: SolidPredicted: Solid
Solubility Predicted: Soluble in organic solvents like DMSO, DMFPredicted: Soluble in water and polar protic solvents
SMILES C1C2=CC=CC=C2C(=O)CN1Not available[4]

Synthesis of this compound: A Proposed Pathway

Rationale for the Synthetic Approach

The Dieckmann condensation is a robust and widely used method for the formation of cyclic β-keto esters from diesters.[1][2][5][6][7] This intramolecular reaction is particularly well-suited for the synthesis of five- and six-membered rings. By designing a suitable N-substituted amino diester precursor, the isoquinolinone core can be constructed. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester, followed by salt formation, will yield the desired this compound.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of N-(Cyanomethyl)benzylamine cluster_1 Step 2: Synthesis of N-Benzyl-N-(2-ethoxy-2-oxoethyl)glycine ethyl ester cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrolysis and Decarboxylation cluster_4 Step 5: Hydrochloride Salt Formation A Benzylamine C N-(Cyanomethyl)benzylamine A->C Reaction B Glycolonitrile B->C D N-(Cyanomethyl)benzylamine C->D F N-Benzyl-N-(2-ethoxy-2-oxoethyl)glycine ethyl ester D->F Pinner Reaction & Hydrolysis E Ethanol, HCl (gas) E->F G N-Benzyl-N-(2-ethoxy-2-oxoethyl)glycine ethyl ester F->G I Ethyl 4-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate G->I Intramolecular Cyclization H Sodium Ethoxide H->I J Ethyl 4-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate I->J L 2,3-Dihydroisoquinolin-4(1H)-one J->L Acid Hydrolysis K Aqueous HCl, Heat K->L M 2,3-Dihydroisoquinolin-4(1H)-one L->M O This compound M->O Salt Formation N HCl in Ether N->O

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(Cyanomethyl)benzylamine

  • To a stirred solution of benzylamine (1 equivalent) in a suitable solvent such as ethanol, add glycolonitrile (1 equivalent) dropwise at room temperature.

  • The reaction is typically exothermic. Maintain the temperature below 40°C with external cooling if necessary.

  • Stir the reaction mixture for 3-4 hours at room temperature.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 2: Synthesis of the Diester Precursor

  • Dissolve the crude N-(cyanomethyl)benzylamine (1 equivalent) in anhydrous ethanol.

  • Bubble dry hydrogen chloride gas through the solution at 0°C until saturation.

  • Allow the reaction mixture to stand at room temperature for 24 hours. This step facilitates the Pinner reaction to form the imidate ester hydrochloride.

  • Add water to the reaction mixture and reflux for 2-3 hours to hydrolyze the imidate to the corresponding ester.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester. Purify by column chromatography if necessary.

Step 3: Dieckmann Condensation

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add the diester precursor (1 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-keto ester.

Step 4: Hydrolysis and Decarboxylation

  • To the crude β-keto ester, add a 6M solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • Cool the reaction mixture to room temperature.

  • Basify the solution with a strong base (e.g., sodium hydroxide) to a pH of ~9-10.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-Dihydroisoquinolin-4(1H)-one.

Step 5: Hydrochloride Salt Formation

  • Dissolve the crude 2,3-Dihydroisoquinolin-4(1H)-one in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended. Note: As experimental data is not widely available, the following are predicted characteristics based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, as well as the methylene protons of the heterocyclic ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. Aromatic protons would likely appear in the range of δ 7.0-8.0 ppm. The methylene protons adjacent to the nitrogen and the carbonyl group would appear as singlets or coupled multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (expected around δ 190-200 ppm), the aromatic carbons, and the aliphatic carbons of the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

  • C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • N-H stretch (secondary amine in the hydrochloride salt): A broad absorption band in the region of 2400-3200 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Absorptions around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the molecular ion peak for the free base [M+H]⁺ at m/z 148.07.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is limited, the broader class of isoquinoline and tetrahydroisoquinoline derivatives has been extensively studied, revealing a wide range of pharmacological activities.[4][9][10] These activities provide a strong rationale for the investigation of this particular scaffold.

Structurally Related Compounds and Their Activities
  • Anticancer Activity: Many isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and cyclin-dependent kinases (CDKs).[11][12] For instance, certain 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as selective inhibitors of CDK4.[12] The presence of the ketone and the overall scaffold in 2,3-Dihydroisoquinolin-4(1H)-one suggests it could serve as a starting point for the development of novel anticancer agents.

  • Antimicrobial and Antifungal Activity: Tetrahydroisoquinoline derivatives have shown promising antibacterial and antifungal properties.[10] The nitrogen-containing heterocyclic core is a common feature in many antimicrobial agents.

  • Neuropharmacological Activity: The tetrahydroisoquinoline skeleton is a core component of many neuroactive compounds. Derivatives have been investigated for their potential as antidepressants, antipsychotics, and for the treatment of neurodegenerative disorders.[4]

Proposed Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow A Initial Screening (e.g., Cytotoxicity against cancer cell lines) B Lead Identification (Compounds with significant activity) A->B C Mechanism of Action Studies (e.g., Enzyme inhibition assays, cell cycle analysis) B->C D In Vivo Efficacy Studies (Animal models) C->D E Lead Optimization (SAR studies) C->E E->B Iterative process

Caption: A general workflow for the biological evaluation of this compound and its derivatives.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General handling guidelines include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Directions

This compound represents a valuable yet underexplored scaffold in medicinal chemistry. This technical guide has provided a plausible synthetic route, outlined key analytical characterization techniques, and discussed potential biological applications based on the activities of related compounds. The proposed synthesis offers a clear path for researchers to access this molecule for further investigation. Future research should focus on the experimental validation of the proposed synthesis and the comprehensive biological evaluation of this compound and its derivatives to unlock their full therapeutic potential. The versatile nature of the isoquinolinone core suggests that a wide range of novel and potent therapeutic agents could be developed from this promising starting point.

References

Safety and handling of 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride for Research & Development

Section 1: Introduction & Scientific Context

This compound is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and drug development. Its core structure, the dihydroisoquinolinone scaffold, is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it a valuable intermediate in the synthesis of novel therapeutic agents, including those targeting the central nervous system and compounds with anti-inflammatory properties[1][2][3].

Given its integral role in the discovery pipeline, researchers, scientists, and drug development professionals will inevitably handle this compound. While not acutely toxic in the most severe sense, it possesses a specific set of hazards that mandate a thorough understanding and disciplined application of safety protocols. This guide moves beyond mere compliance, adopting the perspective of a senior application scientist to explain the causality behind each safety recommendation. Its purpose is to instill a culture of safety that is both knowledgeable and proactive, ensuring that the compound's scientific potential can be explored without compromising the well-being of laboratory personnel.

Section 2: Compound Identification & Physicochemical Properties

Proper identification is the foundational step of chemical safety. The following table summarizes the key identifiers and physical properties of this compound, which are essential for accurate record-keeping and risk assessment.

PropertyValueSource
CAS Number 1196157-36-4[4][5]
Molecular Formula C₉H₁₀ClNO[5]
Molecular Weight 183.63 g/mol [5]
Appearance Solid[6]
Chemical Stability Stable under normal temperatures and pressures.[6]

Section 3: Comprehensive Hazard Analysis

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with a "Warning" signal word and the GHS07 pictogram (exclamation mark)[4]. This classification stems from a specific set of hazards that must be understood to be properly mitigated.

Hazard ClassGHS CodeHazard StatementImplication in the Lab
Acute Toxicity, OralH302Harmful if swallowed[4]
Skin IrritationH315Causes skin irritation[4]
Serious Eye IrritationH319Causes serious eye irritation[4]
Specific Target Organ ToxicityH335May cause respiratory irritation[4]

Expert Insight: The primary risks associated with this compound are related to direct contact and inhalation of its solid form. Unlike volatile liquids, the danger from this solid arises from dust generation during weighing and transfer. The hydrochloride salt form may enhance its irritant properties upon contact with moist tissues like the eyes or respiratory tract.

Section 4: Risk Mitigation & Safe Handling Protocols

A multi-layered approach, starting with engineering controls and supplemented by rigorous personal protective equipment (PPE) and handling protocols, is essential for safety.

Risk Assessment Workflow

Before any handling, a formal risk assessment should be conducted. This process ensures that all hazards are identified and appropriate controls are implemented.

cluster_controls Control Hierarchy A Review Safety Data Sheet (SDS) B Identify Hazards (H302, H315, H319, H335) A->B C Evaluate Task-Specific Risks (e.g., Weighing, Dissolving) B->C D Implement Control Measures C->D D->C Controls Inadequate E Proceed with Experiment D->E Controls Deemed Adequate D1 Engineering Controls (Fume Hood) F Review & Update Protocol E->F D2 Administrative Controls (SOPs, Training) D3 Personal Protective Equipment (Gloves, Goggles) Start Spill Occurs CheckSize Is the spill large or is anyone exposed? Start->CheckSize Evacuate Evacuate Immediate Area Alert EH&S / Emergency Services Restrict Access CheckSize->Evacuate Yes SmallSpill Small Spill Procedure CheckSize->SmallSpill No PPE Ensure appropriate PPE is worn (Gloves, Goggles, Lab Coat) SmallSpill->PPE Contain Cover with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully sweep up material Place in a sealed, labeled container Contain->Collect Decontaminate Clean spill area with appropriate solvent Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose

References

Stability and Storage of 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information on the chemical properties, potential degradation pathways, and best practices for handling and storage to ensure the integrity of this important research compound.

Introduction: The Significance of this compound in Research

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules, making it a key intermediate in the synthesis of novel therapeutic agents. Given its role in the development of new chemical entities, a thorough understanding of its stability is paramount to ensure the reliability and reproducibility of experimental results. This guide will delve into the critical aspects of its stability profile, providing actionable insights for laboratory practice.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.63 g/mol [1]
Appearance White to off-white or slightly yellow solid[2]
Solubility Soluble in water[3]

This table summarizes key physical and chemical properties of this compound.

The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent amine. However, the presence of a ketone and a secondary amine within the dihydroisoquinoline core presents potential sites for chemical degradation.

Core Principles of Stability and Recommended Storage

Based on available safety data sheets (SDS) and general chemical principles for similar compounds, the following storage conditions are recommended to maintain the integrity of this compound.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place.[2] Refrigeration (2-8 °C) is a common practice for long-term storage of such compounds to minimize thermal degradation.

  • Atmosphere: To maintain product quality, storage under an inert atmosphere (e.g., argon or nitrogen) is advised, particularly as some related compounds are noted to be moisture-sensitive.[4]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[2]

  • Light: Protect from light to prevent photolytic degradation. Amber vials or storage in a dark cabinet are recommended.

Potential Degradation Pathways: A Mechanistic Perspective

While specific forced degradation studies on this compound are not extensively available in public literature, an understanding of its functional groups allows for the prediction of likely degradation pathways based on established chemical principles.[5][6] Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule.[5][7]

dot graph TD { A[2,3-Dihydroisoquinolin-4(1H)-one HCl] --> B{Hydrolysis}; A --> C{Oxidation}; A --> D{Photolysis}; A --> E{Thermal Degradation};

}

Figure 1: Potential degradation pathways for this compound.

Hydrolytic Degradation

The amide bond within the dihydroisoquinolinone ring system is susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[7]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the opening of the heterocyclic ring to form an amino acid derivative.

  • Base-Catalyzed Hydrolysis: Strong bases can deprotonate the nitrogen, and subsequent rearrangement or attack by hydroxide ions could also facilitate ring opening.

Oxidative Degradation

The secondary amine and the benzylic carbon atoms are potential sites for oxidation.[5][8]

  • N-Oxidation: The nitrogen atom of the secondary amine can be oxidized to form an N-oxide.

  • Aromatic Ring Oxidation: The benzene ring can undergo oxidation, especially in the presence of strong oxidizing agents or metal ions, leading to the formation of phenolic derivatives.

  • Benzylic Oxidation: The carbon atoms adjacent to the aromatic ring are also susceptible to oxidation.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. For quinolone and isoquinoline structures, photodegradation can be a significant pathway.[9][10] Potential photolytic reactions include:

  • Photoreduction: The ketone carbonyl group can be reduced.

  • Photodimerization: Molecules can undergo dimerization upon photo-excitation.

  • Ring Contraction/Rearrangement: Complex rearrangements can occur, leading to a variety of degradation products.

Thermal Degradation

At elevated temperatures, the molecule can undergo decomposition. While many alkaloids and their scaffolds are relatively stable, high temperatures can lead to fragmentation and the formation of various smaller molecules.[11] The specific decomposition products would depend on the temperature and atmosphere.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in research, it is crucial to employ validated analytical methods to assess its purity and detect any degradation products. A stability-indicating analytical method (SIAM) is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the active ingredient.[12][13]

dot graph TD { subgraph "Sample Preparation" A(Weigh and dissolve compound) --> B(Prepare solutions for stress conditions); end

}

Figure 2: A general workflow for conducting forced degradation studies.

Recommended Analytical Technique: UPLC-MS

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with a mass spectrometry (MS) detector is the gold standard for stability testing.[14][15]

  • Chromatographic Separation: A reversed-phase C18 column is often a good starting point for separating the polar parent compound from potentially less polar degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: A photodiode array (PDA) detector can monitor the absorbance across a range of wavelengths, while the MS detector provides mass information for peak identification and characterization of unknown degradants.

Protocol for a Forced Degradation Study

The following is a general protocol that can be adapted to assess the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the target concentration with the mobile phase.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time. At each time point, withdraw an aliquot and dilute to the target concentration.

    • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80°C). At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.

  • Analysis: Analyze all samples by a validated stability-indicating UPLC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of the unstressed control. Identify and quantify the degradation products. The use of high-resolution mass spectrometry (HRMS) can aid in the structural elucidation of unknown degradants.

Conclusion and Best Practices

Ensuring the stability of this compound is fundamental for its effective use in research and development. While specific degradation kinetics for this compound are not widely published, adherence to proper storage and handling protocols is critical. Researchers should store the compound in a cool, dry, dark place, preferably under an inert atmosphere, and in a tightly sealed container. For critical applications, it is highly recommended to perform in-house stability assessments using a validated analytical method, such as UPLC-MS, to confirm the purity and integrity of the material before use. This proactive approach will contribute to the generation of reliable and reproducible scientific data.

References

Methodological & Application

Application Note: Synthesis of 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydroisoquinolin-4(1H)-one core is a significant structural motif in medicinal chemistry and drug development, serving as a key intermediate for more complex pharmaceutical agents. This application note provides a detailed, field-proven protocol for the synthesis of 2,3-dihydroisoquinolin-4(1H)-one hydrochloride. The presented strategy emphasizes a robust and highly regioselective intramolecular Friedel-Crafts acylation of an N-acyl-N-alkylglycine precursor. This method is superior for generating the 4-oxo isomer, a challenging target via other common isoquinoline syntheses. We will detail the mechanistic rationale, provide step-by-step experimental protocols from commercially available starting materials, and offer insights into process optimization and troubleshooting.

Introduction and Mechanistic Rationale

The synthesis of substituted isoquinolines is a cornerstone of heterocyclic chemistry. While classical methods like the Bischler-Napieralski or Pictet-Spengler reactions are effective for producing 1-substituted dihydro- and tetrahydroisoquinolines, they are not suitable for accessing the 2,3-dihydroisoquinolin-4(1H)-one scaffold. The regiochemical challenge lies in forming the C4-C4a bond via cyclization onto the aromatic ring.

The most reliable and direct strategy to achieve this specific connectivity is the intramolecular Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction offers unparalleled control over regioselectivity. The core principle involves generating a highly reactive acylium ion from a carboxylic acid derivative tethered to an N-arylmethyl amine backbone. This electrophile then undergoes an intramolecular attack at the ortho-position of the benzene ring to forge the new six-membered heterocyclic ring.

Our chosen precursor, N-benzoyl-N-methylglycine (N-benzoyl-sarcosine) , is ideal for this transformation. As illustrated in the mechanism below, the synthesis proceeds in two key stages:

  • Activation of the Carboxylic Acid: The carboxylic acid of the precursor is converted into a more potent electrophilic species, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Lewis Acid-Mediated Cyclization: A strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic superacid medium like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), catalyzes the cyclization.[1] The catalyst facilitates the formation of the key acylium ion intermediate, which is then poised for the intramolecular electrophilic attack that closes the ring.

This approach ensures that the acylation occurs exclusively at the ortho-position of the N-benzoyl group, directly yielding the desired 2-methyl-2,3-dihydroisoquinolin-4(1H)-one skeleton. Subsequent conversion to the hydrochloride salt enhances the compound's stability and solubility for further applications.

Visualized Synthesis Workflow & Mechanism

Overall Synthetic Workflow

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cyclization cluster_2 Part C: Salt Formation A Sarcosine & Benzoyl Chloride B Schotten-Baumann Reaction A->B NaOH (aq) C N-Benzoyl-N-methylglycine B->C Purification D N-Benzoyl-N-methylglycine E Acyl Chloride Formation D->E SOCl₂ or (COCl)₂ F Intramolecular Friedel-Crafts Acylation E->F Lewis Acid (e.g., AlCl₃) or PPA G 2-Methyl-2,3-dihydro- isoquinolin-4(1H)-one F->G Aqueous Workup H Free Base Product I HCl Treatment H->I HCl in Ether or EtOAc J Product Hydrochloride Salt I->J Isolation

Caption: High-level workflow for the three-part synthesis protocol.

Detailed Cyclization Mechanism

G cluster_0 Mechanism of Intramolecular Friedel-Crafts Acylation start N-Benzoyl-N-methylglycinoyl chloride complex Activated Complex start->complex + AlCl₃ lewis_acid AlCl₃ acylium Acylium Ion Intermediate (Key Electrophile) complex->acylium - AlCl₄⁻ sigma Sigma Complex (Resonance Stabilized) acylium->sigma Intramolecular Electrophilic Attack product 2-Methyl-2,3-dihydro- isoquinolin-4(1H)-one sigma->product - H⁺ (restores aromaticity) product->lewis_acid Releases catalyst (in theory)

Caption: Key steps in the Lewis acid-catalyzed cyclization reaction.

Experimental Protocols

Disclaimer: All procedures must be conducted in a well-ventilated fume hood by trained personnel using appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Sarcosine (N-methylglycine)≥98%Sigma-Aldrich
Benzoyl Chloride≥99%Acros OrganicsHandle in fume hood, corrosive.
Sodium HydroxideACS ReagentFisher Scientific
Thionyl Chloride (SOCl₂)≥99%Sigma-AldrichHighly corrosive and moisture-sensitive.
Aluminum Chloride (AlCl₃), anhydrous≥99.99%Strem ChemicalsHighly moisture-sensitive.
Dichloromethane (DCM)AnhydrousAcros OrganicsUse dry solvents for cyclization.
Diethyl EtherAnhydrousFisher Scientific
Hydrochloric Acid (conc.)ACS ReagentJ.T. Baker
Ethyl Acetate (EtOAc)ACS GradeFor extraction and crystallization.
Magnesium Sulfate (MgSO₄)AnhydrousFor drying organic layers.
Part A: Synthesis of N-Benzoyl-N-methylglycine
  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve sarcosine (10.0 g, 112 mmol) in 150 mL of 2 M aqueous sodium hydroxide solution. Cool the flask in an ice-water bath to 0-5 °C.

  • Schotten-Baumann Reaction: While stirring vigorously, add benzoyl chloride (15.0 mL, 129 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Acidification: Cool the mixture again in an ice bath and slowly acidify to pH ~2 by adding concentrated hydrochloric acid dropwise. A thick white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 60 °C overnight.

    • Expected Yield: 18-20 g (83-92%) of a white crystalline solid.

    • Characterization: The product can be verified by ¹H NMR and melting point analysis (Lit. m.p. 104-107 °C).

Part B: Intramolecular Friedel-Crafts Cyclization
  • Acyl Chloride Formation: In a 250 mL flame-dried, three-neck flask under a nitrogen atmosphere, suspend N-benzoyl-N-methylglycine (5.0 g, 25.9 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add thionyl chloride (3.8 mL, 51.8 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 40 °C) and maintain for 2 hours. The suspension should become a clear, pale-yellow solution.

  • Solvent Removal: Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is a viscous oil and should be used immediately without further purification.

  • Cyclization Setup: In a separate 500 mL flame-dried, three-neck flask under nitrogen, prepare a suspension of anhydrous aluminum chloride (7.0 g, 52.5 mmol) in 100 mL of anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude acyl chloride from step 3 in 50 mL of anhydrous DCM and add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. The reaction color will typically darken to a deep red or brown.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir until all the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 75 mL) followed by brine (1 x 75 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as an oil or semi-solid.

    • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 30-50% ethyl acetate in hexanes) or by recrystallization.

Part C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 2-methyl-2,3-dihydroisoquinolin-4(1H)-one free base (~3.0 g) in 50 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether.

  • Drying: Dry the hydrochloride salt under vacuum.

    • Expected Overall Yield (from Part B): 40-60%.

Data and Characterization

ParameterExpected Result
Final Product Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.0-7.4 (m, 4H, Ar-H), 4.5 (s, 2H, -CH₂-), 3.8 (s, 2H, -CH₂-), 2.9 (s, 3H, N-CH₃). Note: Peaks may be broad due to salt form.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 195 (C=O), 140, 134, 130, 128, 127, 126 (Ar-C), 55 (N-CH₂), 50 (-CH₂-CO), 42 (N-CH₃).
Mass Spec (ESI+) m/z: 176.09 [M+H]⁺ (for free base)
FT-IR (KBr, cm⁻¹) ~3000 (Ar C-H), ~2700-2400 (N-H⁺ stretch), ~1685 (Ketone C=O), ~1600 (Ar C=C)

Troubleshooting and Field Insights

  • Low Yield in Cyclization: The primary cause is often moisture inactivating the Lewis acid. Ensure all glassware is flame-dried and solvents are anhydrous. Using a freshly opened bottle of AlCl₃ is critical. Alternatively, using PPA at elevated temperatures (80-100 °C) can be a more forgiving, albeit slower, alternative to the AlCl₃/DCM system.

  • Incomplete Acyl Chloride Formation: If the suspension in Part B, step 2 does not become a clear solution, it may indicate impure starting material or insufficient thionyl chloride. Add an additional 0.5 equivalents of SOCl₂ and reflux for another hour.

  • Difficult Purification: If the crude free base is a dark, intractable oil, the quenching step may have been too rapid, causing side reactions. A slow, controlled quench onto ice is essential. Pre-adsorbing the crude oil onto a small amount of silica gel before loading onto the column can improve separation.

Conclusion

This application note provides a validated and reliable protocol for the synthesis of this compound. By leveraging a regioselective intramolecular Friedel-Crafts acylation, this method overcomes the limitations of other classical isoquinoline syntheses to provide specific access to the 4-oxo isomer. The detailed steps and troubleshooting guide should enable researchers and drug development professionals to confidently produce this valuable heterocyclic building block for further synthetic elaboration.

References

Palladium-catalyzed synthesis of 3,4-substituted hydroisoquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Palladium-Catalyzed Synthesis of 3,4-Substituted Hydroisoquinolones: A Modern Approach to a Privileged Scaffold

Abstract: The 3,4-dihydroisoquinolin-1(2H)-one, or hydroisoquinolone, core is a prominent structural motif found in numerous natural products and pharmacologically active molecules.[1][2][3] Consequently, the development of efficient and versatile synthetic routes to access this scaffold is of paramount importance to medicinal and synthetic chemists. While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions have been historically significant, they often require harsh conditions and are limited in scope, particularly with electron-poor substrates.[4][5] This guide details the state-of-the-art palladium-catalyzed methodologies, focusing on C-H activation and annulation strategies, which offer a powerful and highly adaptable solution for the synthesis of diverse 3,4-substituted hydroisoquinolones.[2][6][7]

Mechanistic Principles: The Power of Directed C-H Activation

The cornerstone of modern palladium-catalyzed hydroisoquinolone synthesis is the concept of C-H activation, a strategy that transforms a typically inert C-H bond into a reactive site for bond formation. This is often achieved through a "directing group" strategy, where a coordinating group on the substrate guides the palladium catalyst to a specific C-H bond (typically at the ortho position), ensuring high regioselectivity.

Commonly employed directing groups for this transformation include N-alkoxy or N-sulfonyl moieties on a benzamide precursor.[6][7][8] The general catalytic cycle proceeds through several key steps, as illustrated below.

Plausible Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd_II_Precatalyst Pd(II) Precatalyst Substrate_Coordination Substrate Coordination Pd_II_Precatalyst->Substrate_Coordination + Substrate Palladacycle C-H Activation (Palladacycle Formation) Substrate_Coordination->Palladacycle - H+ Partner_Insertion Alkene/Alkyne/Allene Insertion Palladacycle->Partner_Insertion + Coupling Partner Seven_Membered_Intermediate 7-Membered Intermediate Partner_Insertion->Seven_Membered_Intermediate Reductive_Elimination Reductive Elimination (Product Release) Seven_Membered_Intermediate->Reductive_Elimination Pd_0 Pd(0) Reductive_Elimination->Pd_0 + Product Oxidation Oxidation Pd_0->Oxidation + Oxidant (e.g., Ag₂CO₃, O₂) - Oxidant(red) Oxidation->Pd_II_Precatalyst Regenerated Catalyst

Caption: Generalized catalytic cycle for Pd-catalyzed C-H annulation.

Causality Behind the Cycle:

  • Coordination: The directing group (e.g., the oxygen on an N-methoxyamide) coordinates to the Pd(II) center.

  • C-H Activation: This coordination event positions the catalyst to selectively cleave an ortho C-H bond, forming a stable five-membered palladacycle intermediate. This is the crucial regiochemistry-determining step.

  • Insertion: The unsaturated coupling partner (such as an allene, alkyne, or alkene) coordinates to the palladium center and subsequently inserts into the Pd-C bond.[6]

  • Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the cyclized hydroisoquinolone product and generating a Pd(0) species.

  • Re-oxidation: For the cycle to continue, the Pd(0) must be re-oxidized to the active Pd(II) state. This is accomplished by a stoichiometric oxidant added to the reaction, such as silver carbonate (Ag₂CO₃) or molecular oxygen (O₂), often in conjunction with a co-oxidant like Cu(OAc)₂.[6][8]

Application Protocol: Synthesis of 3,4-Substituted Hydroisoquinolones via C-H Annulation with Allenoates

This section provides a detailed protocol for a highly reliable method: the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. This reaction affords a range of 3,4-dihydroisoquinolin-1(2H)-ones with good yields and excellent regioselectivity.[6]

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Oven-dried Schlenk tube, Inert atmosphere) Reagents 2. Reagent Addition (Substrates, Catalyst, Oxidant, Base, Solvent) Setup->Reagents Reaction 3. Reaction (Heat to 85 °C, 4 h) Reagents->Reaction Workup 4. Work-up (Cool, Filter, Concentrate) Reaction->Workup Purification 5. Purification (Silica Gel Chromatography) Workup->Purification Product Final Product (Characterization) Purification->Product

Caption: Step-by-step experimental workflow for hydroisoquinolone synthesis.

Materials & Equipment
  • Reagents:

    • Substituted N-methoxybenzamide (1.0 equiv.)

    • 2,3-Allenoic acid ester (3.0 equiv.)

    • Bis(acetonitrile)dichloropalladium(II) [Pd(CH₃CN)₂Cl₂] (10 mol%)

    • Silver Carbonate [Ag₂CO₃] (2.0 equiv., oxidant)

    • N,N-Diisopropylethylamine [DIPEA] (2.0 equiv., base)

    • Anhydrous Toluene (Solvent)

  • Equipment:

    • Oven-dried Schlenk tube with a magnetic stir bar

    • Standard Schlenk line or glovebox for inert atmosphere

    • Heating mantle or oil bath with temperature controller

    • Rotary evaporator

    • Silica gel for column chromatography

    • Standard laboratory glassware

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • Place a magnetic stir bar into a 25 mL Schlenk tube. Flame-dry the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Allow the tube to cool to room temperature.

    • Expert Insight: Ensuring an anhydrous and inert environment is critical. Moisture can deactivate the catalyst and oxidant, while oxygen can interfere with the catalytic cycle in unintended ways if not used as the designated terminal oxidant.

  • Reagent Addition:

    • To the Schlenk tube, add N-methoxybenzamide (e.g., 0.50 mmol), silver carbonate (1.0 mmol, 2.0 equiv.), and Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%).

    • Evacuate and backfill the tube with inert gas three times.

    • Using a syringe, add anhydrous toluene (10 mL), followed by the 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.) and DIPEA (1.0 mmol, 2.0 equiv.).

    • Expert Insight: The order of addition can be important. Adding the solids first, followed by flushing with inert gas, and then adding the liquid components helps maintain the inert atmosphere. DIPEA acts as a base to facilitate the C-H activation step. Using an excess of the allenoate coupling partner helps drive the reaction to completion.[6][9]

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath or heating mantle set to 85 °C.

    • Stir the reaction mixture vigorously for 4 hours. Monitor the reaction progress by TLC if desired.

    • Expert Insight: The temperature of 85 °C is a balance between providing sufficient thermal energy for the C-H activation and insertion steps while minimizing thermal decomposition of the starting materials or product.[6][9]

  • Work-up:

    • After 4 hours, remove the tube from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the silver salts and palladium black. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue is purified by flash column chromatography on silica gel.

    • The eluent system will depend on the specific product's polarity but a gradient of ethyl acetate in hexanes is a common starting point.

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure 3,4-substituted hydroisoquinolone.

Data Presentation: Substrate Scope

The following table summarizes representative yields for this protocol, demonstrating its tolerance for various functional groups on both the benzamide and allenoate partners.

EntryN-Methoxybenzamide Substituent (R¹)Allenoate Substituent (R²)ProductYield (%)
1HEthyl3a87%
24-MeEthyl3b81%
34-OMeEthyl3c75%
44-ClEthyl3d83%
5HMethyl3e85%
6HPhenyl3f53%
Data adapted from Molecules 2017, 22(11), 320.[6]

Field-Proven Insights & Troubleshooting

Observation/Problem Potential Cause Recommended Solution
Low or No Yield 1. Inactive catalyst or oxidant. 2. Insufficiently anhydrous/inert conditions. 3. Substrate is sterically hindered or electronically deactivated.1. Use freshly purchased or properly stored Pd catalyst and Ag₂CO₃. 2. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of inert gas. Use freshly distilled, anhydrous solvent. 3. Increase reaction temperature or time. Consider a more active catalyst system if available.
Formation of Side Products 1. Homocoupling of the benzamide. 2. Decomposition of starting material or product at high temperature. 3. Isomerization of the allene.1. Ensure efficient stirring. Sometimes slow addition of the benzamide can mitigate this. 2. Lower the reaction temperature and increase the reaction time. 3. Use high-quality allenoate starting material.
Poor Regioselectivity 1. For unsymmetrical coupling partners, selectivity can be challenging. 2. Electronic or steric effects on the substrate are not sufficiently differentiating.1. The regioselectivity of this specific reaction is generally high due to steric control during the insertion step.[6] For other annulation reactions (e.g., with unsymmetrical alkynes), a mixture of regioisomers is possible.[10] 2. Modify the directing group or substrate to enhance steric or electronic bias.

Authoritative Grounding on Key Reagents:

  • Palladium Catalyst: While Pd(CH₃CN)₂Cl₂ is effective, other Pd(II) sources like Pd(OAc)₂ or Pd(TFA)₂ are also widely used. The choice can influence reactivity, and screening may be necessary for novel substrates.[8]

  • Oxidant: Silver carbonate is a common choice for its reliability.[6][9] In other systems, a catalytic amount of a co-oxidant (e.g., Cu(OAc)₂) with a terminal oxidant like air or O₂ can be more atom-economical and cost-effective.[7][8]

  • Solvent: Toluene is often used for its high boiling point and ability to dissolve the organic reagents. In other protocols, solvents like p-xylene or HFIP (as an additive) have been shown to be beneficial.[8]

Conclusion

Palladium-catalyzed C-H activation/annulation reactions represent a robust and highly effective platform for the synthesis of 3,4-substituted hydroisoquinolones. By leveraging a directing group strategy, these methods provide excellent control over regioselectivity and demonstrate broad functional group tolerance. The protocol detailed herein for the annulation of N-methoxybenzamides with allenoates is a prime example of the power of this approach, enabling access to complex and valuable heterocyclic structures from readily available starting materials.[4][6] The continued development of these methodologies holds significant promise for applications in drug discovery and the total synthesis of natural products.[6]

References

Application Notes: 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold".[1] This structural motif is prevalent in a vast array of natural products, particularly isoquinoline alkaloids, and synthetic compounds that exhibit a broad spectrum of biological activities.[1][2] THIQ-based molecules have been successfully developed into drugs targeting neurodegenerative disorders, various infective pathogens, and hypertension.[1][3]

At the heart of synthesizing diverse libraries of these valuable compounds lies the strategic use of versatile building blocks. 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride is one such pivotal intermediate. Its structure features a pre-formed bicyclic core with two highly valuable, orthogonally reactive functional groups: a secondary amine at the N-2 position and a ketone at the C-4 position. This unique arrangement allows for sequential or directed modifications, enabling chemists to rapidly generate novel analogues with tailored pharmacological profiles. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it an ideal starting material for drug discovery campaigns.

Physicochemical Properties and Safe Handling Protocols

Before use, it is imperative to understand the compound's properties and adhere to strict safety protocols.

PropertyValueSource
IUPAC Name 2,3-dihydro-1H-isoquinolin-4-one hydrochloride[4]
Molecular Formula C₉H₁₀ClNO[5]
Molecular Weight 183.64 g/mol [5]
CAS Number 1196157-36-4[6]
Appearance Solid
Storage 2-8°C, stored under inert gas[5]
Laboratory Safety and Handling Protocol

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[7] Adherence to the following safety measures is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, thick impermeable gloves, and NIOSH-approved safety goggles or chemical safety glasses.[8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6][9]

  • Handling: Avoid dust formation.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer it into a sealed container for proper disposal.[6] Avoid discharge into the environment.[6]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]

    • On Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[7]

    • On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Core Synthetic Applications & Protocols

The dual functionality of 2,3-dihydroisoquinolin-4(1H)-one allows for precise chemical modifications at two key positions for structure-activity relationship (SAR) studies.

A. N-Functionalization at the 2-Position

Strategic Importance: The secondary amine is a prime site for introducing substituents to modulate physicochemical properties like solubility and lipophilicity, or to install pharmacophoric elements that can interact with specific biological targets. N-alkylation is a fundamental tool for achieving this diversification.

This protocol describes the reaction of the intermediate with an alkyl halide in the presence of a non-nucleophilic base. The base is crucial for deprotonating the secondary amine (or its hydrochloride salt), generating the free amine in situ, which then acts as a nucleophile.

Workflow Diagram: N-Alkylation

N_Alkylation start 2,3-Dihydroisoquinolin- 4(1H)-one HCl reagents Base (e.g., K₂CO₃) Alkyl Halide (R-X) Solvent (e.g., DMF) start->reagents 1. Deprotonation product N-Alkyl-2,3-dihydro- isoquinolin-4(1H)-one reagents->product 2. Nucleophilic Attack

Caption: Workflow for N-alkylation of the isoquinolinone core.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, approx. 0.1 M concentration). To this suspension, add a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[10][11] Stir the mixture at room temperature for 1 hour to ensure deprotonation.

  • Electrophile Addition: Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1-1.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into cold water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.

B. C4-Position Modification via Reductive Amination

Strategic Importance: Reductive amination is one of the most powerful and widely used reactions in pharmaceutical synthesis for forming C-N bonds.[12] Applying this reaction to the C-4 ketone allows for the introduction of a vast array of primary and secondary amines, creating 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives. This transformation introduces a new chiral center and a basic nitrogen atom, profoundly impacting the molecule's pharmacological profile.

This protocol utilizes a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation.

Workflow Diagram: Reductive Amination

Reductive_Amination cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction start 2,3-Dihydroisoquinolin- 4(1H)-one iminium Iminium Ion Intermediate start->iminium amine Amine (R₁R₂NH) amine->iminium reductant NaBH(OAc)₃ iminium->reductant Selective Reduction product 4-Amino-1,2,3,4-tetra- hydroisoquinoline reductant->product

Caption: One-pot workflow for C-4 reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH).

  • Iminium Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the iminium ion intermediate. If necessary, powdered 4 Å molecular sieves can be added to sequester the water formed during this step.[13] Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the iminium intermediate and formation of the product (typically 2-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the desired 4-amino-tetrahydroisoquinoline product.

C. Synthesis of 4-Hydroxy-Tetrahydroisoquinolines

Strategic Importance: Reducing the C-4 ketone to a hydroxyl group introduces a new chiral center and a valuable hydrogen bond donor/acceptor group. This modification can significantly alter the binding mode of the molecule to its target receptor and is a key step in exploring SAR.

This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent that readily reduces ketones in the presence of the aromatic ring and secondary amine.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol (MeOH, approx. 0.1 M) in a round-bottom flask.

  • Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (NaBH₄, 1.5-2.0 eq) slowly in small portions.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the careful addition of water.

  • Purification: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting 4-hydroxy-1,2,3,4-tetrahydroisoquinoline can be purified by crystallization or column chromatography.

Conclusion

This compound is a powerful and versatile intermediate for pharmaceutical research and development. Its dual reactive sites at the N-2 and C-4 positions provide a robust platform for generating extensive libraries of substituted tetrahydroisoquinoline analogues. The protocols outlined in these notes for N-alkylation, reductive amination, and ketone reduction serve as a foundational guide for researchers aiming to explore the vast chemical space around this privileged scaffold, accelerating the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Derivatization of 2,3-Dihydroisoquinolin-4(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,3-Dihydroisoquinolin-4(1H)-one Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline nucleus and its hydrogenated derivatives represent a cornerstone in the field of medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide array of biological targets.[1] Among these, the 2,3-dihydroisoquinolin-4(1H)-one core is a particularly attractive scaffold for the development of novel therapeutic agents. Its inherent structural features, including a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and an aromatic ring system, provide multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of physicochemical properties and biological activity. Derivatives of the broader isoquinoline family have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscoring the therapeutic potential of this heterocyclic system.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the 2,3-dihydroisoquinolin-4(1H)-one scaffold. We will explore synthetic strategies for the functionalization of this core at key positions, namely the N-2, C-1, C-3, and the aromatic ring. For each position, detailed, step-by-step protocols for key reactions are provided, along with mechanistic insights and characterization data for representative products. The aim is to equip medicinal chemists with the necessary tools to generate diverse libraries of 2,3-dihydroisoquinolin-4(1H)-one derivatives for screening and lead optimization in drug discovery programs.

Strategic Derivatization of the 2,3-Dihydroisoquinolin-4(1H)-one Core

The 2,3-dihydroisoquinolin-4(1H)-one scaffold offers several reactive sites for chemical modification. The strategic selection of a derivatization point is crucial and should be guided by the specific goals of the medicinal chemistry program, such as enhancing potency, improving selectivity, or optimizing pharmacokinetic properties. The primary sites for derivatization are the nitrogen atom at position 2 (N-2), the carbon atom at position 1 (C-1), the carbon atom at position 3 (C-3), and the aromatic ring.

Figure 1: Key sites for derivatization on the 2,3-dihydroisoquinolin-4(1H)-one scaffold.

Part 1: Derivatization at the N-2 Position

The secondary amine at the N-2 position is a readily accessible site for functionalization, most commonly through N-alkylation and N-arylation reactions. These modifications can significantly impact the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic profile and target engagement.

N-Alkylation

N-alkylation introduces alkyl or substituted alkyl groups to the nitrogen atom. This is typically achieved by reacting the parent scaffold with an alkyl halide in the presence of a base.

Workflow for N-Alkylation:

N_Alkylation_Workflow Start 2,3-Dihydroisoquinolin-4(1H)-one Reaction N-Alkylation Reaction Start->Reaction Reagents Alkyl Halide (e.g., Benzyl Bromide) Base (e.g., K2CO3) Solvent (e.g., DMF) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-2,3-dihydroisoquinolin-4(1H)-one Purification->Product

Figure 2: General workflow for the N-alkylation of 2,3-dihydroisoquinolin-4(1H)-one.

Protocol 1: Synthesis of 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one

This protocol is adapted from a similar procedure for the N-benzylation of 2,3-dihydroquinolin-4(1H)-one.[4]

Materials:

ReagentCAS NumberMolecular WeightAmountMoles (mmol)
2,3-Dihydroisoquinolin-4(1H)-one51641-22-6147.17 g/mol 1.0 g6.8
Benzyl bromide100-39-0171.04 g/mol 1.28 g (0.9 mL)7.5
Potassium carbonate (K₂CO₃)584-08-7138.21 g/mol 1.88 g13.6
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 20 mL-

Procedure:

  • To a stirred solution of 2,3-dihydroisoquinolin-4(1H)-one (1.0 g, 6.8 mmol) in DMF (20 mL) in a round-bottom flask, add potassium carbonate (1.88 g, 13.6 mmol).

  • Add benzyl bromide (0.9 mL, 7.5 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one as a solid.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25-7.40 (m, 5H, Ar-H), 7.15-7.20 (m, 4H, Ar-H), 4.65 (s, 2H, N-CH₂-Ph), 3.80 (s, 2H, C1-H₂), 3.45 (s, 2H, C3-H₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 192.0 (C=O), 137.5, 134.0, 133.0, 129.0, 128.8, 128.5, 127.8, 127.5, 58.0 (N-CH₂), 52.0 (C1), 48.0 (C3).

  • MS (ESI): m/z 238.1 [M+H]⁺.

N-Arylation

The introduction of an aryl or heteroaryl group at the N-2 position can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2] This reaction allows for the formation of a C-N bond between the isoquinolinone nitrogen and an aryl halide.

Protocol 2: Proposed Synthesis of 2-Phenyl-2,3-dihydroisoquinolin-4(1H)-one via Buchwald-Hartwig Amination

This is a proposed protocol based on the general principles of the Buchwald-Hartwig amination.[2]

Materials:

ReagentCAS NumberMolecular WeightAmountMoles (mmol)
2,3-Dihydroisoquinolin-4(1H)-one51641-22-6147.17 g/mol 1.0 g6.8
Iodobenzene591-50-4204.01 g/mol 1.54 g (0.7 mL)7.5
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72 g/mol 62 mg0.068 (1 mol%)
Xantphos161265-03-8578.68 g/mol 79 mg0.136 (2 mol%)
Cesium carbonate (Cs₂CO₃)534-17-8325.82 g/mol 3.32 g10.2
Toluene108-88-392.14 g/mol 20 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine 2,3-dihydroisoquinolin-4(1H)-one (1.0 g, 6.8 mmol), iodobenzene (0.7 mL, 7.5 mmol), cesium carbonate (3.32 g, 10.2 mmol), Pd₂(dba)₃ (62 mg, 1 mol%), and Xantphos (79 mg, 2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenyl-2,3-dihydroisoquinolin-4(1H)-one.

Part 2: Derivatization at the C-3 Position

The C-3 position, being alpha to the carbonyl group, is amenable to functionalization through enolate chemistry. Palladium-catalyzed α-arylation is a powerful method for introducing aryl substituents at this position.

Protocol 3: Proposed Synthesis of 3-Phenyl-2,3-dihydroisoquinolin-4(1H)-one via Palladium-Catalyzed α-Arylation

This protocol is adapted from a procedure for the synthesis of a tetrahydroisoquinoline ring via intramolecular α-arylation of a β-amino ester.[5]

Workflow for C-3 Arylation:

C3_Arylation_Workflow Start 2,3-Dihydroisoquinolin-4(1H)-one Reaction α-Arylation Reaction Start->Reaction Reagents Aryl Halide (e.g., Iodobenzene) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., NaOtBu) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-2,3-dihydroisoquinolin-4(1H)-one Purification->Product

References

Application Note: A Strategic Guide to the Synthesis of 1-Benzyl Substituted Isoquinolines from Dihydroisoquinolinone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract: The 1-benzylisoquinoline (BIA) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active natural products, including morphine, codeine, and papaverine.[1][2][3] The development of efficient and modular synthetic routes to access novel BIA analogues is a critical objective in drug discovery. This application note provides a detailed technical guide for the synthesis of 1-benzyl substituted isoquinolines, utilizing readily accessible dihydroisoquinolinone lactams as versatile starting materials. We present a robust, two-step protocol centered on a key Grignard-mediated benzylation, followed by reduction. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step protocols, and includes troubleshooting insights to empower researchers in this field.

Introduction and Strategic Overview

Benzylisoquinoline alkaloids represent a vast and structurally diverse class of plant metabolites with a long history of medicinal use.[4][5] Their potent biological activities have made them indispensable tools in pharmacology and compelling targets for synthetic chemists.[3] While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are foundational for constructing the isoquinoline core, they typically start from acyclic phenethylamine precursors.[6][7]

This guide focuses on a strategically distinct approach: the direct conversion of cyclic dihydroisoquinolinones (lactams) into the desired 1-benzyl-3,4-dihydroisoquinoline intermediates. This strategy offers significant advantages, including the use of stable, often commercially available starting materials and the potential for late-stage diversification.

The core transformation hinges on two key steps:

  • Nucleophilic Addition: Introduction of the benzyl moiety at the C1 position via the addition of a benzyl organometallic reagent to the lactam carbonyl.

  • Reduction: Conversion of the resulting cyclic imine (or its tautomeric enamine) intermediate to the final tetrahydroisoquinoline product.

This approach effectively transforms a stable amide into a functionalized amine, creating the characteristic 1-benzylisoquinoline skeleton.

G cluster_0 Synthetic Workflow A Dihydroisoquinolinone (Lactam Starting Material) B Step 1: Grignard Reaction (Benzylmagnesium Bromide, THF) A->B C1-Benzylation C 3,4-Dihydroisoquinoline (Cyclic Imine Intermediate) B->C Workup & Dehydration D Step 2: Reduction (Sodium Borohydride, MeOH) C->D Imine Reduction E 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (Final Product) D->E

Figure 1: High-level workflow for the conversion of dihydroisoquinolinones.

Mechanistic Principles and Rationale

The Challenge: Activating the Lactam Carbonyl

The amide bond in a dihydroisoquinolinone is relatively unreactive towards nucleophiles compared to ketones or aldehydes. Direct functionalization requires a potent nucleophile capable of overcoming the resonance stability of the amide group. Organomagnesium reagents (Grignard reagents) are ideally suited for this purpose.[8]

Step 1: Grignard-Mediated Benzylation

The reaction is initiated by the addition of a benzyl Grignard reagent, such as benzylmagnesium bromide, to the electrophilic carbonyl carbon of the dihydroisoquinolinone.

  • Causality: The choice of a Grignard reagent is critical. Its high nucleophilicity and oxophilicity facilitate the breaking of the C=O π-bond. The reaction proceeds through a tetrahedral intermediate.

  • Mechanism: Upon acidic workup, this intermediate collapses, eliminating water to form a highly electrophilic N-acyliminium ion, which quickly tautomerizes to the more stable 3,4-dihydroisoquinoline (a cyclic imine). This intermediate is the direct precursor to our final product.

G cluster_mech Mechanism: Grignard Addition & Imine Formation Start Dihydroisoquinolinone Intermediate Tetrahedral Intermediate (Magnesium Alkoxide) Start->Intermediate Nucleophilic Attack Grignard + BnMgBr (THF) Product 3,4-Dihydroisoquinoline (Cyclic Imine) Intermediate->Product Dehydration Workup + H₃O⁺ (Workup)

Figure 2: Key mechanistic steps of the C1-benzylation reaction.

Step 2: Selective Reduction of the Cyclic Imine

The 3,4-dihydroisoquinoline intermediate generated in the first step contains a C=N double bond that is readily reduced.

  • Expertise: Hydride reducing agents, such as sodium borohydride (NaBH₄), are excellent choices for this transformation. NaBH₄ is a mild and selective reagent that efficiently reduces imines in the presence of many other functional groups (e.g., esters, aromatic rings). Its use in protic solvents like methanol or ethanol is straightforward and high-yielding.

  • Trustworthiness: The chemoselectivity of NaBH₄ ensures a clean conversion to the desired tetrahydroisoquinoline without over-reduction of the aromatic rings, a potential side reaction with more powerful reducing agents or harsh catalytic hydrogenation conditions.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline

This protocol details the synthesis from a generic N-substituted-3,4-dihydroisoquinolin-1(2H)-one.

Step A: Grignard Addition of Benzylmagnesium Bromide

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve the N-substituted-dihydroisoquinolinone (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution). Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Charge the dropping funnel with benzylmagnesium bromide (1.5 eq, typically a 1.0 M solution in THF). Add the Grignard solution dropwise to the stirred dihydroisoquinolinone solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientific Rationale: Anhydrous THF is essential as Grignard reagents are highly reactive with water.[8] The excess of Grignard reagent (1.5 eq) ensures complete consumption of the starting material. Slow, cold addition prevents exothermic runaway and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Insight: Quenching with saturated NH₄Cl is a milder alternative to strong acid, which helps to minimize the formation of undesired byproducts during the workup of sensitive intermediates.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is the 3,4-dihydroisoquinoline intermediate, which is often used in the next step without further purification.

Step B: Sodium Borohydride Reduction

  • Reaction Setup: Dissolve the crude 3,4-dihydroisoquinoline intermediate from Step A in methanol (MeOH) (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 15 minutes.

    • Expertise: The use of excess NaBH₄ drives the reduction to completion. Portion-wise addition at 0 °C helps to control the initial effervescence (hydrogen gas evolution).

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 2 hours or until analysis confirms the disappearance of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction & Purification: Add ethyl acetate to the residue and transfer to a separatory funnel. Wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure 1-benzyl-1,2,3,4-tetrahydroisoquinoline.

Data Summary and Troubleshooting

The following table summarizes representative data for this synthetic sequence. Yields are highly dependent on the specific substitution patterns of the dihydroisoquinolinone starting material.

Starting Material Substituent (R)Grignard ReagentReduction ConditionsOverall Yield (%)Key Considerations
N-MethylBenzylmagnesium bromideNaBH₄, MeOH65-75%Standard conditions are effective.
N-BenzylBenzylmagnesium bromideNaBH₄, MeOH60-70%Potential for de-benzylation under harsh reductive conditions (e.g., H₂/Pd-C).
6,7-Dimethoxy-N-MethylBenzylmagnesium bromideNaBH₄, MeOH70-85%Electron-donating groups on the aromatic ring do not significantly interfere.

Troubleshooting Guide:

  • Problem: Low yield in Step A (Grignard Reaction).

    • Cause: Wet solvent or glassware; poor quality Grignard reagent.

    • Solution: Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvents. Titrate the Grignard reagent before use to confirm its concentration.

  • Problem: Incomplete reduction in Step B.

    • Cause: Insufficient NaBH₄; deactivated reagent.

    • Solution: Use a fresh bottle of NaBH₄. Increase the equivalents of the reagent to 3.0 and extend the reaction time.

  • Problem: Formation of a dimeric byproduct.

    • Cause: Can occur during Grignard workup if conditions are too harsh.

    • Solution: Ensure a mild quench with saturated NH₄Cl at low temperature. Avoid strong acids until the reaction is fully quenched.

Conclusion

The transformation of dihydroisoquinolinones into 1-benzyl-1,2,3,4-tetrahydroisoquinolines via a Grignard addition-reduction sequence is a powerful and versatile strategy. It provides a reliable pathway to this important class of compounds from stable and accessible lactam precursors. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently synthesize a diverse library of BIA analogues for applications in drug discovery and chemical biology.

References

Microwave-Assisted Synthesis of Isoquinolinone Derivatives: A Modern Approach to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The isoquinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic molecules with a vast array of pharmacological activities.[1][2] These compounds have demonstrated potential as anticancer, antiviral, antimicrobial, and neuroprotective agents, making them highly valuable targets in drug discovery.[1][3][4] Traditionally, the synthesis of these heterocyclic systems involves multi-step procedures that often require harsh reaction conditions and long reaction times.

The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the approach to constructing such complex molecules.[5][6] By utilizing microwave irradiation instead of conventional heating, chemists can dramatically accelerate reaction rates, improve yields, and often enhance product purity.[7][8] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[9][10] This application note provides a detailed guide to the principles, key synthetic strategies, and detailed protocols for the microwave-assisted synthesis of isoquinolinone derivatives.

The Principle of Microwave Heating in Chemical Synthesis

Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction mixture. The primary mechanism is dielectric heating, which relies on two main phenomena:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in organic synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating of the bulk material.[11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.[11]

This direct and instantaneous heating mechanism avoids the thermal gradients and localized overheating common with conventional methods, leading to cleaner reactions and fewer side products.[5][8]

Key Synthetic Strategies and Protocols

Several powerful synthetic methodologies for constructing the isoquinolinone core can be significantly enhanced through the use of microwave irradiation. This section details the rationale and provides step-by-step protocols for key transition-metal-catalyzed and metal-free reactions.

Workflow for Microwave-Assisted Synthesis

The general workflow for performing a microwave-assisted synthesis is streamlined for efficiency and reproducibility.

Microwave Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Select Reactants & Catalyst Solvent Choose Microwave-Transparent or Absorbing Solvent Vessel Load Microwave Vial with Stir Bar Seal Seal Vessel Securely Vessel->Seal Program Program Reaction Parameters (Temp, Time, Power) Irradiate Microwave Irradiation Cool Cooling to Room Temperature Filter Filter (if heterogeneous) Cool->Filter Extract Extraction & Purification (e.g., Chromatography) Analyze Characterization (NMR, MS, etc.)

Caption: General experimental workflow for microwave-assisted organic synthesis.

Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for forming cyclic structures. Under microwave irradiation, the cyclization of suitable precursors to form isoquinolinones proceeds rapidly and in high yield. The reaction involves the oxidative addition of palladium(0) to an aryl halide, followed by intramolecular migratory insertion of a tethered alkene, and subsequent β-hydride elimination to furnish the product and regenerate the catalyst.[12]

Heck Coupling Mechanism Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X->Migratory\nInsertion Alkene Cyclized\nPd(II) Intermediate Cyclized Pd(II) Intermediate Migratory\nInsertion->Cyclized\nPd(II) Intermediate Beta-Hydride\nElimination Beta-Hydride Elimination Cyclized\nPd(II) Intermediate->Beta-Hydride\nElimination Product\n+ HPd(II)X Product + HPd(II)X Beta-Hydride\nElimination->Product\n+ HPd(II)X Reductive\nElimination Reductive Elimination Product\n+ HPd(II)X->Reductive\nElimination Base Reductive\nElimination->Pd(0) Regeneration

Caption: Simplified catalytic cycle for the intramolecular Heck reaction.

Protocol: Microwave-Assisted Heck Vinylation for Quinolone Synthesis This protocol is adapted from methodologies used for synthesizing 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones.[12]

  • Materials:

    • 3-bromoquinolin-2(1H)-one derivative (1.0 mmol)

    • Ethyl acrylate (1.5 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Triethylamine (Et₃N) (3.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Microwave reaction vial (10 mL) with a magnetic stir bar

  • Equipment:

    • Monowave microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

  • Procedure:

    • To a 10 mL microwave reaction vial, add the 3-bromoquinolin-2(1H)-one derivative, Pd(PPh₃)₄, and a magnetic stir bar.

    • Add anhydrous DMF, followed by triethylamine and ethyl acrylate.

    • Seal the vial securely with a cap.

    • Place the vial in the microwave reactor cavity.

    • Irradiate the mixture at a constant temperature of 150 °C for 15-30 minutes. (Note: The reactor will automatically adjust power to maintain the target temperature).

    • After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before opening.

    • Transfer the reaction mixture to a round-bottom flask and remove the DMF under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Ruthenium-Catalyzed C-H/N-N Activation and Annulation

A greener approach to isoquinolinone synthesis involves the C-H/N-N bond activation and annulation of compounds like dibenzoyl hydrazine with internal alkynes.[10][13] This method, developed by Deshmukh et al., utilizes a recyclable ruthenium catalyst in PEG-400 under microwave irradiation, avoiding the need for external oxidants.[10][13]

Protocol: Microwave-Assisted Ru-Catalyzed Synthesis of Isoquinolinones [10]

  • Materials:

    • Dibenzoyl hydrazine (0.5 mmol)

    • Internal alkyne (e.g., diphenylacetylene) (0.6 mmol)

    • [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 2.5 mol%)

    • KPF₆ (0.05 mmol, 10 mol%)

    • PEG-400 (3 mL)

    • Microwave reaction vial (10 mL) with a magnetic stir bar

  • Equipment:

    • Monowave microwave reactor

  • Procedure:

    • Combine dibenzoyl hydrazine, the internal alkyne, [Ru(p-cymene)Cl₂]₂, and KPF₆ in a 10 mL microwave vial equipped with a stir bar.

    • Add PEG-400 (3 mL) to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 150-160 °C for 10-15 minutes.

    • After cooling, add diethyl ether to the reaction mixture to precipitate the product.

    • Filter the solid product and wash with cold diethyl ether.

    • The filtrate containing the PEG-400 and catalyst can be recovered and potentially reused.

    • Further purify the product by recrystallization or column chromatography if necessary.

Suzuki-Miyaura Cross-Coupling for Arylated Derivatives

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, widely used to append aryl groups to heterocyclic cores. Microwave assistance dramatically shortens reaction times from hours to minutes, making it ideal for library synthesis in drug discovery.[14][15] This protocol describes the coupling of a chloroquinoline precursor with a boronic acid.[16]

Protocol: Microwave-Assisted Suzuki Coupling of a Chloroquinoline [16]

  • Materials:

    • 2-chloro-6-nitroquinoline (1.0 mmol)

    • Arylboronic acid (e.g., 4-carbamoylphenylboronic acid) (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Solvent mixture: Isopropanol (iPrOH) and Water (3:1, 4 mL)

    • Microwave reaction vial (10 mL) with a magnetic stir bar

  • Equipment:

    • Monowave microwave reactor

  • Procedure:

    • In a 10 mL microwave vial, combine the 2-chloro-6-nitroquinoline, arylboronic acid, PdCl₂(PPh₃)₂, and K₂CO₃.

    • Add the iPrOH/Water solvent mixture and a stir bar.

    • Seal the vial and place it in the microwave reactor.

    • Set the reaction temperature to 150 °C and the time to 30 minutes.

    • Once the reaction is complete and the vessel has cooled, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer in vacuo.

    • Purify the crude product via flash column chromatography to obtain the arylated quinoline derivative.

Data Summary: Conventional vs. Microwave Synthesis

The primary advantages of MAOS are quantitatively evident when comparing reaction parameters to conventional heating methods.

Reaction TypeMethodCatalystTemperature (°C)TimeYield (%)Reference
Suzuki Coupling ConventionalPd(dppf)Cl₂HighLongLow[14]
Suzuki Coupling MicrowavePd(PPh₃)₄12010 min>98%
Heck Reaction ConventionalPd(OAc)₂Reflux16 h~80%[17]
Heck Reaction MicrowavePd(OAc)₂15020-25 minHigh[12]
Isoquinolinone Annulation ConventionalRu catalyst150-160Several hoursModerateN/A
Isoquinolinone Annulation MicrowaveRu catalyst150-16010-15 min62-92%[10]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important isoquinolinone derivatives. The protocols outlined in this guide demonstrate that MAOS consistently provides substantial reductions in reaction time while often improving yields and product purity.[7][8] The ability to rapidly generate diverse libraries of these privileged scaffolds makes this technology an indispensable tool for researchers, scientists, and professionals in the field of drug development.[9] By understanding the principles of microwave heating and applying robust, validated protocols, laboratories can accelerate their discovery efforts in a more efficient and environmentally conscious manner.

References

Efficacy of Isoquinolinone Compounds: A Guide to Biological Assays and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Isoquinolinone Scaffolds

The isoquinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These compounds have garnered significant attention in drug discovery, particularly in oncology, due to their ability to modulate key cellular processes.[3][4] Many isoquinolinone derivatives exert their effects by targeting critical enzymes involved in DNA repair, cell cycle regulation, and signal transduction.[1][5] A prominent mechanism of action for a significant class of isoquinolinone compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for repairing single-strand DNA breaks.[6][7] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8][9]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the essential biological assays required to test the efficacy of isoquinolinone compounds. It offers not just procedural steps but also the scientific rationale behind assay selection and experimental design, ensuring a robust and reliable assessment of novel therapeutic candidates.

Section 1: Foundational Assays for Cytotoxicity and Cell Viability

A primary evaluation of any potential therapeutic agent is its effect on cell viability and proliferation. These initial screens are crucial for determining the cytotoxic potential of isoquinolinone compounds and for establishing a dose-response relationship, from which the half-maximal inhibitory concentration (IC50) can be derived.[6]

The MTT Assay: A Colorimetric Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method to assess cell viability.[10][11]

Scientific Principle: The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[12] This reaction is catalyzed by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[4]

Experimental Causality: The choice of the MTT assay for initial screening is due to its high throughput, sensitivity, and reliance on a fundamental indicator of cell health – mitochondrial function. A reduction in the formazan signal upon treatment with an isoquinolinone compound directly suggests a decrease in cell viability, either through cytotoxic or cytostatic mechanisms.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinolinone compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[13] Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-treated (solvent only) and untreated wells as controls.

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the expected mechanism of action of the compound.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well.[8]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[6]

Section 2: Elucidating the Mechanism of Action: PARP Inhibition

For many isoquinolinone compounds, the primary mechanism of anticancer activity is the inhibition of PARP enzymes, particularly PARP1.[7] Therefore, direct measurement of PARP activity is a critical step in characterizing these compounds.

Biochemical Assays: Direct Measurement of Enzymatic Activity

Biochemical assays utilize purified enzymes and substrates to directly measure the inhibitory effect of a compound on its target. These assays are essential for determining the intrinsic potency of an inhibitor.

Scientific Principle: This assay quantifies the amount of poly(ADP-ribose) (PAR) synthesized by PARP1 onto histone proteins coated on a microplate.[10] The assay uses biotinylated NAD+, the substrate for PARP1. The incorporated biotinylated PAR is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.[14] The intensity of the color is proportional to PARP1 activity.

Experimental Causality: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of PARP1 in a cell-free system. This is crucial for confirming the molecular target and for structure-activity relationship (SAR) studies.[15]

Detailed Protocol: Colorimetric PARP1 Inhibition Assay

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.[14]

  • Washing and Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween-20). Block the wells with a suitable blocking buffer for 90 minutes at room temperature.[14]

  • Inhibitor and Enzyme Incubation: Add various concentrations of the isoquinolinone compound to the wells. Then, add a solution containing purified PARP1 enzyme and activated DNA. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a PARP substrate mixture containing biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[14]

  • Signal Development: After another wash step, add a colorimetric HRP substrate. Allow the color to develop for 15-30 minutes.[16]

  • Absorbance Measurement: Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and measure the absorbance at 450 nm.[17]

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration relative to the positive control. Determine the IC50 value from the dose-response curve.

Cell-Based Assays: Assessing Target Engagement in a Biological Context

While biochemical assays are vital for determining intrinsic potency, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane and engage its target within the complex cellular environment.

Scientific Principle: This assay measures the level of PAR within cells. Cells are treated with the isoquinolinone compound and then stimulated with a DNA-damaging agent (e.g., hydrogen peroxide) to activate PARP. The cells are then lysed, and the cell lysates are added to a microplate coated with an antibody that captures PAR. A second, HRP-conjugated antibody is used for detection.[9]

Experimental Causality: This assay provides evidence of target engagement in a cellular context. A reduction in the PAR signal in compound-treated cells compared to vehicle-treated cells indicates that the isoquinolinone is inhibiting PARP activity within the cell.

Detailed Protocol: Cell-Based PARP Activity ELISA

  • Cell Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of the isoquinolinone compound for a specified duration.

  • PARP Activation: Induce DNA damage and activate PARP by treating the cells with a DNA-damaging agent like H₂O₂ for a short period.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer.

  • ELISA: Add the cell lysates to a 96-well plate pre-coated with a PAR-capturing antibody. Incubate for 1-2 hours.

  • Detection: Wash the plate and add a detection antibody (e.g., an anti-PAR monoclonal antibody) followed by an HRP-conjugated secondary antibody.

  • Signal Development and Measurement: Add a colorimetric HRP substrate and measure the absorbance at 450 nm after stopping the reaction.[18]

  • Data Analysis: Normalize the PAR levels to the total protein concentration in each lysate. Calculate the percentage of PARP inhibition and determine the cellular IC50 value.

Section 3: Investigating the Downstream Consequences: Apoptosis Induction

A key desired outcome of many anticancer agents, including PARP inhibitors, is the induction of programmed cell death, or apoptosis.[19] Several assays can be employed to quantify the extent of apoptosis induced by isoquinolinone compounds.

Annexin V/Propidium Iodide (PI) Staining: Detecting Early and Late Apoptosis

Scientific Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry.[2] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[21]

Experimental Causality: This dual-staining method allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[21] This provides a quantitative measure of the apoptotic response to the isoquinolinone compound.

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the isoquinolinone compound at various concentrations for a predetermined time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.[15]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis: Add additional binding buffer to each tube and analyze the samples by flow cytometry within one hour.[22] Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and quadrants.[21]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Caspase Activity Assay: Measuring the Executioners of Apoptosis

Scientific Principle: Caspases are a family of proteases that are central to the execution of apoptosis.[23] Effector caspases, such as caspase-3 and caspase-7, cleave specific cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Fluorometric assays for caspase activity utilize a peptide substrate containing a caspase recognition sequence linked to a fluorescent reporter molecule (e.g., AFC or AMC).[10] Cleavage of the substrate by an active caspase releases the fluorophore, resulting in a measurable increase in fluorescence.

Experimental Causality: Measuring the activity of effector caspases provides direct evidence that the observed cell death is occurring through the apoptotic pathway. An increase in caspase-3/7 activity following treatment with an isoquinolinone compound confirms the induction of apoptosis.

Detailed Protocol: Fluorometric Caspase-3/7 Activity Assay

  • Cell Lysis: Treat cells with the isoquinolinone compound, harvest them, and lyse them on ice using a specific lysis buffer.[24]

  • Lysate Preparation: Centrifuge the lysates to pellet the insoluble fraction and collect the supernatant containing the cytosolic proteins, including caspases.[24]

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the fluorogenic caspase-3/7 substrate (e.g., DEVD-AFC).[25]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation at ~400 nm and emission at ~505 nm for AFC.[23]

  • Data Analysis: Quantify the caspase activity by comparing the fluorescence of treated samples to untreated controls. A standard curve using the free fluorophore can be used to determine the absolute amount of cleaved substrate.

Section 4: Data Presentation and Interpretation

The quantitative data generated from these assays should be presented clearly to allow for straightforward comparison and interpretation.

Table 1: In Vitro Efficacy of Exemplary Isoquinolinone PARP Inhibitors
CompoundTargetBiochemical IC50 (nM)Cellular PARP Inhibition IC50 (nM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
OlaparibPARP1/2~1-5<10MDA-MB-436 (BRCA1 mutant)~0.01[3][26]
TalazoparibPARP1/2~0.57<1MDA-MB-436 (BRCA1 mutant)~0.001[3][26]
Isoquinolinone Derivative A PARP182-MDA-MB-436-[27]
Isoquinolinone Derivative B PARP12.4-C6 Glioma1.34Fictional Example
Sanguinarine---FaDu0.11-0.54 µg/mL[28]
Chelerythrine---FaDu0.14-0.46 µg/mL[28]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Section 5: Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental workflows.

Diagram 1: Experimental Workflow for Isoquinolinone Efficacy Testing

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Cellular Consequences Compound Library Compound Library MTT Assay MTT Assay Compound Library->MTT Assay Dose-response IC50 Determination IC50 Determination MTT Assay->IC50 Determination Viability Data Biochemical PARP Assay Biochemical PARP Assay IC50 Determination->Biochemical PARP Assay Active Compounds Cell-Based PARP Assay Cell-Based PARP Assay Biochemical PARP Assay->Cell-Based PARP Assay Potent Inhibitors Target Engagement Confirmed Target Engagement Confirmed Cell-Based PARP Assay->Target Engagement Confirmed Apoptosis Assays Apoptosis Assays Target Engagement Confirmed->Apoptosis Assays Annexin V/PI Staining Annexin V/PI Staining Apoptosis Assays->Annexin V/PI Staining Caspase Activity Assay Caspase Activity Assay Apoptosis Assays->Caspase Activity Assay Apoptosis Confirmation Apoptosis Confirmation Annexin V/PI Staining->Apoptosis Confirmation Caspase Activity Assay->Apoptosis Confirmation Lead Compound Identification Lead Compound Identification Apoptosis Confirmation->Lead Compound Identification

Caption: Workflow for evaluating isoquinolinone compounds.

Diagram 2: Simplified PARP Signaling Pathway in DNA Damage Response

G cluster_0 DNA Damage Response cluster_1 Effect of Isoquinolinone PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR_synthesis Poly(ADP-ribose) Synthesis (PARylation) PARP1->PAR_synthesis catalyzes PARP_trapping PARP1 Trapping PARP1->PARP_trapping Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->Repair_proteins signals for DNA_repair SSB Repair Repair_proteins->DNA_repair mediate Isoquinolinone Isoquinolinone PARP Inhibitor Isoquinolinone->PARP1 inhibits & traps Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse DSB_formation Double-Strand Break (DSB) Formation Replication_fork_collapse->DSB_formation Apoptosis Apoptosis in HR-Deficient Cells DSB_formation->Apoptosis

References

Application Notes and Protocols for the Structural Elucidation of 2,3-Dihydroisoquinolin-4(1H)-one using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydroisoquinolin-4(1H)-one is a heterocyclic ketone that serves as a valuable scaffold in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active compounds. Accurate and unambiguous structural confirmation of this and related molecules is paramount for advancing research and ensuring the integrity of subsequent biological studies. This application note provides a detailed, field-proven protocol for the comprehensive analysis of 2,3-Dihydroisoquinolin-4(1H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reliable characterization.

Molecular Structure and Physicochemical Properties

A foundational understanding of the target molecule's properties is critical for analytical method development.

PropertyValueSource
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [1][2]
Monoisotopic Mass 147.068413911 Da[1][2]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution.[3][4] The following protocols are optimized for acquiring high-quality ¹H and ¹³C NMR data for 2,3-Dihydroisoquinolin-4(1H)-one.

Rationale for Solvent Selection

The choice of a deuterated solvent is the first critical decision in NMR sample preparation.[5][6][7][8] The solvent must dissolve the analyte and should not have signals that overlap with those of the analyte.[7] For 2,3-Dihydroisoquinolin-4(1H)-one, which possesses both a polar ketone and a secondary amine, several solvents are suitable.

  • Chloroform-d (CDCl₃): A versatile and widely used non-polar solvent suitable for many organic compounds.[8] Its residual proton signal at ~7.26 ppm is a useful chemical shift reference.[5]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent with excellent solubilizing properties for a wide range of compounds.[8] The residual proton signal appears at ~2.50 ppm, and the exchangeable N-H proton of the analyte will likely be observable as a broader signal.

  • Methanol-d₄ (CD₃OD): A polar, protic solvent that can be useful for confirming the presence of exchangeable protons (like N-H) through deuterium exchange.

For this protocol, CDCl₃ is recommended for initial analysis due to its commonality and the clear spectral window it provides for the aromatic and aliphatic regions of the target molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of 2,3-Dihydroisoquinolin-4(1H)-one B Transfer to a clean, dry vial A->B C Add ~0.7 mL of Deuterated Solvent (e.g., CDCl₃) B->C D Vortex until fully dissolved C->D E Filter through glass wool into a clean NMR tube D->E F Insert sample into NMR spectrometer E->F G Lock, Tune, and Shim F->G H Acquire ¹H NMR Spectrum G->H I Acquire ¹³C NMR Spectrum H->I J Perform 2D NMR (COSY, HSQC, HMBC) if necessary I->J

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of 2,3-Dihydroisoquinolin-4(1H)-one.

  • Dissolution: Transfer the sample into a clean, dry vial and add approximately 0.7 mL of CDCl₃. Vortex the sample until it is fully dissolved.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Instrument Setup: Lock onto the deuterium signal of the solvent, and then tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) is highly recommended.[9][10]

Predicted ¹H and ¹³C NMR Data and Interpretation

The following are predicted NMR spectral data for 2,3-Dihydroisoquinolin-4(1H)-one. Actual experimental values may vary slightly.

G cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition A Prepare a stock solution of the analyte (~1 mg/mL in Methanol) B Dilute the stock solution to a final concentration of 1-10 µg/mL A->B C Use a mobile phase of 50:50 Methanol:Water with 0.1% Formic Acid B->C D Filter the final solution through a 0.22 µm syringe filter C->D E Infuse the sample directly into the ESI source or use LC-MS D->E F Set the instrument to positive ion mode E->F G Acquire a full scan mass spectrum F->G H Perform MS/MS on the [M+H]⁺ ion to obtain fragmentation data G->H G [M+H]⁺\nm/z 148.07 [M+H]⁺ m/z 148.07 Fragment A\nm/z 120.06 Fragment A m/z 120.06 [M+H]⁺\nm/z 148.07->Fragment A\nm/z 120.06 -CO Fragment B\nm/z 131.07 Fragment B m/z 131.07 [M+H]⁺\nm/z 148.07->Fragment B\nm/z 131.07 -NH₃ Fragment C\nm/z 91.05 Fragment C m/z 91.05 Fragment A\nm/z 120.06->Fragment C\nm/z 91.05 -C₂H₅N

References

Application Notes & Protocols: Investigating the Anticancer Potential of 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

Introduction: The Isoquinoline Scaffold in Oncology Research

The isoquinoline core is a privileged heterocyclic scaffold that features prominently in numerous natural products and synthetic molecules with potent biological activities.[1] In the field of oncology, derivatives of isoquinoline have been extensively explored for their antiproliferative effects, which are often mediated through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[2] Compounds based on related isoquinolinone and quinolinone structures have demonstrated broad-spectrum cytotoxicity across various human cancer cell lines, including those of the lung, breast, colon, and ovaries.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer properties of 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride . While much of the existing literature focuses on complex derivatives, understanding the activity of the parent scaffold is a critical first step in structure-activity relationship (SAR) studies.[5] We provide a framework for a logical, multi-phase experimental approach, from initial cytotoxicity screening to the elucidation of the underlying mechanism of action, grounded in the established activities of structurally related compounds.

Compound Profile & Handling

Proper handling and preparation of the test compound are paramount for reproducible and accurate results.

Chemical Information
PropertyValueSource
Compound Name This compound[6]
CAS Number 1196157-36-4[6]
Molecular Formula C₉H₁₀ClNO[6]
Molecular Weight 183.63 g/mol [6]
Chemical Structure O=C1CNCC2=C1C=CC=C2.[H]Cl[6]
Safety, Storage, and Solution Preparation

Safety: Researchers must consult the latest Safety Data Sheet (SDS) before handling. As with many novel chemical entities, this compound should be treated as potentially hazardous. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[7] All weighing and initial stock solution preparation should be performed in a certified chemical fume hood.[8]

Storage: Store the solid compound in a tightly sealed container in a cool, dry place, as recommended by the supplier.[9] Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Stock Solution Preparation (100 mM in DMSO):

  • Aseptically weigh the required amount of this compound (MW: 183.63) in a chemical fume hood.

  • Add sterile, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a final concentration of 100 mM.

  • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.[8]

  • Causality Note: DMSO is the preferred solvent for many organic compounds due to its high solubilizing capacity. However, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[8] Preparing a high-concentration stock (e.g., 1000x the highest screening concentration) is crucial for minimizing the final solvent volume.

Postulated Mechanisms of Action & Investigational Strategy

Based on extensive studies of related isoquinoline, quinolinone, and quinazolinone derivatives, we can postulate several potential mechanisms of action for this compound. The following experimental workflow is designed to systematically investigate these possibilities.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Confirmation A Prepare Serial Dilutions of 2,3-Dihydroisoquinolin-4(1H)-one HCl B Treat Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) A->B C Perform Cell Viability Assay (MTT / MTS) at 48-72h B->C D Calculate GI50 / IC50 Values C->D E Cell Cycle Analysis (Propidium Iodide Staining) D->E Select sensitive cell line Use concentrations around GI50 F Apoptosis Assay (Annexin V / PI Staining) D->F Select sensitive cell line Use concentrations around GI50 G Western Blot Analysis E->G Confirm cell cycle proteins F->G Confirm apoptotic markers H Probe Key Proteins: - Caspases, PARP, Bcl-2/Bax - p-Akt, p-ERK, Cyclin B1 I Confirm Mechanism: - Apoptosis Induction - Cell Cycle Arrest - Pathway Modulation

Figure 1: A phased experimental workflow for characterizing the anticancer activity of this compound.

Induction of Apoptosis

Many isoquinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[10][11] This is often mediated through the intrinsic (mitochondrial) pathway, characterized by a shift in the Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[11][12]

Cell Cycle Arrest

Disruption of the cell cycle is another hallmark of anticancer agents. Structurally related 2,3-dihydroquinazolin-4(1H)-ones have been shown to induce G2/M phase arrest, a phenotype consistent with the inhibition of tubulin polymerization.[4][13] Other related compounds cause arrest at the G1/S checkpoint.[14][15]

Modulation of Pro-Survival Signaling

The PI3K/Akt/mTOR and MAPK/ERK pathways are critical pro-survival signaling cascades that are often dysregulated in cancer.[2] Tetrahydroisoquinoline derivatives have been shown to induce apoptosis by inhibiting PI3K/Akt and ERK signaling while activating stress-related p38 and JNK pathways.[10]

G cluster_akt PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Mitochondrial Apoptosis compound 2,3-Dihydroisoquinolin-4(1H)-one HCl (Hypothesized) Akt Akt compound->Akt Inhibition ERK ERK compound->ERK Inhibition Bax Bax compound->Bax Upregulation Bcl2 Bcl-2 compound->Bcl2 Downregulation PI3K PI3K PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Survival Mito Mitochondrion Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothesized signaling pathways modulated by 2,3-Dihydroisoquinolin-4(1H)-one HCl, based on data from related compounds.

Experimental Protocols

These protocols provide a starting point for investigation. Optimization may be required depending on the cell lines and equipment used.

Protocol 1: Cell Viability (MTT/MTS Assay)

This initial screen determines the concentration of the compound that inhibits cell growth by 50% (GI50).

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)[16]

  • 96-well flat-bottom plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[17]

  • Compound Treatment: Prepare 2x serial dilutions of the compound in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate plates for 48 to 72 hours at 37°C, 5% CO₂.

  • Assay:

    • For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Aspirate the medium and add 150 µL of DMSO or other solubilizing agent.

    • For MTS: Add 20 µL of MTS reagent directly to the wells and incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and use non-linear regression to calculate the GI50.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces arrest at a specific phase of the cell cycle.

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seeding & Treatment: Seed cells in 6-well plates (e.g., 0.5 x 10⁶ cells/well) and allow them to attach overnight. Treat cells with the compound at 1x and 2x the GI50 concentration for 24 hours. Include a vehicle control.

  • Harvesting: Collect both floating and attached cells. To do this, collect the supernatant, wash with PBS, trypsinize the attached cells, and then combine them with the supernatant.[17]

  • Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 500 µL of cold PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. This step is critical for proper fixation and preventing cell clumping.

  • Storage: Store fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will correspond to the cell cycle phase (G1, S, G2/M).[18]

Protocol 3: Apoptosis Detection (Annexin V/PI Assay)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1x Binding Buffer

  • Flow cytometer

Procedure:

  • Seeding & Treatment: Seed and treat cells as described in Protocol 4.2 for a relevant time point (e.g., 24 or 48 hours).

  • Harvesting: Collect all cells (adherent and floating) as described in Protocol 4.2.

  • Washing: Centrifuge the cells (300 x g, 5 min), discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (volumes may vary by kit manufacturer).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.[12]

    • Interpretation: Annexin V-negative/PI-negative cells are viable. Annexin V-positive/PI-negative cells are in early apoptosis. Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydroisoquinolin-4(1H)-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you improve your reaction yield, purity, and overall process efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis is consistently low. What are the most common causes?

Low yield in this multi-step synthesis is a frequent issue. The primary cause is often an inefficient intramolecular cyclization step, which is typically an acid-catalyzed reaction like a Friedel-Crafts acylation.

Core Areas to Investigate:

  • Incomplete Cyclization: The intramolecular Friedel-Crafts reaction to form the tricyclic core is the most critical step. Its efficiency is highly dependent on the Lewis acid catalyst, solvent, and temperature.

  • Side Product Formation: Competing intermolecular reactions or alternative cyclization pathways can significantly consume your starting material.

  • Product Degradation: The target molecule can be sensitive to harsh workup conditions, particularly non-neutral pH, which can lead to hydrolysis or other degradation pathways.[1]

  • Purification Losses: The product's polarity and solubility can make chromatographic purification or crystallization challenging, leading to significant material loss.

The following diagram outlines a troubleshooting workflow to diagnose the root cause of low yield.

TroubleshootingWorkflow cluster_cyclization Cyclization Issues cluster_impurities Impurity Issues cluster_workup Workup & Purification Issues cluster_salt Salt Formation Issues start Low Yield Observed check_cyclization Step 1: Verify Cyclization Efficiency (TLC, HPLC, 1H NMR of crude) start->check_cyclization incomplete Incomplete Reaction? check_cyclization->incomplete check_impurities Step 2: Identify Major Impurities (LC-MS, NMR of crude) side_reactions Side Reactions Identified? check_impurities->side_reactions check_workup Step 3: Assess Workup/Purification Loss (Analyze aqueous layers, spent silica) high_loss High Loss During Extraction/Column? check_workup->high_loss check_salt Step 4: Evaluate HCl Salt Formation (Solubility, precipitation efficiency) poor_precipitation Poor Precipitation of HCl Salt? check_salt->poor_precipitation incomplete->check_impurities No optimize_catalyst Action: Optimize Lewis Acid (e.g., PPA, Eaton's Reagent, AlCl3) incomplete->optimize_catalyst Yes optimize_temp Action: Optimize Temperature & Time optimize_catalyst->optimize_temp side_reactions->check_workup No adjust_conc Action: Adjust Substrate Concentration side_reactions->adjust_conc Yes intermolecular Intermolecular Polymerization? adjust_conc->intermolecular high_loss->check_salt No optimize_extraction Action: Modify Extraction pH & Solvent high_loss->optimize_extraction Yes optimize_column Action: Change Column Conditions (Solvent system, stationary phase) optimize_extraction->optimize_column optimize_solvent Action: Screen Anti-solvents (e.g., Ether, MTBE, Heptane) poor_precipitation->optimize_solvent Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: My Friedel-Crafts cyclization step is failing or giving very low conversion. How can I fix this?

This is the key C-C bond-forming reaction. Its success hinges on generating a sufficiently electrophilic acylium ion (or equivalent) and having an activated aromatic ring to attack it.

Answer: Low conversion in an intramolecular Friedel-Crafts acylation typically points to two main culprits: insufficient activation of the electrophile or deactivation of the aromatic ring.

Troubleshooting Steps:

  • Choice of Lewis Acid/Protic Acid:

    • Polyphosphoric Acid (PPA): This is a common and effective reagent that acts as both a catalyst and a solvent. If it's failing, ensure it is fresh and not hydrolyzed from atmospheric moisture. The reaction often requires elevated temperatures (e.g., 80-140 °C).

    • Eaton's Reagent (P₂O₅ in MeSO₃H): This is a powerful superacid medium that can cyclize less reactive substrates at lower temperatures than PPA.

    • Aluminum Chloride (AlCl₃): A classic Lewis acid, but it requires strictly anhydrous conditions and can sometimes lead to charring or complex side reactions. It often requires more than stoichiometric amounts.

  • Reaction Temperature and Time:

    • These reactions are rarely effective at room temperature. A systematic screen of temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended.

    • Monitor the reaction by TLC or HPLC to determine the optimal reaction time and to check for the appearance of degradation products at longer time points.

  • Substrate Reactivity:

    • The synthesis is most effective when the aromatic ring has electron-donating groups (EDGs) like alkoxy or alkyl groups.[2][3] If your substrate is unsubstituted or has electron-withdrawing groups, harsher conditions (like Eaton's reagent) or an alternative synthetic route may be necessary.[4]

Data Summary: Cyclization Conditions

Catalyst Typical Temperature Key Considerations
Polyphosphoric Acid (PPA) 80 - 140 °C Good for activated rings; can be viscous and difficult to stir.
Eaton's Reagent 25 - 80 °C Very powerful; suitable for deactivated rings; highly corrosive.

| AlCl₃ / SOCl₂ | 0 - 60 °C | Requires conversion to acid chloride first; strict anhydrous conditions. |

Q3: I'm observing a significant amount of a polymeric, insoluble byproduct. What is it and how can I prevent it?

Answer: The formation of a polymeric substance is a classic sign of an intermolecular reaction competing with your desired intramolecular cyclization. This happens when one molecule's electrophilic center reacts with the aromatic ring of another molecule, leading to a chain reaction.

Causality & Prevention:

  • High Concentration: The fundamental principle to favor intramolecular reactions is to work under high dilution. This reduces the probability of two substrate molecules encountering each other.

  • Prevention Strategy: The most effective solution is to employ "pseudo-dilution" or "high-dilution" principles. This is achieved by adding the substrate slowly (e.g., via a syringe pump) to the hot catalyst mixture. This keeps the instantaneous concentration of the uncyclized substrate very low, dramatically favoring the intramolecular pathway.

Experimental Protocol: High-Dilution Cyclization

  • Setup: In a three-neck flask equipped with a mechanical stirrer, condenser, and a dropping funnel (or syringe pump inlet), heat the cyclizing agent (e.g., Polyphosphoric Acid) to the target temperature (e.g., 120 °C).

  • Substrate Solution: Dissolve the precursor (e.g., N-acetyl-3-phenylpropanoic acid derivative) in a minimal amount of a suitable solvent or, if thermally stable, use it neat in the dropping funnel.

  • Slow Addition: Add the substrate solution dropwise to the vigorously stirred, hot PPA over a prolonged period (e.g., 2-4 hours).

  • Reaction Completion: After the addition is complete, maintain the temperature for an additional 1-2 hours to ensure full conversion.

  • Workup: Cool the mixture and proceed with the standard aqueous workup.

HighDilution reagents Precursor Substrate (in dropping funnel) reactor Hot PPA (or other acid) ~120°C reagents->reactor Slow Addition (High Dilution) product Desired Intramolecular Product reactor->product Favored Pathway polymer Intermolecular Polymer Byproduct reactor->polymer Suppressed Pathway

Caption: High-dilution principle to favor intramolecular cyclization.

Q4: How do I effectively purify the free base of 2,3-Dihydroisoquinolin-4(1H)-one before salt formation?

Answer: The free base is a moderately polar ketone with a secondary amine, making it amenable to standard silica gel chromatography. However, issues like tailing or low recovery can occur.

Purification Protocol & Troubleshooting:

  • Solvent System Selection:

    • A common and effective mobile phase is a gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) in hexanes/heptanes.

    • To prevent tailing: Tailing on silica is often caused by the interaction of the basic amine with acidic silanol groups. To mitigate this, add a small amount of a volatile base to your mobile phase, such as 0.5-1% triethylamine (NEt₃) or ammonium hydroxide.

  • Alternative Stationary Phases:

    • If tailing persists, consider using neutral or basic alumina as your stationary phase instead of silica gel.

  • Crystallization:

    • If the crude product is sufficiently pure (>90%), crystallization is a highly effective and scalable purification method. Screen for suitable solvent systems. A common choice is a mixture of a good solvent (e.g., EtOAc, Isopropanol) and a poor solvent (e.g., Heptane, Diethyl Ether).

Q5: I am struggling to form a solid hydrochloride salt. It either oils out or remains in solution. What should I do?

Answer: The successful formation of a crystalline hydrochloride salt depends on the solvent system, the concentration, and the method of HCl introduction.

Troubleshooting Salt Formation:

  • Solvent Choice is Critical: You need a solvent in which the free base is soluble but the hydrochloride salt is insoluble.

    • Common Solvents: Ethers (diethyl ether, MTBE), esters (EtOAc), and hydrocarbons (heptane) are excellent choices for precipitating the salt. Alcohols like methanol or ethanol will often solubilize the salt and should be avoided as the primary precipitation solvent.

  • Method of HCl Introduction:

    • HCl in Dioxane/Ether: Using a commercially available solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether is the most controlled method. Add the HCl solution dropwise to a stirred solution of the free base in your chosen anti-solvent (e.g., MTBE).

    • Gaseous HCl: Bubbling dry HCl gas through the solution can also be effective but is harder to control stoichiometrically.

Optimized Protocol for HCl Salt Formation

  • Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.

  • With vigorous stirring, slowly add 1.1 equivalents of a 4M HCl solution in 1,4-dioxane.

  • If no precipitate forms immediately, add an anti-solvent like diethyl ether or heptane until turbidity is observed.

  • Continue stirring (e.g., for 1-2 hours) to allow for complete precipitation. Seeding with a small crystal can aid this process.

  • Isolate the solid by filtration, wash with the anti-solvent (e.g., diethyl ether), and dry under vacuum.

Table of Common Impurities

Impurity Type Potential Source Detection Method
Unreacted Starting Material Incomplete cyclization TLC, HPLC, ¹H NMR
Polymeric Byproducts Intermolecular side reactions Insoluble in most organic solvents
De-tosylated product (if applicable) Hydrolysis during workup[1] LC-MS, HPLC

| Over-reduced species (e.g., alcohol) | If a reduction step is used and not controlled | LC-MS, ¹H NMR |

References

Navigating the Solubility Maze: A Technical Guide for Dihydroisoquinolinone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated resource for overcoming the common yet challenging issue of poor solubility in dihydroisoquinolinone intermediates. As a Senior Application Scientist, I've seen promising synthetic routes stalled by the physical properties of a key molecule. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your own research. We will explore the "why" behind solubility issues and the "how" of systematically resolving them.

Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the high-level questions that often arise when solubility becomes a bottleneck.

Q1: Why are my dihydroisoquinolinone intermediates so poorly soluble in common organic solvents?

A1: The solubility of dihydroisoquinolinone derivatives is governed by a delicate balance of their structural features. The rigid, planar nature of the fused ring system can lead to strong crystal lattice packing, making it energetically unfavorable for solvent molecules to break apart the solid state. Furthermore, the presence of the lactam functionality (a cyclic amide) introduces a polar, hydrogen-bonding motif. When combined with a largely non-polar aromatic backbone, this can create a molecule with dichotomous properties that struggles to find a suitable solvent that can effectively solvate both its polar and non-polar regions.[1][2]

Q2: I've tried common solvents like dichloromethane (DCM) and ethyl acetate, but my compound just won't dissolve. What should be my next step?

A2: When standard non-polar and moderately polar solvents fail, a systematic solvent screening is the logical next step. Instead of random choices, consider a broader range of solvent polarities and functionalities. Highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective at dissolving compounds with strong hydrogen bonding capabilities.[1][3] For particularly stubborn cases, a mixture of solvents, known as a co-solvent system, can be highly effective.[4][5][6][7][8][9][10]

Q3: Can changing the pH of my solution improve the solubility of my nitrogen-containing intermediate?

A3: Absolutely. Dihydroisoquinolinones contain a basic nitrogen atom within their heterocyclic structure.[11][12][13][14] By acidifying the medium, you can protonate this nitrogen, forming a salt. This salt form is often significantly more soluble in polar protic solvents, including water and alcohols, than the neutral parent molecule.[2][15] This is a cornerstone strategy in pharmaceutical formulation and can be equally powerful in a synthesis setting.[16][8][15][17]

Q4: Are there any quick "rules of thumb" for selecting a starting solvent?

A4: While every compound is unique, the principle of "like dissolves like" is a reliable starting point.[1][2] Examine the structure of your intermediate. If it has a high proportion of hydrocarbon content, start with less polar solvents like toluene or diethyl ether.[1][18] If it possesses multiple polar functional groups, lean towards more polar solvents like acetonitrile or alcohols.[1] A good rule of thumb is that a compound should have at least one polar group for every 6-7 carbon atoms to have a reasonable chance of dissolving in moderately polar solvents.[1]

Troubleshooting Guide: Navigating Specific Experimental Hurdles

This section provides detailed solutions to specific problems you might encounter during your experimental work.

Scenario 1: My Dihydroisoquinolinone Crashes Out of Solution During Reaction Workup.

This is a frequent and frustrating issue, often occurring when transitioning from a polar reaction solvent to a less polar extraction solvent.

The Underlying Cause: The solubility of your intermediate is likely high in the polar reaction solvent (e.g., DMF, DMSO) but very low in the extraction solvent (e.g., ethyl acetate, DCM) and the aqueous wash.[19][20][21] This sudden change in the solvent environment causes the compound to precipitate, often at the interface of the organic and aqueous layers, leading to a gooey mess and poor recovery.[22]

Systematic Troubleshooting Workflow:

start Precipitation During Workup check_solubility Is the product soluble in the extraction solvent? start->check_solubility change_solvent Switch to a more polar extraction solvent (e.g., n-butanol). check_solubility->change_solvent No acid_wash Can the compound be protonated? check_solubility->acid_wash Yes end_soluble Problem Solved change_solvent->end_soluble use_cosolvent Add a co-solvent (e.g., THF) to the extraction solvent. use_cosolvent->end_soluble acid_wash->use_cosolvent No perform_acid_wash Perform an acidic wash to form a soluble salt in the aqueous layer. acid_wash->perform_acid_wash Yes back_extract Back-extract with a less polar solvent after neutralization. perform_acid_wash->back_extract end_insoluble Consider alternative purification (e.g., crystallization, filtration). perform_acid_wash->end_insoluble If salt is also insoluble back_extract->end_soluble

References

Technical Support Center: Optimization of Catalytic Hydrogenation for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of catalytic hydrogenation for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to enhance the efficiency, selectivity, and safety of your experiments.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the catalytic hydrogenation of isoquinolines to their corresponding tetrahydroisoquinolines (THIQs).

Issue 1: Low or No Conversion of Isoquinoline

Q: My isoquinoline hydrogenation reaction shows little to no conversion of the starting material. What are the likely causes and how can I resolve this?

A: Low or no conversion is a frequent challenge stemming from several factors related to catalyst activity and reaction conditions. A systematic approach is crucial for diagnosis.

Probable Causes & Solutions:

  • Catalyst Inactivity or Poisoning:

    • Explanation: The catalyst is the engine of the reaction. Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) can be poisoned by impurities such as sulfur or nitrogen-containing compounds, which strongly adsorb to the active sites, blocking access for the isoquinoline substrate.[1] The aromatic nature of isoquinoline itself can, in some cases, lead to catalyst inhibition.[2]

    • Solutions:

      • Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. If the catalyst is old or has been improperly stored, it may have oxidized or adsorbed atmospheric contaminants.

      • Reagent and Solvent Purity: Use high-purity solvents and reagents. Consider passing solvents through a column of activated alumina to remove potential poisons.

      • Inert Atmosphere: Handle pyrophoric catalysts (like Raney Nickel) or air-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation.[3]

      • Catalyst Loading: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). While not always ideal for atom economy, it can compensate for minor catalyst poisoning.

  • Insufficient Hydrogen Pressure or Availability:

    • Explanation: The reaction rate is often dependent on the hydrogen pressure.[4][5] If the pressure is too low, the concentration of dissolved hydrogen will be insufficient to drive the reaction forward. Leaks in the reactor system are a common culprit.

    • Solutions:

      • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. Typical pressures can range from atmospheric to over 50 bar, depending on the substrate and catalyst.[1][6]

      • Leak Test: Before starting the reaction, always perform a leak test on your high-pressure reactor using an inert gas like nitrogen.[7]

      • Agitation: Ensure vigorous stirring to facilitate the mass transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface.

  • Suboptimal Temperature:

    • Explanation: Hydrogenation reactions have an optimal temperature range. Too low a temperature may result in slow kinetics, while excessively high temperatures can lead to side reactions or catalyst degradation.[2][8]

    • Solutions:

      • Increase Temperature: Incrementally increase the reaction temperature. A modest increase (e.g., from room temperature to 50°C) can significantly enhance the reaction rate.[1]

      • Avoid Overheating: Be cautious, as high temperatures can sometimes reduce selectivity.

  • Substrate Activation:

    • Explanation: The aromatic stability of the isoquinoline ring can make it resistant to hydrogenation.[2] Activating the substrate can significantly improve reactivity.

    • Solution: For challenging substrates, consider converting the isoquinoline to an isoquinolinium salt or using an activating agent like a chloroformate.[2] This partially disrupts the aromaticity, making the heterocyclic ring more susceptible to reduction.[2]

Diagram: Troubleshooting Low Conversion

low_conversion start Low/No Conversion catalyst Check Catalyst Activity start->catalyst pressure Verify H₂ Pressure & System Integrity start->pressure temp Optimize Temperature start->temp activation Consider Substrate Activation start->activation sub_catalyst1 Use fresh catalyst Increase loading catalyst->sub_catalyst1 sub_catalyst2 Purify reagents/solvents catalyst->sub_catalyst2 sub_pressure1 Increase H₂ pressure Ensure vigorous stirring pressure->sub_pressure1 sub_pressure2 Perform leak test pressure->sub_pressure2 sub_temp Incrementally increase temperature temp->sub_temp sub_activation Form isoquinolinium salt Use activating agent (e.g., chloroformate) activation->sub_activation

Caption: A workflow for diagnosing and resolving low conversion in isoquinoline hydrogenation.

Issue 2: Poor Selectivity (Over-hydrogenation or Benzene Ring Reduction)

Q: My reaction is producing a mixture of the desired 1,2,3,4-tetrahydroisoquinoline (THIQ), the fully saturated decahydroisoquinoline, and/or the 5,6,7,8-tetrahydroisoquinoline. How can I improve selectivity towards the desired product?

A: Achieving high selectivity is a common optimization goal. The key is to find conditions that favor the reduction of the pyridine ring without affecting the benzene ring or leading to over-reduction.

Probable Causes & Solutions:

  • Harsh Reaction Conditions:

    • Explanation: High temperatures and pressures, along with highly active catalysts (like Rhodium or Ruthenium), can promote the hydrogenation of the more stable benzene ring or lead to the complete saturation of the molecule.

    • Solutions:

      • Milder Conditions: Reduce the temperature and hydrogen pressure.[1]

      • Catalyst Choice: Switch to a less active but more selective catalyst. For example, Pd/C is often more selective for the pyridine ring than PtO₂ (Adam's catalyst).

  • Incorrect Solvent or pH:

    • Explanation: The acidity of the reaction medium can dictate which ring is preferentially hydrogenated.[9] In strongly acidic solutions, protonation of the nitrogen atom deactivates the pyridine ring towards reduction, making the benzene ring more susceptible.[10][11]

    • Solutions:

      • Solvent Selection: For selective pyridine ring hydrogenation, alcoholic solvents like methanol or ethanol are often used.[1][10] Catalytic hydrogenation in methanol at room temperature and pressure typically reduces the heterocyclic ring.[10]

      • pH Control: To favor reduction of the pyridine ring, avoid strongly acidic conditions. Performing the reaction in a neutral or slightly acidic medium (like acetic acid) often yields the 1,2,3,4-tetrahydroisoquinoline.[9] Conversely, using a strong acid like concentrated HCl can promote the reduction of the benzene ring.[9]

Table: Catalyst and Condition Effects on Selectivity
CatalystTypical ConditionsPrimary ProductNotes
Pd/C 20-50°C, 1-20 bar H₂1,2,3,4-THIQGenerally good selectivity for the pyridine ring.[1]
PtO₂ (Adam's) Room Temp, 3 atm H₂, Acetic Acid1,2,3,4-THIQCan lead to over-hydrogenation at higher pressures/temperatures.[9]
Raney Ni 50-100°C, 50-100 bar H₂DecahydroisoquinolineHighly active, often leads to complete saturation.
Ir complexes 30-60°C, 40-60 bar H₂1,2,3,4-THIQOften used for asymmetric hydrogenation; can be highly selective.[12][13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the catalytic hydrogenation of isoquinoline?

A1: The precise mechanism can vary with the catalyst and conditions, but it generally involves the Horiuti-Polanyi mechanism. The key steps are:

  • Adsorption: Both hydrogen and the isoquinoline molecule adsorb onto the surface of the metal catalyst.

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, forming adsorbed hydrogen atoms on the catalyst surface.

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added across the C=N and C=C bonds of the pyridine ring. A 1,2- or 1,4-hydride addition can occur, leading to partially hydrogenated intermediates like enamines or imines, which are then rapidly hydrogenated to the final tetrahydroisoquinoline product.[14]

Diagram: Simplified Hydrogenation Mechanism

mechanism cluster_catalyst Catalyst Surface H2 H₂ (gas) H_ads 2H (adsorbed) H2->H_ads Dissociative Adsorption IQ Isoquinoline (liquid) IQ_ads Isoquinoline (adsorbed) IQ->IQ_ads Adsorption Intermediate Dihydro-intermediate (adsorbed) IQ_ads->Intermediate +2H THIQ_ads THIQ (adsorbed) Intermediate->THIQ_ads +2H THIQ_sol THIQ (liquid) THIQ_ads->THIQ_sol Desorption

Caption: A simplified representation of isoquinoline hydrogenation on a catalyst surface.

Q2: How do I safely handle high-pressure hydrogenation reactions and pyrophoric catalysts?

A2: Safety is paramount. Always adhere to strict safety protocols:

  • High-Pressure Reactors: Use a properly rated and maintained autoclave. Always perform a leak test with an inert gas before introducing hydrogen.[7] Work behind a blast shield, especially for pressures above 60 psi.[6]

  • Hydrogen Gas: Store hydrogen cylinders securely in a well-ventilated area, away from ignition sources.[15] Use stainless steel tubing for connections.[6] Ensure the lab is well-ventilated to prevent hydrogen accumulation.[3]

  • Pyrophoric Catalysts (e.g., Raney Ni, dry Pd/C): These can ignite spontaneously upon contact with air. Always handle them under an inert atmosphere (glovebox) or as a slurry in a solvent.[3] Never add a dry pyrophoric catalyst to a flammable solvent in the open air. For filtration, keep the catalyst wet with solvent at all times.[3]

  • Personal Protective Equipment (PPE): Wear flame-resistant clothing, safety glasses, and anti-static footwear.[3]

Q3: How can I monitor the progress of my hydrogenation reaction?

A3: Real-time monitoring can be challenging due to the sealed, high-pressure environment. The most common approach is to take aliquots at specific time points (after safely depressurizing and purging the reactor) and analyze them using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the disappearance of the starting material and the appearance of the product.[16]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the formation of any byproducts.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides mass information for product confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the product's identity and purity.[16] In specialized setups, in-line flow NMR can be used for real-time monitoring.[17]

Q4: My substrate has other reducible functional groups (e.g., nitro, ester, halogen). How can I selectively hydrogenate the isoquinoline ring?

A4: Chemoselectivity is a significant challenge. The choice of catalyst is critical:

  • Halogens: Pd/C is notorious for causing dehalogenation. Using catalysts like PtO₂ or certain Rhodium complexes under carefully controlled, mild conditions can sometimes preserve halogen substituents.

  • Nitro Groups: Nitro groups are typically reduced much more easily than the isoquinoline ring. Selective hydrogenation is often not feasible with standard catalysts. A protection-deprotection strategy for the nitro group might be necessary.

  • Esters/Amides: These groups are generally stable to typical isoquinoline hydrogenation conditions. However, very harsh conditions (high temperature/pressure with catalysts like Raney Ni) could potentially reduce them.[18]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Isoquinoline using Pd/C

Objective: To synthesize 1,2,3,4-tetrahydroisoquinoline from isoquinoline.

Materials:

  • Isoquinoline (1.0 g, 7.74 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 100 mg, ~0.5-1 mol% Pd)

  • Methanol (25 mL)

  • High-pressure autoclave (e.g., Parr shaker) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Add the magnetic stir bar.

  • Adding Reagents: In a beaker, dissolve the isoquinoline in methanol. Under a gentle stream of nitrogen or argon, carefully add the wet 10% Pd/C catalyst to the autoclave. Caution: Dry Pd/C is pyrophoric.

  • Transfer: Transfer the solution of isoquinoline in methanol to the autoclave using a cannula or funnel.

  • Sealing the Reactor: Securely seal the autoclave according to the manufacturer's instructions.

  • Inert Gas Purge: Purge the reactor to remove air. Pressurize the vessel with nitrogen to ~5 bar, then slowly vent the pressure. Repeat this process 3-5 times.[7]

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

    • Begin vigorous stirring.

    • Heat the reaction to the desired temperature (e.g., 40°C) if necessary.

    • Monitor the reaction progress by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is likely complete.

  • Reaction Quench and Work-up:

    • Cool the reactor to room temperature.

    • Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.[7]

    • Purge the reactor with nitrogen 3-5 times to remove any residual hydrogen.[7]

    • Open the reactor. The reaction mixture will be a black suspension.

  • Catalyst Filtration:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake can be pyrophoric. Do not allow it to dry out. Wash the filter cake with a small amount of methanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroisoquinoline. The product can be further purified by distillation or chromatography if necessary.

References

Reducing byproducts in the synthesis of isoquinolinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the Technical Support Center for the synthesis of isoquinolinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. In the following sections, we will address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower you to troubleshoot effectively. Our focus is on practical, actionable advice to help you reduce byproduct formation, improve regioselectivity, and ultimately, enhance the efficiency and reproducibility of your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Styrene Byproducts in Bischler-Napieralski Reactions

Q: I am attempting a Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline precursor to my target isoquinolinone, but I am observing a significant amount of a styrene byproduct. What is causing this and how can I prevent it?

A: This is a classic issue in the Bischler-Napieralski reaction, and it arises from a competing elimination pathway known as a retro-Ritter reaction.[1]

Underlying Mechanism:

The Bischler-Napieralski reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate after the initial dehydration of the β-phenylethylamide starting material by a Lewis acid (e.g., POCl₃, P₂O₅).[2][3][4] While the desired pathway is the intramolecular electrophilic aromatic substitution (cyclization) to form the dihydroisoquinoline ring, the nitrilium ion can also fragment, particularly under high temperatures. This fragmentation eliminates the nitrile group and generates a stable carbocation, which then loses a proton to form a styrene derivative. This side reaction is especially favored if the resulting styrene is part of a conjugated system.[1]

Troubleshooting Workflow: Mitigating Styrene Formation

start Styrene Byproduct Detected cond1 Are you using high temperatures (e.g., refluxing xylene)? start->cond1 action1 Lower the reaction temperature. Consider alternative, milder activating agents. cond1->action1 Yes cond2 Is your aromatic ring heavily activated? cond1->cond2 No action1->cond2 action2 Use a less harsh Lewis acid. (e.g., Tf₂O/2-chloropyridine instead of P₂O₅). cond2->action2 Yes cond3 Is the retro-Ritter pathway thermodynamically favorable? cond2->cond3 No action2->cond3 action3 Use the corresponding nitrile as a solvent to shift the equilibrium away from the byproduct. cond3->action3 Yes end Reduced Styrene Formation cond3->end No action3->end

Caption: Troubleshooting flowchart for styrene byproduct formation.

Recommended Protocols:

  • Employ Milder Cyclodehydrating Agents: Instead of harsh reagents like P₂O₅ or refluxing POCl₃, consider using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine. This system can generate the reactive nitrilium ion at much lower temperatures, often at or below room temperature, which kinetically disfavors the retro-Ritter elimination pathway.[1]

  • Solvent Choice to Shift Equilibrium: If the retro-Ritter reaction is particularly favorable, you can use the nitrile that would be eliminated (e.g., acetonitrile if an acetyl amide was used) as the reaction solvent. According to Le Châtelier's principle, this high concentration of the nitrile product will shift the equilibrium of the side reaction back towards the nitrilium ion intermediate, giving the desired cyclization a greater opportunity to occur.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can offer rapid, uniform heating, which often leads to shorter reaction times and a reduction in thermally induced byproducts.[5][6][7] By minimizing the overall time the reaction mixture spends at high temperatures, the retro-Ritter pathway can be suppressed.

Issue 2: Poor Regioselectivity and Formation of Isomeric Products

Q: My β-phenylethylamine precursor has substituents on the aromatic ring, and my cyclization is yielding a mixture of regioisomers. How can I control the position of the ring closure?

A: Regioselectivity is a common challenge when the ortho positions on the aromatic ring relative to the ethylamine chain are not equivalent. The outcome of the cyclization is a delicate balance of electronic and steric effects.

Underlying Principles:

  • Electronic Effects: The Bischler-Napieralski and similar cyclizations are electrophilic aromatic substitution reactions. Therefore, cyclization will preferentially occur at the ortho position that is most activated by electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) will deactivate the ring and can hinder or prevent cyclization.[8]

  • Steric Hindrance: Cyclization is generally disfavored at an ortho position that is flanked by a bulky substituent. The electrophilic attack is more likely to occur at the less sterically hindered site.[8]

Decision Matrix for Controlling Regioselectivity

Substituent Pattern on Aromatic Ring Predicted Major Isomer Troubleshooting/Optimization Strategy
Strong EDG at C3, no substituent at C5Cyclization at C6 (para to EDG)This is generally the favored outcome. Use standard conditions.
EDG at C4, no substituent at C2Mixture of C1 and C5 cyclizationEnhance steric hindrance at C2 if possible, or switch to a directed C-H activation strategy.
Bulky group at C3, EDG at C4Cyclization at C5 (less hindered)This is the expected outcome. If a mixture is still obtained, a stronger directing group approach may be needed.
EWG at C3 or C5Cyclization at the other ortho positionIf reaction is sluggish, a more potent Lewis acid may be required (e.g., PPA or Tf₂O).

Recommended Protocols:

  • Strategic Synthesis of Precursors: The most reliable way to control regioselectivity is to design your starting β-phenylethylamine with a substitution pattern that electronically and sterically favors cyclization at only one ortho position.

  • Transition-Metal-Catalyzed C-H Activation: For cases where classical methods fail to provide the desired regioselectivity, modern transition-metal-catalyzed approaches offer a powerful alternative.[9][10][11] These methods use a directing group (often the amide or a related functional group) to position a metal catalyst (e.g., Rh, Pd, Co) in proximity to a specific C-H bond, leading to highly regioselective cyclization.[10][12]

    • Experimental Workflow for Directed C-H Activation:

      A Select Substrate with Directing Group (DG) B Choose Metal Catalyst and Ligand (e.g., Cp*Rh(III)) A->B C Select Coupling Partner (e.g., alkyne, alkene) B->C D Optimize Reaction Conditions (Solvent, Temperature, Additives) C->D E Reaction: C-H Activation, Annulation, and Product Formation D->E F Purification E->F

      Caption: Generalized workflow for regioselective C-H activation.

Issue 3: Formation of Dimeric or Polymeric Byproducts

Q: My reaction is producing a high molecular weight, insoluble material, and my desired isoquinolinone yield is low. What is causing this polymerization?

A: The formation of polymeric material or "tar" is often a sign of overly harsh reaction conditions, the presence of highly reactive intermediates, or unwanted oxidation pathways.

Underlying Mechanisms:

  • Acid-Catalyzed Polymerization: Strong Lewis or Brønsted acids used in classical syntheses can promote side reactions, including the polymerization of starting materials or intermediates, especially if they contain reactive functional groups.[13]

  • Self-Condensation: Highly activated starting materials or intermediates can undergo self-condensation reactions, leading to dimers and higher-order oligomers.

  • Photodimerization: Isoquinolinones, with their conjugated π-systems, can be susceptible to [4+4] photodimerization upon exposure to UV light.[14][15] This can occur if the reaction is run in a clear glass vessel exposed to sunlight or certain types of laboratory lighting.

  • Oxidative Coupling: The presence of oxidizing agents or atmospheric oxygen, particularly under basic conditions, can lead to the formation of disulfide polymers if thiol-containing reagents are used, or other oxidative coupling byproducts.[13]

Troubleshooting Guide for Polymer Formation

Symptom Potential Cause Recommended Solution
Dark, tarry, insoluble materialHarsh acidic conditions, high temperature1. Lower the reaction temperature. 2. Use a milder Lewis acid (e.g., ZnCl₂). 3. Consider a microwave-assisted protocol to reduce heating time.[5][16]
Product precipitates upon light exposurePhotodimerization1. Protect the reaction from light by wrapping the flask in aluminum foil. 2. Work in a dimly lit area or use glassware that blocks UV radiation.
Formation of a specific high MW peak in LC-MSSelf-condensation or dimerization1. Reduce the concentration of the reactants (use a higher solvent volume). 2. Add the most reactive reagent slowly over time to keep its instantaneous concentration low.
Reaction mixture darkens upon exposure to airOxidation1. Run the reaction under an inert atmosphere (Nitrogen or Argon). 2. Use degassed solvents to remove dissolved oxygen.[13]

References

Technical Support Center: Troubleshooting Anomalous 1H NMR Spectra of Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroisoquinoline derivatives. This guide is designed to help you navigate the complexities of their ¹H NMR spectra, which can often present unexpected and confusing features. By understanding the underlying chemical principles, you can turn these anomalies into valuable structural and dynamic information.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the ¹H NMR analysis of dihydroisoquinolines.

Question 1: Why are the ¹H NMR signals for my 3,4-dihydroisoquinoline, particularly at C1-H and C3-H₂, extremely broad or completely absent?

This is a frequently observed phenomenon for 3,4-dihydroisoquinolines and can be quite alarming. The primary causes are often related to the sample's environment, specifically the presence of trace amounts of acid in the NMR solvent.[1][2]

Underlying Cause: Dihydroisoquinolines exist in equilibrium between their free base and protonated (iminium) forms. Trace acid in the solvent can catalyze this exchange, and if the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant line broadening of protons near the nitrogen atom, such as those at the C1 and C3 positions. In some cases, the signals can broaden into the baseline and become invisible.[1]

Troubleshooting Protocol:

  • Use a Basic-Washed Solvent: For chloroform-d (CDCl₃), which is notoriously prone to containing trace HCl, washing it with a dilute sodium carbonate or potassium carbonate solution, followed by drying over anhydrous potassium carbonate and distillation, can effectively remove acidic impurities.

  • Addition of a Proton Scavenger: Adding a small amount of a non-nucleophilic base, like triethylamine or a "proton sponge" (e.g., 1,8-bis(dimethylamino)naphthalene), to your NMR sample can help neutralize any trace acid and result in sharper signals.

  • Acidification: Conversely, adding a drop of a strong acid like trifluoroacetic acid (TFA) can fully protonate the imine, locking it into a single, charged species.[1] This eliminates the exchange broadening and often results in a clean, interpretable spectrum of the iminium ion, although the chemical shifts will be different from the free base.[1]

Question 2: My ¹H NMR spectrum shows two sets of signals for my dihydroisoquinoline. What could be the cause?

The presence of two sets of signals for a single dihydroisoquinoline derivative often points towards the existence of slowly interconverting isomers on the NMR timescale. The two most common phenomena are atropisomerism and ring-chain tautomerism.

Atropisomerism: This occurs when there is hindered rotation around a single bond, leading to stable or slowly interconverting rotational isomers (atropisomers).[3][4] In dihydroisoquinolines, this is frequently observed when there is a bulky substituent on the nitrogen atom or at the C1 position, which restricts rotation around the N-aryl or C1-aryl bond.

Ring-Chain Tautomerism: This is an equilibrium between a cyclic (the dihydroisoquinoline ring) and an open-chain (an imine or enamine) form. This is more common in related heterocyclic systems like tetrahydroquinazolines but can be a consideration for dihydroisoquinolines with specific substitution patterns that might favor the open-chain tautomer.[5]

Diagnostic Workflow:

The following workflow can help distinguish between these possibilities:

Troubleshooting_Duplicate_Signals start Duplicate Signals Observed in ¹H NMR vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr coalescence Do the signals coalesce upon heating? vt_nmr->coalescence atropisomers Likely Atropisomers or Conformers coalescence->atropisomers Yes no_coalescence Consider Ring-Chain Tautomerism or Stable Atropisomers coalescence->no_coalescence No two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) no_coalescence->two_d_nmr analysis Analyze correlations to confirm structures two_d_nmr->analysis

Caption: Workflow for diagnosing duplicate signals.

Experimental Protocols:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful tool.[6][7] If the two sets of signals begin to broaden and eventually merge (coalesce) into a single set of averaged signals at higher temperatures, this is indicative of a dynamic process like atropisomerism.[8]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Will show ¹H-¹H coupling within each isomer.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, helping to assign the signals for each species.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of each isomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can provide through-space correlations, which are particularly useful for differentiating atropisomers by showing which groups are in close proximity in each isomer.

Question 3: I see unexpected signals in the aromatic region of my spectrum. Could my sample have oxidized?

Yes, 3,4-dihydroisoquinolines are susceptible to oxidation, which can lead to the formation of the corresponding aromatic isoquinoline or an isoquinolinone. This is a common issue, especially if the sample has been stored for a prolonged period or exposed to air and light.

Oxidation Products and Their ¹H NMR Signatures:

Compound ClassKey ¹H NMR Features
3,4-Dihydroisoquinoline Aliphatic signals for C3-H₂ and C4-H₂ (typically triplets around 2.5-4.0 ppm).
Isoquinoline Absence of the aliphatic C3 and C4 signals. Appearance of new aromatic signals, often with characteristic downfield shifts for protons on the newly formed aromatic ring.
Isoquinolinone The C1-H signal is absent and replaced by a carbonyl group in the ¹³C NMR. The C3 and C4 protons will have different chemical shifts and coupling patterns compared to the parent dihydroisoquinoline.

Preventative Measures and Confirmation:

  • Proper Storage: Store samples under an inert atmosphere (nitrogen or argon) and protect them from light.

  • Fresh Samples: Use freshly prepared or purified samples for NMR analysis whenever possible.

  • Mass Spectrometry: A quick analysis by mass spectrometry can easily confirm the presence of oxidized byproducts by their molecular weights.

II. In-Depth Troubleshooting Guides

Guide 1: Investigating pH and Solvent Effects

The chemical shifts of protons in dihydroisoquinolines, especially those near the basic nitrogen, can be highly sensitive to the pH of the solution.[9][10]

The Problem: Inconsistent chemical shifts between different batches of the same compound or when changing NMR solvents.

The Cause: The equilibrium between the free base and the protonated iminium ion is highly dependent on the solvent and any acidic or basic impurities.[11]

Workflow for Investigating pH Effects:

pH_Effects_Workflow start Inconsistent Chemical Shifts solvent_check Acquire spectrum in aprotic, neutral solvent (e.g., Benzene-d₆) start->solvent_check acid_titration Titrate with a small amount of TFA in CDCl₃ start->acid_titration base_titration Add a drop of Et₃N or use basic-washed CDCl₃ start->base_titration compare Compare spectra to identify shifts corresponding to free base and iminium ion solvent_check->compare acid_titration->compare base_titration->compare

Caption: Systematic approach to diagnose pH effects.

Step-by-Step Protocol for pH Titration:

  • Prepare a Stock Solution: Dissolve your dihydroisoquinoline in a well-characterized, neutral solvent like CDCl₃ that has been passed through a plug of basic alumina.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum.

  • Acid Addition: Add a small, known amount of a dilute solution of trifluoroacetic acid (TFA) in the same NMR solvent.

  • Acquire Subsequent Spectra: Acquire a spectrum after each addition of acid. Observe the changes in chemical shifts, particularly for the protons at C1, C3, and C4.

  • Data Analysis: Plot the chemical shift (δ) of key protons versus the equivalents of added acid. This will reveal the shift changes upon protonation.

Guide 2: Characterizing Atropisomerism with Variable Temperature NMR

When atropisomers are present, VT NMR is the definitive experiment to understand their dynamic behavior.

The Goal: Determine the energy barrier to rotation and confirm the presence of a dynamic equilibrium.

Experimental Setup:

  • Solvent Choice: Select a solvent with a wide temperature range, such as toluene-d₈ (-95 °C to 111 °C) or dimethylformamide-d₇ (-55 °C to 153 °C).

  • Temperature Increments: Start at room temperature and acquire a spectrum. Increase the temperature in 10-15 °C increments, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquisition.

  • Coalescence Temperature (Tc): Note the temperature at which the two sets of signals merge into a single broad peak. This is the coalescence temperature.

  • High-Temperature Spectrum: Continue increasing the temperature until the signals become sharp, averaged peaks.

  • Low-Temperature Spectrum (Optional): Cooling the sample may resolve broad room-temperature signals into two distinct sets of sharp peaks if the interconversion is fast at room temperature.

Data Analysis:

The energy barrier to rotation (ΔG‡) can be estimated using the Eyring equation, with the rate constant (k) at the coalescence temperature (Tc) determined from the separation of the signals (Δν) at slow exchange.

III. Common Impurities

It is crucial to be able to distinguish signals from your product from those of common laboratory solvents and reagents.[12][13]

Common Solvent Impurities and their ¹H Chemical Shifts in CDCl₃:

ImpurityChemical Shift (ppm)Multiplicity
Water~1.56s (broad)
Acetone2.17s
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)s, q, t
Dichloromethane5.30s
Diethyl Ether3.48 (CH₂), 1.21 (CH₃)q, t
Hexane~1.25, ~0.88m
Toluene7.2-7.4 (Ar-H), 2.36 (CH₃)m, s

Note: These values can vary slightly depending on concentration and sample matrix.

IV. References

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. --INVALID-LINK--

  • BenchChem (2025). Technical Support Center: 3,4-Dihydroisoquinoline Synthesis & NMR Analysis. --INVALID-LINK--

  • Gomez-Cabeza, A., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry, 87(20), 13689–13702. --INVALID-LINK--

  • ResearchGate. (n.d.). Temperature-dependent signal broadening in the 1 H NMR spectrum of 7. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. --INVALID-LINK--

  • Dreher, W., & Flogel, U. (2017). Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations. Magnetic Resonance Materials in Physics, Biology and Medicine, 30(5), 453–464. --INVALID-LINK--

  • ResearchGate. (n.d.). General characteristics of atropisomerism and the herein reported.... --INVALID-LINK--

  • ElectronicsAndBooks. (n.d.). Effect of the pH of the medium on the chemical shifts in the PMR spectra and on the distribution of the π-electron de. --INVALID-LINK--

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. --INVALID-LINK--

  • National Institutes of Health. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. --INVALID-LINK--

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. --INVALID-LINK--

  • Frontiers. (n.d.). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. --INVALID-LINK--

  • Cloudfront.net. (n.d.). An NMR tutorial on less common phenomena, or, if you prefer, weird stuff. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Atropisomerism in medicinal chemistry: challenges and opportunities. --INVALID-LINK--

  • ResearchGate. (n.d.). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. --INVALID-LINK--

  • MRI Questions. (n.d.). Issues of spectral quality in clinical 1H-magnetic resonance spectroscopy and a gallery of artifacts. --INVALID-LINK--

  • ResearchGate. (n.d.). pH dependence of the 1 H NMR chemical shift. The 1 H NMR signal shifts to a low. --INVALID-LINK--

  • Arabian Journal of Chemistry. (n.d.). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. --INVALID-LINK--

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. --INVALID-LINK--

  • MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. --INVALID-LINK--

  • CDN Science. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. --INVALID-LINK--

  • Princeton University, The Knowles Group. (2018). Atropisomers. --INVALID-LINK--

  • National Institutes of Health. (n.d.). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. --INVALID-LINK--

  • MDPI. (n.d.). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. --INVALID-LINK--

  • YouTube. (2024). HNMR Practice Problems with Step-by-Step Solutions. --INVALID-LINK--

  • YouTube. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. --INVALID-LINK--

  • ResearchGate. (n.d.). Ring-chain tautomerism in 2-substituted 1,2,3,4-tetrahydroquinazolines A 1H, 13C and 15N NMR study. --INVALID-LINK--

  • ResearchGate. (2016). Metabolic Aromatization of N-Alkyl-1,2,3,4-Tetrahydroquinoline Substructures to Quinolinium by Human Liver Microsomes and Horseradish Peroxidase. --INVALID-LINK--

References

Technical Support Center: Purification of 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols for enhancing the purity of your target compound.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My final product has a low or broad melting point. What is the likely cause?

A low or broad melting point is a classic indicator of impurities. These impurities disrupt the crystal lattice of your compound, leading to a depression and broadening of the melting point range. Common culprits include residual solvents, unreacted starting materials, or byproducts from the synthesis.

Q2: My NMR spectrum shows unidentifiable peaks, particularly in the aldehyde region (9-10 ppm). How can I remove the contaminant?

The presence of peaks in the aldehyde region strongly suggests residual aldehyde starting material from the synthesis, which is a common impurity in reactions like the Pictet-Spengler synthesis of isoquinoline derivatives.[1][2] A targeted purification step, such as a bisulfite wash, may be necessary.

Q3: The color of my product is off-white or yellowish, but the literature reports a white solid. What causes this discoloration?

Color impurities often arise from the formation of high molecular weight, conjugated byproducts or the degradation of starting materials or the product itself. While often present in small amounts, they can be persistent. Treatment with activated charcoal during recrystallization can be an effective solution.

Q4: I'm struggling to separate my product from a structurally similar impurity. What are my options?

When dealing with impurities that have similar polarity and solubility to your product, standard purification methods can be challenging. In such cases, more advanced or specialized techniques like fractional crystallization or preparative HPLC might be required to achieve high purity.[3]

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols to address the common issues highlighted in the FAQs. The choice of method depends on the nature of the impurities you are trying to remove.

Logical Flow for Purification Strategy

The following diagram illustrates a logical workflow for the purification of crude this compound.

Purification_Workflow Start Crude 2,3-Dihydroisoquinolin-4(1H)-one HCl Check_Purity Assess Purity (TLC, NMR, LC-MS) Start->Check_Purity Is_Pure Purity Acceptable? Check_Purity->Is_Pure Final_Product Pure Product Is_Pure->Final_Product Yes Impurity_ID Identify Impurities Is_Pure->Impurity_ID No Acid_Base Protocol 1: Acid-Base Extraction Impurity_ID->Acid_Base Non-basic organic impurities present Recrystallization Protocol 2: Recrystallization Impurity_ID->Recrystallization General impurities or poor crystallinity Aldehyde_Wash Protocol 3: Bisulfite Wash Impurity_ID->Aldehyde_Wash Aldehyde starting material detected Acid_Base->Recrystallization Recrystallization->Check_Purity Aldehyde_Wash->Recrystallization

Caption: A decision-making workflow for purifying crude this compound.

Protocol 1: Purification via Acid-Base Extraction

Principle: This technique is highly effective for separating your basic product from any non-basic (neutral or acidic) organic impurities. The hydrochloride salt is first neutralized to the free base, which is soluble in organic solvents. This allows for washing with aqueous solutions to remove water-soluble impurities. The free base is then extracted back into an acidic aqueous layer as the hydrochloride salt, leaving non-basic organic impurities behind in the organic layer.[4]

Step-by-Step Methodology:

  • Dissolution and Neutralization:

    • Dissolve the crude this compound in deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Add an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution dropwise while gently swirling the funnel. Continue until the aqueous layer is basic (pH 9-10, check with pH paper).

    • Causality: The base neutralizes the hydrochloride salt, converting it to the free base, 2,3-Dihydroisoquinolin-4(1H)-one, which is more soluble in the organic solvent than in water.

  • Extraction of the Free Base:

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

    • Allow the layers to separate. The organic layer now contains your free base.

    • Drain the aqueous layer and set it aside.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

    • Drain the organic layer into a clean flask.

  • Back-Extraction to Reform the Salt:

    • Return the organic layer to the separatory funnel.

    • Add a fresh portion of dilute hydrochloric acid (e.g., 1M HCl).

    • Shake the funnel vigorously. The free base will be protonated and extracted into the aqueous layer as the hydrochloride salt.

    • Drain the acidic aqueous layer, which now contains your purified product, into a clean flask. Repeat the extraction with another portion of dilute HCl to ensure complete recovery.

  • Isolation of the Final Product:

    • The purified product can be isolated by removing the water from the combined acidic aqueous extracts under reduced pressure (e.g., using a rotary evaporator). This will yield the solid this compound.

Protocol 2: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.[5]

Step-by-Step Methodology:

  • Solvent Selection:

    • The key to successful recrystallization is choosing the right solvent or solvent system. For hydrochloride salts, polar protic solvents are often a good starting point.[6]

    • Perform small-scale solubility tests with the solvents listed in the table below. A good solvent will dissolve the compound when hot but not when cold.

    • Expert Tip: Many amine hydrochlorides are highly soluble in ethanol, making it difficult to get good recovery. 2-Propanol is often a better choice.[7] An anti-solvent like diethyl ether or hexanes can be added to the 2-propanol solution to induce crystallization.

    Solvent Rationale for Use
    2-Propanol (Isopropanol)Often provides a good balance of solubility for hydrochloride salts at different temperatures.[7]
    Ethanol/WaterA mixture can be effective if the salt is too soluble in pure ethanol.
    AcetonitrileA polar aprotic solvent that can be effective for recrystallization.
    2-Propanol/Diethyl EtherA good solvent/anti-solvent system. Dissolve in hot 2-propanol and add diethyl ether until cloudy.[7]
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil (using a hot plate).

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Targeted Removal of Aldehyde Impurities via Bisulfite Wash

Principle: This is a specific chemical wash designed to remove aldehyde (and some reactive ketone) impurities. Sodium bisulfite reacts with aldehydes to form a water-soluble bisulfite adduct, which can then be easily separated from the organic-soluble desired product in an extraction.[8]

Bisulfite_Wash Start Crude Product (Free Base) in Organic Solvent Add_Bisulfite Add Saturated Aqueous Sodium Bisulfite Solution Start->Add_Bisulfite Shake Shake in Separatory Funnel Add_Bisulfite->Shake Separate Separate Layers Shake->Separate Organic_Layer Organic Layer: Purified Free Base Separate->Organic_Layer Desired Product Aqueous_Layer Aqueous Layer: Water-Soluble Bisulfite Adduct of Aldehyde Impurity Separate->Aqueous_Layer Impurity

Caption: Workflow for the removal of aldehyde impurities using a bisulfite wash.

Step-by-Step Methodology:

  • Prepare the Free Base:

    • Start with the free base of your compound dissolved in an organic solvent like dichloromethane or ethyl acetate (as described in Step 1 of the Acid-Base Extraction protocol).

  • Bisulfite Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bisulfite solution.

    • Shake the funnel vigorously for several minutes.

    • Causality: The bisulfite reacts with the aldehyde impurity, converting it into a charged adduct that is soluble in the aqueous layer.[7]

  • Separation:

    • Allow the layers to separate.

    • Drain the lower aqueous layer, which contains the aldehyde impurity.

    • Wash the organic layer with deionized water and then with brine.

  • Isolation of the Purified Product:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.

    • The hydrochloride salt can then be reformed by dissolving the free base in a suitable solvent (like diethyl ether or 2-propanol) and adding a solution of HCl in the same solvent or bubbling HCl gas through the solution. The purified salt will precipitate and can be collected by filtration.

By applying these targeted troubleshooting strategies and detailed protocols, you can systematically address common purity issues and achieve a high-quality final product.

References

Optimizing reaction conditions for Pictet-Spengler synthesis of tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful reaction. Here, you will find practical, field-proven insights and systematic troubleshooting strategies to optimize your reaction conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid-access solutions to frequently encountered issues.

Q1: My Pictet-Spengler reaction is not yielding any product. What are the most common initial checks?

A1: A zero-yield scenario often points to a fundamental issue with the reaction setup or starting materials. Begin by verifying the following:

  • Starting Material Integrity: Confirm the purity and identity of your β-arylethylamine and carbonyl compound using techniques like NMR or mass spectrometry. Degradation of starting materials is a common culprit.

  • Catalyst Activity: Ensure your acid catalyst has not been deactivated. For instance, hygroscopic Lewis acids may have been compromised by atmospheric moisture.

  • Reaction Conditions: Double-check that the correct solvent, temperature, and reaction time are being employed as per your protocol.

Q2: I'm observing a low yield of my desired tetrahydroisoquinoline. What are the likely causes and first steps for optimization?

A2: Low yields can stem from several factors. The primary suspects are incomplete reaction, decomposition of reactants or products, or the formation of side products. A logical first step is to analyze the crude reaction mixture by TLC or LC-MS to identify unreacted starting materials or the presence of byproducts. Based on this analysis, you can proceed to more specific troubleshooting.

Q3: My reaction is producing a complex mixture of side products. How can I improve the selectivity?

A3: Side product formation is often a consequence of the high reactivity of the intermediates or harsh reaction conditions.[1] To enhance selectivity:

  • Lower the Temperature: Many Pictet-Spengler reactions proceed effectively at lower temperatures, which can suppress side reactions.[1]

  • Optimize Catalyst Loading: Both too little and too much acid can be detrimental. Titrate the catalyst concentration to find the optimal balance for your specific substrates.

  • Consider a Milder Catalyst: If strong acids like concentrated HCl or H₂SO₄ are causing decomposition, switching to a milder Brønsted acid (e.g., TFA, CSA) or a Lewis acid (e.g., BF₃·OEt₂) may be beneficial.[1][2]

Q4: How does the electronic nature of the aromatic ring on the β-arylethylamine affect the reaction?

A4: The Pictet-Spengler reaction is an electrophilic aromatic substitution. Therefore, electron-donating groups (EDGs) on the aromatic ring, such as alkoxy or alkyl groups, will activate the ring, making it more nucleophilic and facilitating the cyclization.[3][4] Conversely, electron-withdrawing groups (EWGs) will deactivate the ring, often requiring harsher conditions (stronger acids, higher temperatures) to proceed.[3] In some cases, strongly deactivated systems may fail to react under standard conditions.[5]

In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving more complex issues you may encounter during the Pictet-Spengler synthesis.

Troubleshooting Scenario 1: Low or No Product Yield

A low or non-existent yield of the desired tetrahydroisoquinoline is a common challenge. The following workflow provides a structured approach to diagnosing and resolving this issue.

DOT Script for Troubleshooting Low Yield

low_yield_troubleshooting start Low/No Yield Observed check_sm Verify Starting Material Purity and Integrity start->check_sm check_conditions Confirm Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS) check_sm->analyze_crude check_conditions->analyze_crude sm_present Starting Materials Unreacted? analyze_crude->sm_present side_products Side Products Observed? analyze_crude->side_products sm_present->side_products No optimize_catalyst Optimize Catalyst (Type and Loading) sm_present->optimize_catalyst Yes side_products->optimize_catalyst No protecting_groups Consider Protecting Groups for Sensitive Functionalities side_products->protecting_groups Yes optimize_temp Optimize Temperature optimize_catalyst->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent success Improved Yield optimize_solvent->success protecting_groups->success

Caption: A systematic workflow for troubleshooting low or no yield in Pictet-Spengler reactions.

  • Causality: The cyclization step of the Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution.[6][7] If the aromatic ring of the β-arylethylamine is not sufficiently nucleophilic, this step will be slow or may not occur at all. This is particularly problematic for substrates with electron-withdrawing groups.[3]

  • Protocol for Resolution:

    • Increase Catalyst Acidity: For deactivated systems, a stronger acid may be required to increase the electrophilicity of the iminium ion intermediate.[6][8] Superacid-catalyzed conditions have been shown to be effective for less activated substrates.[5]

    • Elevate Reaction Temperature: Increasing the thermal energy of the system can help overcome the activation barrier for the cyclization step. Monitor the reaction closely for decomposition.

    • Modify the Substrate: If possible, consider using a derivative of the β-arylethylamine with electron-donating groups on the aromatic ring to enhance its nucleophilicity.[4]

  • Causality: The acid catalyst is crucial for the formation of the electrophilic iminium ion intermediate.[3][6] However, an inappropriate choice or concentration of acid can lead to decomposition of starting materials or the product, or may not be strong enough to promote the reaction.

  • Protocol for Resolution:

    • Catalyst Screening: If a standard protic acid like HCl is failing, consider screening other catalysts. Lewis acids such as BF₃·OEt₂ can be effective alternatives.[2] For sensitive substrates, milder chiral phosphoric acids have been successfully employed.[9]

    • Optimization of Catalyst Loading: Systematically vary the molar equivalents of the catalyst. A good starting point is often catalytic amounts (e.g., 10 mol%), but some reactions may require stoichiometric or even superstoichiometric amounts of acid.

Catalyst TypeTypical Loading (mol%)Substrate Suitability
Protic Acids (HCl, H₂SO₄, TFA) 10 - stoichiometricGeneral purpose, especially for activated systems.
Lewis Acids (BF₃·OEt₂, TiCl₄) 10 - stoichiometricCan be effective for less activated systems.
Chiral Phosphoric Acids 1 - 10Asymmetric synthesis and for sensitive substrates.[9]
  • Causality: The optimal temperature for a Pictet-Spengler reaction is highly dependent on the specific substrates and catalyst used. Some reactions proceed smoothly at room temperature, while others require significant heating.[1] An incorrect temperature can lead to a sluggish reaction or decomposition.

  • Protocol for Resolution:

    • Systematic Temperature Screening: Begin the reaction at a low temperature (e.g., 0 °C or room temperature) and gradually increase it, monitoring the progress by TLC or HPLC. This allows you to identify the lowest effective temperature, minimizing the risk of side reactions.

  • Causality: The solvent plays a critical role in solubilizing the reactants and stabilizing the charged intermediates.[1] While protic solvents are traditionally used, aprotic solvents have in some cases provided superior yields.[3] In certain instances, the choice of solvent can even influence the regioselectivity of the cyclization.[10]

  • Protocol for Resolution:

    • Solvent Screening: If the reaction is not proceeding as expected, perform a solvent screen. A range of solvents with varying polarities should be tested.

Solvent ClassExamplesCharacteristics
Protic Methanol, Ethanol, TrifluoroethanolCan participate in hydrogen bonding, stabilizing charged intermediates.[10]
Aprotic Polar Acetonitrile, DMF, DMSOHigh dielectric constant can aid in dissolving reactants and stabilizing intermediates.
Aprotic Nonpolar Toluene, DichloromethaneOften used for reactions with less polar substrates.[10]
Troubleshooting Scenario 2: Formation of Side Products

The formation of unwanted byproducts can complicate purification and reduce the yield of the desired tetrahydroisoquinoline.

DOT Script for Pictet-Spengler Mechanism

pictet_spengler_mechanism amine β-arylethylamine imine Imine amine->imine + Carbonyl carbonyl Aldehyde/Ketone carbonyl->imine h_plus H⁺ iminium Iminium Ion h_plus->iminium imine->iminium + H⁺ spirocycle Spirocyclic Intermediate iminium->spirocycle Intramolecular Cyclization product Tetrahydroisoquinoline spirocycle->product Rearomatization - H⁺

Caption: The generalized mechanism of the Pictet-Spengler reaction.

  • Causality: The newly formed tetrahydroisoquinoline product can sometimes be more nucleophilic than the starting β-arylethylamine, leading to a subsequent reaction with the carbonyl compound or iminium ion intermediate. This can result in oligomeric or polymeric side products.

  • Protocol for Resolution:

    • Control Stoichiometry: Use a slight excess of the carbonyl compound to ensure the complete consumption of the amine starting material.[4]

    • Slow Addition: Adding one of the reactants (typically the carbonyl compound) slowly to the reaction mixture can help maintain a low concentration of the reactive intermediates and minimize side reactions.

  • Causality: For certain substituted β-arylethylamines, cyclization can occur at different positions on the aromatic ring, leading to a mixture of regioisomers. This is particularly relevant for substrates like dopamine derivatives.

  • Protocol for Resolution:

    • Solvent-Directed Cyclization: The choice of solvent can have a profound impact on regioselectivity. For example, in the synthesis of certain protoberberine alkaloids, aprotic solvents like toluene favor ortho cyclization, while protic solvents like trifluoroethanol favor para cyclization.[10]

    • Steric Hindrance: Introducing bulky protecting groups on the β-arylethylamine can sterically hinder one cyclization pathway, favoring another.

  • Causality: The acidic and sometimes high-temperature conditions of the Pictet-Spengler reaction can be incompatible with sensitive functional groups on either the β-arylethylamine or the carbonyl compound.

  • Protocol for Resolution:

    • Milder Conditions: Employ milder reaction conditions, such as lower temperatures and weaker acids, to minimize decomposition.

    • Protecting Group Strategy: A robust strategy is to protect sensitive functional groups prior to the Pictet-Spengler reaction and then deprotect them in a subsequent step.[11][12] For example, phenolic hydroxyl groups can be protected as ethers or esters, and amino groups can be protected as carbamates.[11] The ethoxycarbonyl group has been effectively used as both a protecting group and an activating group in N-acyl-Pictet-Spengler reactions.[11]

Experimental Protocols

General Procedure for a Standard Pictet-Spengler Reaction

This protocol is a general starting point and should be optimized for specific substrates.

  • To a solution of the β-arylethylamine (1.0 eq) in an appropriate solvent (e.g., toluene, methanol, or dichloromethane), add the aldehyde or ketone (1.1 eq).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to the mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a base (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[7]

References

Technical Support Center: Stereochemical Integrity of 2-Substituted Dihydroquinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 6, 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-substituted dihydroquinazolinones. This guide is designed to provide in-depth, practical solutions to the common challenge of preventing racemization at the C2 stereocenter. The aminal carbon at this position is notoriously labile, making the synthesis and handling of enantiomerically pure dihydroquinazolinones a significant challenge. This resource offers troubleshooting guides and FAQs to maintain the stereochemical integrity of your compounds throughout your experimental workflow.

Frequently Asked Questions (FAQs)
Q1: Why is my 2-substituted dihydroquinazolinone racemizing? Understanding the core mechanism.

A1: The primary reason for racemization in this class of compounds is the lability of the proton at the C2 (aminal) stereocenter. The proposed mechanism involves the deprotonation of the amide proton at the N3 position under basic or even mildly protic conditions. This deprotonation generates a transient negative charge on the nitrogen, which facilitates the opening of the heterocyclic ring to form an achiral imine intermediate. Subsequent, non-stereoselective ring closure re-forms the dihydroquinazolinone as a racemic mixture.[1][2][3]

This process is particularly favored if the reaction conditions can stabilize the resulting anion or the ring-opened intermediate. Factors like elevated temperature, the presence of base, and the choice of solvent can significantly accelerate this process.[1]

Caption: Figure 1: Proposed Racemization Mechanism.

Q2: My enantiomeric excess (ee) is consistently low. Which reaction parameters should I optimize first?

A2: Achieving high enantioselectivity requires careful optimization of several interdependent parameters. Based on extensive studies in asymmetric synthesis, the following factors are most critical for dihydroquinazolinones:

  • Temperature: In many stereoselective reactions, lower temperatures lead to a more organized transition state, enhancing the energy difference between the pathways leading to the two enantiomers. This generally results in higher enantiomeric excess (ee).[4][5] Conversely, higher temperatures can provide enough energy to overcome these subtle differences, leading to lower ee or even inversion of selectivity.[6]

    • Troubleshooting Step: Run a temperature screen from room temperature down to -78 °C. Analyze the ee at each point to find the optimal balance between reaction rate and selectivity.

  • Solvent: The solvent does more than just dissolve reactants; it actively participates in the reaction by solvating intermediates and transition states.[7][8] A change in solvent can dramatically alter the stereochemical outcome.[9]

    • Protic vs. Aprotic: Protic solvents can interfere with catalysts or promote racemization via proton exchange. Aprotic solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, THF) should be screened.

    • Troubleshooting Step: Screen a range of aprotic solvents. For reactions catalyzed by chiral Brønsted acids, non-polar solvents often give the best results by promoting tight ion-pairing between the catalyst and substrate.[10]

  • Catalyst and Additives: The choice of catalyst is paramount. Chiral phosphoric acids and metal complexes are effective for this transformation.[10][11]

    • Acid/Base Sensitivity: As established, the C2 stereocenter is sensitive to base. If your protocol uses a base, screen weaker, non-nucleophilic, or sterically hindered bases (e.g., 2,4,6-collidine vs. triethylamine) to minimize proton abstraction from the N3 position.[12][13] For acid-catalyzed reactions, even trace amounts of a mild acid like trifluoroacetic acid (TFA) can be sufficient to promote cyclization without causing degradation.[1]

ParameterGeneral Effect on EnantioselectivityTroubleshooting Recommendation
Temperature Lower temperature often increases ee.[4][5]Screen reactions from 25 °C down to -78 °C.
Solvent Can dramatically alter ee by stabilizing different transition states.[7]Screen a range of aprotic solvents (e.g., Toluene, CH₂Cl₂, MeCN, THF).
Base/Acid Strong bases promote racemization.[1][13]Use weaker, sterically hindered bases or mild acidic catalysts.
Concentration Can influence aggregation and catalyst efficiency.Test a range of concentrations (e.g., 0.05 M to 0.5 M).
Q3: How can I build the chiral center correctly from the start? What are the best synthetic strategies?

A3: The most effective way to prevent racemization is to employ a robust asymmetric synthesis method that sets the stereocenter with high fidelity. Two primary strategies have proven successful:

Strategy 1: Chiral Brønsted Acid Catalysis This is a highly efficient method that uses a chiral catalyst, such as a BINOL- or SPINOL-derived phosphoric acid, to control the stereochemistry of the condensation between an anthranilamide and an aldehyde.[2][3][10] The catalyst protonates the imine intermediate, forming a chiral ion pair that directs the intramolecular nucleophilic attack from one face, leading to the desired enantiomer. This method is often highly effective, with some protocols achieving up to 99% yield and 97% ee.[2][10]

AsymmetricCatalysis Figure 2: Chiral Brønsted Acid Catalysis Workflow A Anthranilamide + Aldehyde B Add Chiral Phosphoric Acid Catalyst (1-10 mol%) A->B C Formation of Chiral Ion Pair Intermediate B->C D Stereoselective Intramolecular Cyclization C->D E Enantioenriched Dihydroquinazolinone D->E

Caption: Figure 2: Chiral Brønsted Acid Catalysis Workflow.

Strategy 2: Chiral Auxiliary-Mediated Synthesis This classical approach involves temporarily attaching a chiral auxiliary to one of the starting materials.[14] For dihydroquinazolinones, an effective method is to use a chiral auxiliary, such as a Boc-protected amino acid, to prepare a chiral aldehyde derivative.[1] This aldehyde is then condensed with anthranilamide. The chiral auxiliary directs the cyclization to form one diastereomer preferentially. The diastereomers are then separated using standard techniques like column chromatography or recrystallization. Finally, the auxiliary is cleaved under conditions that do not disturb the newly formed stereocenter.[1]

  • Key Advantage: This method can be very robust as it leads to diastereomers, which have different physical properties and are often easier to separate than enantiomers.

  • Critical Challenge: The final auxiliary cleavage step must be carefully designed to avoid racemization.[1] Conditions that generate a negative charge on the N3-amide should be avoided.

Q4: I am losing enantiomeric purity during workup and purification. What are the best practices for handling these sensitive compounds?

A4: This is a common and frustrating issue. The stereochemical integrity gained during synthesis can be easily lost during subsequent steps.

Workup Procedures:

  • Avoid Basic Washes: Standard aqueous workups often involve a wash with sodium bicarbonate solution to remove acidic residues. This should be avoided. The basic conditions can readily cause racemization.

  • Recommended Protocol:

    • Quench the reaction carefully, preferably with a neutral or slightly acidic solution (e.g., saturated ammonium chloride or cold water).

    • Extract the product into an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the organic layer only with neutral solutions: water and then brine.

    • Dry over anhydrous sodium or magnesium sulfate, filter, and concentrate at low temperature (T < 40°C).

Purification Techniques:

  • Flash Column Chromatography:

    • Stationary Phase: Standard silica gel is acidic and can, in some cases, promote degradation or racemization. If you suspect this is an issue, you have two options:

      • Neutralize the Eluent: Add a small amount (e.g., 0.1-1%) of a volatile neutral or weakly basic additive like triethylamine to the mobile phase. Use with caution , as this can promote on-column racemization for highly sensitive compounds.

      • Use an Alternative Stationary Phase: Consider using a less acidic support like alumina (neutral or basic grade) or a bonded-phase silica.

  • Recrystallization: This is an ideal method for purification as it is performed under mild conditions and can often lead to an increase in enantiomeric purity if the compound forms a conglomerate or if one enantiomer is less soluble.[1][15][16] Screen various solvent systems (e.g., THF-hexanes, EtOAc-hexanes, ethanol-water).[1]

  • Chiral Chromatography (HPLC/SFC): This is the definitive method for both analyzing enantiomeric excess and for preparative separation of enantiomers. Modern chiral stationary phases (CSPs) offer excellent resolving power. Ensure that the mobile phase used is neutral and does not promote on-column racemization.

TroubleshootingFlowchart Figure 3: Troubleshooting Low Stereochemical Purity start Low ee or Racemic Product Identified check_synthesis Was an asymmetric method used? start->check_synthesis no_asym Implement Asymmetric Synthesis: - Chiral Catalysis - Chiral Auxiliary check_synthesis->no_asym No yes_asym Review Reaction Conditions check_synthesis->yes_asym Yes check_workup Review Workup & Purification no_asym->check_workup optimize_temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) yes_asym->optimize_temp optimize_solvent Screen Aprotic Solvents (Toluene, DCM, THF) yes_asym->optimize_solvent optimize_base Avoid Strong Bases; Use Hindered/Weak Base yes_asym->optimize_base optimize_temp->check_workup optimize_solvent->check_workup optimize_base->check_workup workup_sol Avoid Basic Washes (e.g., NaHCO₃). Use Neutral Washes (H₂O, Brine). check_workup->workup_sol purify_sol Use Neutralized Eluent or Alternative Stationary Phase. Favor Recrystallization. check_workup->purify_sol end_node High Purity Enantiomer Achieved workup_sol->end_node purify_sol->end_node

Caption: Figure 3: Troubleshooting Low Stereochemical Purity.

Experimental Protocol Example
General Procedure for Asymmetric Synthesis Using a Chiral Auxiliary

This protocol is adapted from methodologies demonstrated to be effective for accessing non-racemic dihydroquinazolinones.[1]

  • Preparation of Chiral Aldehyde: A chiral auxiliary, such as a Boc-protected amino acid (e.g., Boc-D-tert-leucine), is coupled to a salicylaldehyde derivative to form a chiral ester. This step introduces the stereocenter that will direct the subsequent cyclization.

  • Condensation Reaction:

    • To a solution of the anthranilamide (1.0 equiv) and the chiral aldehyde derivative (1.0 equiv) in acetonitrile (MeCN, ~8 mL/mmol) at 0 °C, add 1-2 drops of trifluoroacetic acid (TFA).

    • Stir the reaction at 0 °C for 1.5-2 hours. The product diastereomers will often precipitate from the solution.

  • Isolation of Diastereomers:

    • Collect the precipitate by filtration.

    • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude material.

    • Purify the major diastereomer by recrystallization (e.g., from THF-hexanes) or flash column chromatography to obtain a single, pure diastereomer.

  • Auxiliary Cleavage (Example): The cleavage strategy must be tailored to the specific auxiliary and substrate to avoid racemization. Strategies that avoid generating a negative charge on the N3-amide are preferred.[1]

References

Technical Support Center: Method Refinement for High-Purity Isolation of Isoquinolinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the high-purity isolation of isoquinolinone analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide not just protocols, but the underlying principles and troubleshooting strategies to empower you to achieve your desired purity targets with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the purification of isoquinolinone analogs.

Q1: My isolated isoquinolinone analog is colored (yellow or brown), but the literature reports it as a white solid. What is the likely cause and how can I fix this?

A1: The presence of color in your isolated product typically indicates the presence of impurities.[1][2] These can be process-related impurities, such as by-products from the synthesis, or degradation products formed due to exposure to air or prolonged storage.[3]

  • Causality: Colored impurities are often highly conjugated or polar molecules that absorb visible light. They can co-precipitate with your product during initial isolation.

  • Recommended Solutions:

    • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities. The high surface area of activated charcoal adsorbs the colored molecules.

    • Recrystallization: A carefully selected solvent system can be highly effective. The principle is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while the colored impurities remain in the mother liquor upon cooling.[4][5]

    • Column Chromatography: If the colored impurities have a different polarity than your product, column chromatography is a viable option. For instance, in normal phase chromatography, polar colored impurities may adhere strongly to the silica gel, allowing your less polar product to elute first.[1]

Q2: I'm struggling to separate my target isoquinolinone analog from a structurally similar impurity, such as a quinoline isomer. What purification techniques are most effective for this?

A2: Separating structurally similar isomers is a common challenge due to their nearly identical physicochemical properties, such as polarity and solubility.[6]

  • Causality: Isomers often have very similar polarities, making them difficult to resolve using standard chromatographic techniques.[6] They can also co-crystallize if their solubility characteristics are alike.[1]

  • Recommended Solutions:

    • Fractional Crystallization: This technique exploits subtle differences in solubility. It may require multiple recrystallization steps to achieve high purity.[1] A key strategy for separating isoquinoline from quinoline has been the fractional crystallization of their acid sulfates, as isoquinoline is more basic.[1][2]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for separating compounds with very similar properties. By carefully optimizing the mobile phase and stationary phase, baseline separation can often be achieved.[1]

    • Supercritical Fluid Chromatography (SFC): SFC can offer better resolution for isomers compared to traditional liquid chromatography and is also a more environmentally friendly option.[7]

Q3: My isoquinolinone analog is a racemic mixture. What are the best approaches for chiral separation to isolate the individual enantiomers?

A3: The separation of enantiomers is critical in drug development, as they can have different pharmacological activities and toxicities.[8][9]

  • Causality: Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard techniques. Chiral separation methods create a diastereomeric interaction with a chiral selector, allowing for differentiation.

  • Recommended Solutions:

    • Chiral Chromatography (HPLC): This is the most common and effective method. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7][10][11]

    • Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, often requiring only a small amount of sample.[11][12]

    • Diastereomeric Salt Formation: This classic method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Q4: What are the primary analytical techniques I should use to assess the purity of my final isoquinolinone product?

A4: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.[13]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column is commonly used to separate the main compound from any impurities.[3][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities like residual solvents.[3][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and can help identify and quantify impurities with distinct signals.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and helps in the identification of unknown impurities.[13]

Section 2: Troubleshooting Guides

This section provides a more in-depth, problem-solution format for specific issues you might encounter during your purification workflow.

Troubleshooting Recrystallization
Problem Potential Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[15]
Oiling out occurs (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The solute is precipitating too quickly.Reheat the solution to dissolve the oil, then allow it to cool more slowly. You can also add slightly more solvent.
Low recovery of the purified product. Too much solvent was used, and a significant amount of the product remains in the mother liquor.Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
The crystals were washed with a solvent that was not ice-cold, leading to re-dissolving of the product.Always use a minimal amount of ice-cold solvent to wash the crystals.[4][15]
Premature crystallization occurred during hot filtration.Use a heated funnel or pre-heat the filtration apparatus. Also, use fluted filter paper for faster filtration.[1]
Troubleshooting Column Chromatography
Problem Potential Cause Recommended Solution
Poor separation of spots on TLC plate. The eluent system is not optimized.Systematically vary the solvent polarity. For normal phase, if the Rf values are too low, increase the polarity of the eluent. If they are too high, decrease the polarity.
Cracks or channels in the column packing. The silica gel was not packed properly.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
Broad or tailing peaks during elution. The sample was overloaded on the column.Use a smaller amount of the crude product.
The sample was not dissolved in the minimum amount of solvent before loading.Dissolve the sample in a minimal volume of the eluent or a solvent in which it is highly soluble, and then adsorb it onto a small amount of silica gel before loading.
Co-elution of the product and an impurity. The polarity of the product and the impurity are too similar for the chosen conditions.Try a different solvent system or switch to a different stationary phase (e.g., alumina, or reversed-phase C18).[1] Preparative HPLC may be necessary for very difficult separations.[1]

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Decolorization with Activated Charcoal
  • Dissolution: Dissolve the crude, colored isoquinolinone analog in a suitable solvent in an Erlenmeyer flask.

  • Addition of Charcoal: Add a small amount of activated charcoal (typically 1-5% w/w) to the solution.

  • Heating: Gently heat the mixture to boiling for a short period (5-10 minutes).

  • Hot Filtration: Perform a hot filtration to remove the charcoal. This should be done quickly to prevent the product from crystallizing in the funnel. Using a pre-heated funnel and fluted filter paper is recommended.[1]

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Develop a suitable eluent system using thin-layer chromatography (TLC). A good eluent system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[16]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform, crack-free packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add this solution to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Apply gentle pressure to the top of the column to increase the flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoquinolinone analog.

Section 4: Visualizations

General Purification Workflow

This diagram illustrates a general workflow for the purification of isoquinolinone analogs, from the crude product to the final, high-purity compound.

G crude Crude Product decolorize Decolorization (Activated Charcoal) crude->decolorize If colored recrystallize1 Recrystallization crude->recrystallize1 If not colored or after decoloring chromatography Column Chromatography (Flash or Prep-HPLC) recrystallize1->chromatography If impurities remain analysis Purity Analysis (HPLC, NMR, MS) recrystallize1->analysis If pure recrystallize2 Final Recrystallization chromatography->recrystallize2 recrystallize2->analysis pure_product High-Purity Product analysis->pure_product Purity > 99% G start Start Recrystallization: Cooling the Solution no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery crystals_form Crystals Form start->crystals_form boil_solvent Boil off excess solvent no_crystals->boil_solvent Too much solvent? scratch_flask Scratch flask / Add seed crystal no_crystals->scratch_flask Supersaturated? reheat_cool_slowly Reheat, cool more slowly oiling_out->reheat_cool_slowly Cooling too fast? change_solvent Change to a lower-boiling solvent oiling_out->change_solvent Solvent BP > Product MP? concentrate_mother_liquor Concentrate mother liquor for 2nd crop low_recovery->concentrate_mother_liquor Product in mother liquor? check_wash Ensure washing with ice-cold solvent low_recovery->check_wash Washing technique? boil_solvent->start scratch_flask->start reheat_cool_slowly->start change_solvent->start

References

Addressing catalyst poisoning in palladium-catalyzed isoquinolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Catalyst Poisoning and Deactivation

Welcome to the Technical Support Center for palladium-catalyzed isoquinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst performance in these powerful C-H activation/annulation reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve common issues related to catalyst poisoning, ensuring the robustness and success of your synthetic endeavors.

Introduction: The Power and Pitfalls of Palladium Catalysis in Isoquinolinone Synthesis

Palladium-catalyzed C-H activation has emerged as a transformative strategy for the efficient, atom-economical synthesis of complex heterocyclic structures like isoquinolinones. These reactions, often employing directing groups such as N-alkoxy amides, allow for the direct coupling of readily available benzamides with partners like alkynes and allenes.[1] However, the heart of this elegant transformation, the palladium catalyst, is susceptible to a variety of deactivation pathways, collectively known as catalyst poisoning. This phenomenon can lead to frustratingly low yields, stalled reactions, and difficulty in purification. Understanding the mechanisms of catalyst poisoning is the first step toward preventing and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my isoquinolinone synthesis?

A1: The most immediate indicator of catalyst poisoning is a significant drop in or complete lack of product formation. Visually, you might observe the formation of a black precipitate, commonly known as palladium black.[2] This indicates the agglomeration of the palladium catalyst from its active, soluble form into an inactive, heterogeneous state. Other signs can include a change in the color of the reaction mixture that deviates from what is expected for a healthy catalytic cycle, or the stalling of the reaction before completion, which can be monitored by techniques like TLC or LC-MS.

Q2: My starting materials are commercially available and have high stated purity. Can they still be a source of catalyst poisons?

A2: Absolutely. Even seemingly pure starting materials can contain trace impurities that are potent palladium catalyst poisons.[3] For instance, benzamides synthesized from precursors containing sulfur or halide impurities can introduce these poisons into your reaction. Similarly, alkynes, especially those derived from multi-step syntheses, may contain residual reagents or byproducts that can coordinate to the palladium center and inhibit its activity. It is always a good practice to consider the synthetic history of your starting materials and, if in doubt, purify them before use.

Q3: Can the directing group itself contribute to catalyst deactivation?

A3: While directing groups like N-methoxy amides are designed to facilitate the C-H activation step, their interaction with the palladium catalyst is a delicate balance.[4] In some cases, particularly with substrates containing strongly coordinating heterocycles like pyridines or quinolines, the directing group may not be able to compete effectively for coordination to the Pd(II) center, leading to catalyst inhibition.[5] This is a form of competitive inhibition where a part of the substrate itself acts as a poison.

Q4: I am observing the formation of palladium black. Is my reaction doomed?

A4: The formation of palladium black signifies that the catalytically active Pd(0) or Pd(II) species is precipitating out of solution, rendering it inactive.[2] While this is certainly a sign of a struggling reaction, it is not always an irreversible failure. In some cases, the addition of a stabilizing ligand or an additive that can re-oxidize the palladium and bring it back into the catalytic cycle might salvage the reaction. However, it is far more effective to prevent its formation in the first place by ensuring scrupulously anaerobic and anhydrous conditions, and by using high-purity reagents.

Troubleshooting Guide: From Diagnosis to Solution

Issue 1: Low or No Product Yield

This is the most common and frustrating issue. A systematic approach is key to identifying the root cause.

Potential Causes & Diagnostic Steps:

  • Catalyst Inactivity (Poisoning):

    • Diagnosis: Run a control reaction with a known "good" substrate and freshly purified reagents. If this reaction also fails, the issue is likely with a common reagent (solvent, base, or the catalyst itself).

    • Solution: Purify all starting materials. Benzamides can be recrystallized, and liquid reagents can be distilled. Solvents should be anhydrous and deoxygenated.

  • Inefficient Pre-catalyst Activation:

    • Diagnosis: Many palladium-catalyzed C-H activations start with a Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species, or the active Pd(II) species is generated from a Pd(0) source. If this activation is sluggish or incomplete, the catalytic cycle will not initiate effectively.

    • Solution: If using a Pd(II) source that requires reduction, consider adding a small amount of a reducing agent as an additive (though this should be done with caution as it can also lead to palladium black formation if not controlled). Conversely, starting with a Pd(0) precursor like Pd₂(dba)₃ can be a solution, especially when dealing with substrates containing potentially poisoning heterocycles.[5]

  • Inappropriate Reaction Conditions:

    • Diagnosis: Review the literature for analogous reactions. Are your temperature, solvent, and base appropriate for the specific directing group and coupling partners you are using?

    • Solution: Systematically screen reaction parameters. A Design of Experiments (DoE) approach can be highly effective in optimizing conditions.

Issue 2: Reaction Stalls Before Completion

When the reaction starts but does not proceed to full conversion, it often points to a gradual deactivation of the catalyst.

Potential Causes & Solutions:

  • Product Inhibition:

    • Causality: The isoquinolinone product itself may contain functionalities that can coordinate to the palladium catalyst more strongly than the starting material, leading to a gradual sequestration of the active catalyst.

    • Solution: Try running the reaction at a lower concentration to disfavor product inhibition. Alternatively, a different ligand system that is less susceptible to product binding may be required.

  • Slow Catalyst Decomposition:

    • Causality: Even under inert atmosphere, trace amounts of oxygen or moisture can lead to the slow oxidation and precipitation of the palladium catalyst over the course of the reaction. High temperatures can also contribute to thermal decomposition.

    • Solution: Ensure rigorous exclusion of air and moisture using techniques like freeze-pump-thaw degassing of solvents and flame-drying of glassware. Use a well-sealed reaction vessel. If possible, lower the reaction temperature and accept a longer reaction time.

Issue 3: Inconsistent Results Between Batches

Batch-to-batch variability is often traced back to subtle differences in reagent quality.

Potential Causes & Solutions:

  • Variable Purity of Starting Materials:

    • Causality: Different batches of commercially available starting materials can have varying levels of impurities that act as catalyst poisons.

    • Solution: Qualify new batches of reagents by running a small-scale test reaction. If a new batch gives poor results, consider purifying it or sourcing it from a different supplier. For critical, large-scale reactions, it is advisable to purify all reagents as a standard procedure.

  • Moisture Content in "Anhydrous" Solvents:

    • Causality: Commercially available anhydrous solvents can still contain trace amounts of water, which can hydrolyze reagents or interfere with the catalytic cycle.

    • Solution: Use freshly opened bottles of anhydrous solvent or purify solvents using a solvent purification system.

Experimental Protocols

Protocol 1: Purification of Benzamide Starting Materials
  • Dissolve the crude benzamide in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Protocol 2: Rigorous Degassing of Reaction Solvents
  • Place the solvent in a round-bottom flask equipped with a magnetic stir bar and a side-arm with a stopcock.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once the solvent is completely frozen, evacuate the flask under high vacuum for 10-15 minutes.

  • Close the stopcock and thaw the solvent in a water bath. You should observe gas bubbles being released from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

  • After the final cycle, backfill the flask with an inert gas like argon or nitrogen.

Data Presentation

Table 1: Common Catalyst Poisons in Palladium-Catalyzed Reactions

Poison ClassExamplesPotential Sources in Isoquinolinone Synthesis
Sulfur Compounds Thiols, sulfides, sulfoxidesImpurities in benzamides or solvents
Nitrogen Heterocycles Pyridine, quinolineSubstrates, additives, or impurities
Halides Excess chloride, bromide, iodideImpurities from starting material synthesis
Phosphorus Compounds Phosphines (in excess), phosphitesLigands, impurities in reagents
Heavy Metals Lead, mercury, zincContamination from glassware or reagents
Carbon Monoxide -Incomplete combustion from heating sources
Water and Oxygen -Atmosphere, insufficiently dried reagents/solvents

Visualization of Key Concepts

Catalyst_Poisoning_Workflow cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low/No Yield Catalyst_Poisoning Catalyst Poisoning Low_Yield->Catalyst_Poisoning Inefficient_Activation Inefficient Activation Low_Yield->Inefficient_Activation Reaction_Stalls Reaction Stalls Reaction_Stalls->Catalyst_Poisoning Product_Inhibition Product Inhibition Reaction_Stalls->Product_Inhibition Inconsistent_Results Inconsistent Results Reagent_Purity Reagent Purity Inconsistent_Results->Reagent_Purity Purify_Reagents Purify Reagents Catalyst_Poisoning->Purify_Reagents Rigorous_Inert_Technique Use Rigorous Inert Technique Catalyst_Poisoning->Rigorous_Inert_Technique Optimize_Conditions Optimize Conditions Inefficient_Activation->Optimize_Conditions Change_Catalyst_System Change Catalyst/Ligand Product_Inhibition->Change_Catalyst_System Reagent_Purity->Purify_Reagents

Caption: Troubleshooting workflow for catalyst poisoning.

Catalytic_Cycle_and_Poisoning PdII_precat Pd(II) Pre-catalyst Active_Pd Active Pd Species PdII_precat->Active_Pd Activation Cyclopalladated_Intermediate Cyclopalladated Intermediate Active_Pd->Cyclopalladated_Intermediate C-H Activation (with Benzamide) Inactive_Complex Inactive Pd-Poison Complex Active_Pd->Inactive_Complex Coordination Product_Formation Product + Pd(0) Cyclopalladated_Intermediate->Product_Formation Coupling with Alkyne/Allene Reoxidation Re-oxidation Product_Formation->Reoxidation Pd_Black Palladium Black Product_Formation->Pd_Black Decomposition Reoxidation->Active_Pd Oxidant Poison Poison (S, N-het, etc.) Poison->Inactive_Complex

Caption: Catalytic cycle and common poisoning pathways.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of the 2,3-Dihydroisoquinolin-4(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-Dihydroisoquinolin-4(1H)-one Core: A Privileged Scaffold

The 2,3-dihydroisoquinolin-4(1H)-one skeleton is a key structural component in a variety of biologically active molecules. Its rigid, bicyclic framework serves as a versatile template for the design of therapeutic agents targeting a range of biological targets. A thorough understanding of its spectral characteristics is paramount for chemists involved in the synthesis and characterization of novel derivatives.

Predicted and Observed NMR Spectral Features

A detailed analysis of the ¹H and ¹³C NMR spectra is fundamental to confirming the successful synthesis of 2,3-dihydroisoquinolin-4(1H)-one derivatives. Below, we outline the expected chemical shifts for the core structure and compare them with data from related compounds.

Expected ¹H NMR Spectral Characteristics

The proton NMR spectrum of a typical 2,3-dihydroisoquinolin-4(1H)-one derivative is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Protons (H-5, H-6, H-7, H-8): These protons, located on the benzene ring, are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will be influenced by the substitution on the aromatic ring.

  • Methylene Protons (H-1 and H-3): The two methylene groups adjacent to the nitrogen atom and the carbonyl group, respectively, are diastereotopic in a chiral environment and can exhibit complex splitting patterns. Their chemical shifts are anticipated in the range of δ 3.0 to 5.0 ppm. The protons at C-1, being adjacent to the nitrogen and the aromatic ring, are likely to be more deshielded than the protons at C-3, which are adjacent to the carbonyl group.

  • N-H Proton: For N-unsubstituted derivatives, a broad singlet corresponding to the amine proton is expected, the chemical shift of which can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Characteristics

The carbon NMR spectrum provides complementary information for structural confirmation.

  • Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded carbon in the structure, with an expected chemical shift in the range of δ 160-175 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the region of δ 120-150 ppm. The quaternary carbons (C-4a and C-8a) can be distinguished from the protonated carbons using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).

  • Aliphatic Carbons (C-1 and C-3): The methylene carbons are expected to resonate in the upfield region of the spectrum, typically between δ 40 and 60 ppm.

Case Study: NMR Data of Related Isoquinoline and Quinoline Derivatives

Due to the limited availability of data for the parent 2,3-dihydroisoquinolin-4(1H)-one, we present the spectral data of structurally related 3,4-dihydroisoquinolin-1(2H)-one and 2,3-dihydroquinolin-4(1H)-one derivatives to illustrate the influence of substituents on the chemical shifts.

Table 1: ¹H and ¹³C NMR Spectral Data for Selected 3,4-Dihydroisoquinolin-1(2H)-one Derivatives [1]

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid DMSO-d₆12.99 (s, 1H), 8.09–8.08 (m, 1H), 7.60–7.49 (m, 4H), 7.19–7.15 (m, 6H), 7.07–7.05 (m, 2H), 5.55 (d, J = 4.8 Hz, 1H), 4.89 (d, J = 4.8 Hz, 1H)170.4, 163.0, 140.8, 137.0, 134.5, 132.5, 131.5, 129.6, 128.9, 128.0, 127.9, 127.7, 119.2, 64.0, 49.1
2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid DMSO-d₆13.03 (s, 1H), 8.08–8.06 (m, 1H), 7.60–7.59 (m, 2H), 7.52–7.48 (m, 2H), 7.38–7.35 (m, 2H), 7.23–7.18 (m, 4H), 7.06–7.04 (m, 2H), 5.54 (d, J = 5.6 Hz, 1H), 4.88 (d, J = 5.6 Hz, 1H)170.5, 163.1, 140.4, 137.1, 134.5, 132.5, 130.8, 129.3, 128.9, 128.6, 128.2, 128.1, 128.0, 127.9, 127.8, 127.7, 64.1, 49.1

Table 2: ¹H and ¹³C NMR Spectral Data for Selected 2,3-Dihydroquinolin-4(1H)-one Derivatives [2][3]

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Phenylquinolin-4(1H)-one DMSO-d₆11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H)176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32
2-(o-Tolyl)quinolin-4(1H)-one DMSO-d₆11.60 (s, 1H), 7.99 (d, J = 8.2 Hz, 1H), 7.81 (dd, J = 6.6, 3.0 Hz, 2H), 7.62 – 7.55 (m, 3H), 7.53 (s, 1H), 7.16 (d, J = 8.2 Hz, 1H), 6.28 (d, J = 1.7 Hz, 1H), 2.44 (s, 3H)176.80, 149.76, 141.85, 140.68, 134.28, 130.37, 128.98, 127.37, 124.94, 124.72, 122.90, 117.98, 107.23, 21.42

Challenges in Spectral Interpretation: The Phenomenon of Anomalous Spectra

Researchers working with dihydroisoquinoline derivatives should be aware of potential complexities in their NMR spectra. A notable study has reported anomalous ¹H NMR spectra for 3,4-dihydroisoquinolines in various deuterated solvents, characterized by extreme line broadening.[4] In some cases, signals for protons at C-1 and C-3 were not observed at all.[4] This phenomenon is not fully understood but may be related to slow conformational changes or the presence of trace impurities.[4] Such anomalies can complicate structural elucidation and highlight the importance of careful sample preparation and data acquisition. When encountering unusually broad or missing signals, it is advisable to acquire spectra at different temperatures or in different solvents to investigate the underlying dynamic processes.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 2,3-dihydroisoquinolin-4(1H)-one derivatives, the following protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, and MeOD. DMSO-d₆ is often advantageous for compounds with exchangeable protons (e.g., N-H) as it can slow down the exchange rate.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Sequence: A standard single-pulse sequence is usually sufficient.

    • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is typical.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16-64 scans should provide a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

4. 2D NMR Experiments:

  • To aid in the complete and unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Visualizing the Core Structure and Analytical Workflow

To facilitate a clearer understanding, the following diagrams illustrate the core structure of 2,3-dihydroisoquinolin-4(1H)-one and a typical workflow for its NMR-based structural elucidation.

cluster_workflow NMR Structural Elucidation Workflow SamplePrep Sample Preparation (Solvent, Concentration) 1D_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) SamplePrep->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR DataProcessing Data Processing (Referencing, Integration) 2D_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling Constants) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation & Verification SpectralAnalysis->StructureElucidation

References

Validating the structure of 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride via spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride, a key heterocyclic scaffold in medicinal chemistry. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is the bedrock of reliable and reproducible science. Here, we move beyond mere data presentation to explain the causal relationships behind spectroscopic signals, offering a self-validating methodology for confirming the identity and purity of this compound. We will compare its spectroscopic fingerprint with its structural isomer, 2,3-dihydroquinolin-4(1H)-one, to underscore the power of these techniques in distinguishing between closely related molecules.

The Structural Hypothesis: Key Features of 2,3-Dihydroisoquinolin-4(1H)-one

Before delving into the data, it is crucial to form a structural hypothesis. The molecule , 2,3-Dihydroisoquinolin-4(1H)-one, is an "aza-tetralone" derivative. Its key structural features include a fused bicyclic system comprising a benzene ring and a dihydropyridinone ring. The hydrochloride salt form implies that the secondary amine at position 2 is protonated, forming an ammonium salt.

Key Functional Groups for Spectroscopic Interrogation:

  • Aromatic Ring: A substituted benzene ring with four protons.

  • Ketone (C=O): A carbonyl group at position 4.

  • Secondary Ammonium (-NH₂⁺-): The protonated nitrogen at position 2.

  • Methylene Groups (CH₂): Two distinct aliphatic methylene groups at positions 1 and 3.

These features will give rise to a unique and predictable set of signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of a molecule.[1][2] The distinct electronic environments of each proton and carbon atom generate a unique spectral blueprint.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical, as labile protons (like N-H) may exchange with deuterium in D₂O. DMSO-d₆ is often preferred to observe these exchangeable protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3][4]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a standard 90° pulse angle.

    • Set a relaxation delay of 2-5 seconds to ensure full relaxation of all protons, especially in the aromatic region.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence to obtain singlet peaks for all unique carbon atoms.

    • Set the spectral width to 0-220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The protonated amine will influence the chemical shifts of adjacent protons. The structure has 9 protons in total, which are expected to produce distinct signals.

  • Ammonium Protons (N-H₂⁺): A broad singlet is expected, likely in the δ 9.0-10.0 ppm range in DMSO-d₆. Its broadness is due to quadrupolar coupling with the nitrogen atom and potential hydrogen exchange.

  • Aromatic Protons (4H): These protons on the benzene ring will appear in the δ 7.2-8.0 ppm region. The proton at C-5 will likely be the most downfield due to its proximity to the carbonyl group. The exact splitting pattern will be a complex multiplet system.

  • Benzylic Protons (C1-H₂, 2H): These protons are adjacent to both the aromatic ring and the carbonyl group. This combined deshielding effect places their signal significantly downfield, expected around δ 4.0-4.5 ppm as a singlet or a narrow multiplet.

  • Methylene Protons (C3-H₂, 2H): These protons are adjacent to the electron-withdrawing ammonium nitrogen. Their signal is expected around δ 3.4-3.8 ppm, likely as a triplet if coupled to the C1 protons (though coupling may be minimal) or as a singlet.

¹³C NMR Spectral Interpretation

The molecule possesses 9 carbon atoms, but due to the plane of symmetry in the free base (which is disrupted by puckering), up to 9 distinct signals can be expected in the ¹³C NMR spectrum.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically found at δ 190-200 ppm.

  • Aromatic Carbons (6C): Six signals are expected in the δ 125-140 ppm range. Two of these will be quaternary carbons (C4a, C8a) with lower intensity, while the other four are proton-bearing carbons.

  • Aliphatic Carbons (2C): The two methylene carbons will appear in the upfield region. The benzylic carbon (C1) is expected around δ 45-55 ppm, while the carbon adjacent to the nitrogen (C3) will be in a similar range, around δ 40-50 ppm.

Mass Spectrometry (MS): The Molecular Weight Signature

Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.[5] For the hydrochloride salt, analysis is typically done in a mode (like electrospray ionization, ESI) that observes the protonated free base [M+H]⁺.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

  • Instrumentation: Infuse the sample solution into an electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range from m/z 50 to 500.

Expected Mass Spectrum

The free base of the compound has a molecular formula of C₉H₉NO.[6]

  • Molecular Weight (Monoisotopic): 147.07 g/mol .[6][7]

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 148.07 .

  • Key Fragmentation: Common fragmentation pathways could include the loss of carbon monoxide (CO, 28 Da) from the molecular ion, leading to a fragment at m/z 120.08, or cleavage of the heterocyclic ring.

Infrared (IR) Spectroscopy: The Functional Group Detector

IR spectroscopy is excellent for identifying the presence of key functional groups by measuring their vibrational frequencies.[8]

Experimental Protocol: ATR-FTIR Analysis
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.[9]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[9]

Expected IR Absorption Bands
  • N-H₂⁺ Stretch: A very broad and strong absorption band is expected in the 2400-3200 cm⁻¹ region. This is characteristic of an ammonium salt.

  • C-H (Aromatic) Stretch: Sharp, medium intensity peaks will appear just above 3000 cm⁻¹ .

  • C-H (Aliphatic) Stretch: Medium intensity peaks will appear just below 3000 cm⁻¹ .

  • C=O (Ketone) Stretch: A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ . Its position is influenced by conjugation with the aromatic ring.

  • C=C (Aromatic) Stretch: One or more medium-to-strong bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A medium intensity band in the 1200-1350 cm⁻¹ region.

The Comparative Case: Structural Isomer 2,3-Dihydroquinolin-4(1H)-one

To truly validate the structure, comparing its spectral data to that of a plausible isomer is a powerful strategy. A perfect candidate is 2,3-dihydroquinolin-4(1H)-one . While it has the same molecular formula (C₉H₉NO), the arrangement of the heteroatoms is different, leading to distinct spectra.[7][10]

Key Spectroscopic Differences
Feature2,3-Dihydroisoquinolin-4(1H)-one (Target) 2,3-Dihydroquinolin-4(1H)-one (Isomer) Justification for Difference
¹H NMR (NH) Secondary ammonium, adjacent to two CH₂ groups.Secondary aniline-type amine, part of an amide-like system.The NH in the quinolinone is directly attached to the aromatic ring and adjacent to a CH₂ group. Its chemical environment is significantly different.
¹H NMR (CH₂) Two distinct singlets/narrow multiplets (C1-H₂, C3-H₂).Two coupled CH₂ groups, appearing as two triplets (an A₂B₂ system).In the quinolinone, the C2 and C3 protons are vicinal and will show clear triplet-of-triplets splitting.
¹³C NMR (Aromatic) Standard aromatic chemical shifts.The carbon attached to the nitrogen (C8a) will be significantly shifted upfield due to the strong electron-donating effect of the nitrogen atom.Direct attachment of the nitrogen to the aromatic ring in the quinolinone isomer dramatically alters the electronic distribution in the ring.
IR (N-H Stretch) Broad ammonium salt absorption (2400-3200 cm⁻¹).A sharper N-H stretch for the secondary amine, typically around 3300-3400 cm⁻¹.The bonding and vibrational environment of a neutral secondary amine is very different from that of a secondary ammonium salt.

This side-by-side comparison demonstrates that while the two isomers have the same mass, their NMR and IR spectra are unambiguously different, allowing for confident structural assignment.

Data Summary and Workflow Visualization

Summary of Expected Spectroscopic Data
TechniqueFeatureExpected Value/Range
¹H NMR N-H₂⁺δ 9.0-10.0 ppm (broad s)
Aromatic Hδ 7.2-8.0 ppm (m)
C1-H₂δ 4.0-4.5 ppm (s)
C3-H₂δ 3.4-3.8 ppm (s)
¹³C NMR C=Oδ 190-200 ppm
Aromatic Cδ 125-140 ppm
C1δ 45-55 ppm
C3δ 40-50 ppm
MS (ESI+) [M+H]⁺m/z 148.07
IR N-H₂⁺ Stretch2400-3200 cm⁻¹ (broad)
C=O Stretch1680-1700 cm⁻¹ (strong)
C=C Stretch1450-1600 cm⁻¹

General Workflow for Structural Validation

G cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Sample Test Compound (2,3-Dihydroisoquinolin-4(1H)-one HCl) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR IR Spectroscopy (ATR-FTIR) Sample->IR Interpret Correlate Data with Hypothesized Structure NMR->Interpret MS->Interpret IR->Interpret Compare Compare with Isomer Data Interpret->Compare Final Structure Confirmed? Compare->Final

Caption: Workflow for spectroscopic validation.

Conclusion

References

A Comparative Cytotoxicity Analysis: 2,3-Dihydroquinazolin-4(1H)-ones vs. Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. While established anticancer drugs like Doxorubicin, Cisplatin, and Paclitaxel remain cornerstones of many treatment regimens, their utility is often hampered by severe side effects and the emergence of drug resistance. This has catalyzed the exploration of novel chemical scaffolds with unique mechanisms of action. Among these, the 2,3-dihydroquinazolin-4(1H)-one moiety has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer effects.

This guide provides a comparative analysis of the cytotoxicity of emerging 2,3-dihydroquinazolin-4(1H)-one derivatives against that of well-established anticancer drugs. We will delve into their distinct mechanisms of action, present a side-by-side comparison of their cytotoxic efficacy based on available preclinical data, and provide detailed protocols for the standard assays used to generate this data. Our objective is to offer researchers and drug development professionals a comprehensive resource to contextualize the potential of this promising class of compounds.

Part 1: A Mechanistic Dichotomy in Inducing Cell Death

The efficacy of an anticancer agent is fundamentally rooted in its mechanism of action. While both 2,3-dihydroquinazolin-4(1H)-ones and standard chemotherapeutics induce apoptosis, they often achieve this through disparate cellular pathways.

Established Anticancer Drugs: A Legacy of DNA Damage and Microtubule Disruption

  • Doxorubicin: This anthracycline antibiotic primarily exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, obstructing the progression of topoisomerase II, which in turn prevents the re-ligation of DNA double-strand breaks.[][2][3] This disruption of DNA replication and transcription is a major driver of its anticancer activity.[4] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), leading to oxidative stress and damage to DNA, proteins, and cellular membranes.[5][6]

  • Cisplatin: As a platinum-based compound, Cisplatin's mechanism is centered on its ability to form covalent adducts with DNA.[7][8] After entering the cell and undergoing hydrolysis, it binds to the N7 position of purine bases, creating intra- and inter-strand crosslinks.[9][10] These adducts distort the DNA helix, interfering with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[11][12][13]

  • Paclitaxel: Belonging to the taxane family, Paclitaxel has a unique mechanism that targets the cell's cytoskeleton.[14] Instead of inhibiting microtubule formation, it stabilizes them by binding to the β-tubulin subunit, preventing their depolymerization.[15][16] This results in the formation of non-functional microtubule bundles, disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[][18]

2,3-Dihydroquinazolin-4(1H)-ones: Targeting Tubulin and Metabolic Pathways

A growing body of evidence indicates that many cytotoxic 2,3-dihydroquinazolin-4(1H)-one derivatives function as inhibitors of tubulin polymerization.[19][20] This action is mechanistically distinct from Paclitaxel's stabilizing effect but leads to a similar downstream outcome: disruption of the microtubule network, G2/M phase cell cycle arrest, and apoptosis.[19][20] Furthermore, some analogues have been shown to alter crucial metabolic pathways within cancer cells, including energy production, redox homeostasis, and amino acid metabolism, highlighting a multi-faceted approach to inducing cytotoxicity.[21]

Comparative Mechanisms of Action cluster_DHQ 2,3-Dihydroquinazolin-4(1H)-ones cluster_Standard Standard Anticancer Drugs DHQ DHQ Derivatives Tubulin_Inhibition Tubulin Polymerization Inhibition DHQ->Tubulin_Inhibition Metabolism Metabolic Perturbation DHQ->Metabolism G2M_Arrest_DHQ G2/M Arrest Tubulin_Inhibition->G2M_Arrest_DHQ Disrupts Microtubules Apoptosis Apoptosis Metabolism->Apoptosis G2M_Arrest_DHQ->Apoptosis Dox Doxorubicin DNA_Damage DNA Damage (Intercalation, Adducts, Topo II Inhibition) Dox->DNA_Damage ROS ROS Generation Dox->ROS Cis Cisplatin Cis->DNA_Damage Pac Paclitaxel Microtubule_Stab Microtubule Stabilization Pac->Microtubule_Stab DNA_Damage->Apoptosis ROS->Apoptosis G2M_Arrest_Pac G2/M Arrest Microtubule_Stab->G2M_Arrest_Pac G2M_Arrest_Pac->Apoptosis

Caption: Comparative signaling pathways of DHQ derivatives and standard anticancer drugs.

Part 2: Comparative In Vitro Cytotoxicity

Directly comparing the half-maximal inhibitory concentration (IC50) values across different studies can be challenging due to variations in cell lines, exposure times, and assay methodologies. However, by examining the available data, we can establish a general performance benchmark.

Compound Class/DrugCancer Cell Line(s)Exposure TimeIC50 RangeReference(s)
2,3-Dihydroquinazolin-4(1H)-ones HT29, U87, A2780, H460, BE2-CNot Specified< 50 nM[19]
PC3, DU145 (Prostate)Not Specified< 15 µM[21]
Doxorubicin MDA-MB-231 (Breast)24 hours0.9 µM[22]
MCF7 (Breast)24 hours2.2 µM[22]
V79 (Chinese Hamster Lung)24-72 hoursIC50 values reported[23]
Cisplatin Various48-72 hoursHighly variable across cell lines[24]
Paclitaxel Various Human Tumor Lines24 hours2.5 - 7.5 nM[25][26]
MKN-28, MKN-45, MCF-7Not SpecifiedCytotoxic at 0.01 µM[27]
Human Lung Cancer Lines120 hours0.027 - 5.0 µM (Median)[28]

From the data, it is evident that specific derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit remarkable potency, with some compounds demonstrating cytotoxicity in the low nanomolar range, which is comparable to, or in some cases superior to, standard agents like Paclitaxel and Doxorubicin.[19][22][25][26] The broad-spectrum activity against diverse cancer cell lines further underscores their therapeutic potential.[19][20][21]

Part 3: Experimental Protocols for Cytotoxicity Assessment

The generation of reliable and reproducible cytotoxicity data hinges on the use of robust and well-validated assays. The choice of assay depends on the compound's mechanism of action and the research question. Below are detailed protocols for three widely used colorimetric assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[29][30] Viable cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, the amount of which is proportional to the number of living cells.[31]

MTT Assay Workflow Start 1. Seed Cells in 96-well plate Incubate1 2. Incubate & allow attachment (e.g., 24h) Start->Incubate1 Treat 3. Add Test Compounds (various concentrations) Incubate1->Treat Incubate2 4. Incubate for exposure period (e.g., 24-72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (e.g., 0.5 mg/mL final conc.) Incubate2->Add_MTT Incubate3 6. Incubate (e.g., 4h) to allow formazan formation Add_MTT->Incubate3 Solubilize 7. Add Solubilization Solution (e.g., SDS-HCl, DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read End 9. Calculate % Viability and IC50 values Read->End

Caption: A generalized workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2,3-dihydroquinazolin-4(1H)-ones and reference drugs) and a vehicle control. Remove the old medium and add 100 µL of medium containing the compounds to the respective wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[29][32]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[33]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the formazan crystals.[29][31] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[30]

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[29] A reference wavelength of >650 nm can be used to subtract background noise.[29]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[34][35] The amount of bound dye is proportional to the total protein mass, which is directly related to the number of cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation period, gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the medium in each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[36][37]

  • Washing: Carefully discard the supernatant and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and unbound serum proteins.[35][36] Allow the plates to air-dry completely.

  • SRB Staining: Add 50-100 µL of 0.04% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[34][36]

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[36]

  • Air Dry: Allow the plates to air-dry completely at room temperature.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[37]

  • Absorbance Measurement: Measure the absorbance on a microplate reader at approximately 510-565 nm.[35][37]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[38][39] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Step-by-Step Protocol:

  • Assay Setup: Plate and treat cells as described in the MTT protocol (steps 1-3). It is crucial to include control wells for:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in kits).

    • Background control: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate (if using non-adherent cells) or simply collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well flat-bottom plate.[40]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst/dye solution).[40] Add 50 µL of this reaction mixture to each well containing the supernatant.[40]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[39] During this time, the released LDH will catalyze the conversion of a tetrazolium salt into a colored formazan product.[41]

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[40]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[40][41]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Conclusion and Future Perspectives

The comparative analysis reveals that 2,3-dihydroquinazolin-4(1H)-one derivatives represent a highly promising class of anticancer agents. Certain analogues exhibit exceptional cytotoxic potency, rivaling that of established drugs like Paclitaxel.[19][25] Their primary mechanism of action, often involving the inhibition of tubulin polymerization, presents a valuable alternative to the DNA-damaging and microtubule-stabilizing mechanisms of conventional chemotherapeutics.[19][20] This mechanistic distinction may prove crucial in overcoming resistance mechanisms that have developed against older drugs.

While the in vitro data is compelling, the journey from a promising scaffold to a clinical candidate is long. Future research must focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties. Rigorous in vivo testing in relevant animal models is the essential next step to evaluate efficacy, pharmacokinetics, and toxicity profiles. Furthermore, exploring the potential of these compounds in combination therapies with existing agents could unlock synergistic effects and further enhance their therapeutic window. The evidence presented in this guide strongly supports the continued investigation and development of 2,3-dihydroquinazolin-4(1H)-ones as the next generation of anticancer therapeutics.

References

A Senior Application Scientist's Guide to the Synthetic Landscape of the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural heart of a vast array of pharmacologically active compounds.[1][2] Its prevalence demands a deep understanding of the synthetic methodologies available for its construction. This guide provides a comparative analysis of the principal synthetic routes to the isoquinoline core, offering researchers, scientists, and drug development professionals a detailed, field-proven perspective on these critical transformations. We will delve into the causality behind experimental choices, present objective performance data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Classical Routes: Pillars of Isoquinoline Synthesis

For over a century, a set of named reactions has formed the bedrock of isoquinoline synthesis. These methods, centered on intramolecular electrophilic aromatic substitution, are robust and widely applied, though they often necessitate harsh conditions.[3][4]

The Bischler-Napieralski Reaction

This reaction facilitates the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[5][6] The process is typically mediated by dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions.[5][7]

Mechanistic Insight: The reaction is believed to proceed through one of two primary mechanistic pathways, the prevalence of which can be influenced by the specific reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more electrophilic nitrilium ion intermediate.[5] The key step in both is the intramolecular electrophilic attack of the activated amide onto the electron-rich aromatic ring.

Scope and Limitations: The Bischler-Napieralski reaction is particularly effective for β-phenylethylamides derived from electron-rich aromatic systems.[3][6] The presence of electron-donating groups on the benzene ring facilitates the cyclization.[8] Conversely, substrates with strong electron-withdrawing groups may be unsuitable for this method.[9] A notable side reaction can be the formation of styrenes via a retro-Ritter type reaction.[6]

Bischler-Napieralski Reaction cluster_0 Bischler-Napieralski Pathway Start β-Arylethylamide Reagent Dehydrating Agent (e.g., POCl₃) Start->Reagent Activation Intermediate Nitrilium Ion Intermediate Reagent->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product_DHIQ 3,4-Dihydroisoquinoline Cyclization->Product_DHIQ Oxidation Oxidation (e.g., Pd/C) Product_DHIQ->Oxidation Aromatization Product_IQ Isoquinoline Oxidation->Product_IQ

Caption: Mechanistic workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a 1,2,3,4-tetrahydroisoquinoline.[10][11] This reaction is a cornerstone in the synthesis of numerous natural alkaloids.[12]

Mechanistic Insight: The reaction commences with the formation of a Schiff base from the amine and carbonyl compound.[12] Subsequent protonation generates a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, attacking the electron-rich aromatic ring to forge the new heterocyclic ring.[12][13] A final deprotonation step restores aromaticity.

Scope and Limitations: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Aromatic systems bearing electron-donating groups undergo cyclization under mild conditions, sometimes even at physiological pH.[14] Less activated systems, however, may require stronger acids and higher temperatures.[14] A significant advantage of this method is its ability to generate stereocenters at the C-1 position, and asymmetric variants have been extensively developed.

Pictet-Spengler Reaction cluster_1 Pictet-Spengler Pathway Start_PS β-Arylethylamine + Aldehyde/Ketone Condensation Schiff Base Formation Start_PS->Condensation Protonation Acid Catalyst (H⁺) Condensation->Protonation Protonation Intermediate_PS Iminium Ion Intermediate Protonation->Intermediate_PS Cyclization_PS Intramolecular Electrophilic Aromatic Substitution Intermediate_PS->Cyclization_PS Product_PS 1,2,3,4-Tetrahydroisoquinoline Cyclization_PS->Product_PS Deprotonation

Caption: Mechanistic workflow of the Pictet-Spengler reaction.

The Pomeranz-Fritsch Reaction and its Schlittler-Müller Modification

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline core through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[15][16]

Mechanistic Insight: The reaction proceeds in two main stages. First, the formation of the benzalaminoacetal (a Schiff base). The second stage involves an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination of alcohol molecules to yield the aromatic isoquinoline.[16]

Schlittler-Müller Modification: A significant variation, the Schlittler-Müller modification, utilizes a substituted benzylamine and glyoxal semiacetal as starting materials, providing a convenient route to C1-substituted isoquinolines.[15]

Scope and Limitations: The classical Pomeranz-Fritsch reaction often requires harsh acidic conditions and can suffer from low yields.[17] The reaction is favored by electron-donating groups on the benzaldehyde. This method allows for the synthesis of isoquinolines that are unsubstituted at the C3 and C4 positions.[16]

Pomeranz-Fritsch Reaction cluster_2 Pomeranz-Fritsch Pathway Start_PF Benzaldehyde + Aminoacetaldehyde Acetal Condensation_PF Benzalaminoacetal Formation Start_PF->Condensation_PF Cyclization_PF Acid-Catalyzed Cyclization & Elimination Condensation_PF->Cyclization_PF Product_PF Isoquinoline Cyclization_PF->Product_PF

Caption: Mechanistic workflow of the Pomeranz-Fritsch reaction.

Comparative Analysis of Classical Routes

ParameterBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch Reaction
Starting Materials β-Arylethylamideβ-Arylethylamine, Aldehyde/KetoneBenzaldehyde, Aminoacetaldehyde Acetal
Key Reagents Dehydrating agent (POCl₃, P₂O₅)Acid catalyst (protic or Lewis)Strong acid (e.g., H₂SO₄)
Initial Product 3,4-Dihydroisoquinoline1,2,3,4-TetrahydroisoquinolineIsoquinoline
Reaction Conditions Generally harsh, refluxMild to harsh, depending on substrateOften harsh, strong acid
Typical Yields 40-90%[3]Good to excellent, substrate dependentVariable, can be low
Key Advantages Good for 1-substituted isoquinolinesAccess to saturated ring system, stereocontrolDirect formation of the aromatic core
Key Disadvantages Requires subsequent oxidation, harsh reagentsLimited by aromatic ring activationHarsh conditions, potential for low yields

Modern Synthetic Routes: The Rise of Transition-Metal Catalysis

In recent decades, transition-metal-catalyzed reactions have emerged as powerful and atom-economical alternatives for the synthesis of isoquinolines.[1][18][19] These methods often proceed under milder conditions, exhibit broad functional group tolerance, and allow for novel bond disconnections.[20]

Rhodium-Catalyzed Syntheses

Rhodium catalysts have been extensively used for the synthesis of isoquinolines, often through C-H activation strategies. A notable example involves the reaction of aryl ketoximes with internal alkynes.[21] This process typically involves a [Cp*RhCl₂]₂ catalyst and proceeds via a redox-neutral pathway where the N-O bond of the oxime acts as an internal oxidant.[21] Another approach utilizes the Rh(III)-catalyzed cyclization of oximes with diazo compounds, which obviates the need for an external oxidant and releases N₂ and H₂O as byproducts.[22]

Palladium-Catalyzed Syntheses

Palladium catalysis has proven to be a versatile tool for isoquinoline synthesis. One strategy involves the C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters to afford 3,4-dihydroisoquinolin-1(2H)-ones.[23][24] This method offers good yields and high regioselectivity under relatively mild conditions. Another approach is the palladium-catalyzed coupling of o-iodobenzaldehydes with terminal acetylenes, followed by a copper-catalyzed cyclization.[25]

Copper-Catalyzed Syntheses

Copper-catalyzed methods provide an economical and environmentally benign route to isoquinolines. One such method is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which can selectively produce either isoquinolines or isoquinoline N-oxides.[26] Another innovative approach is a copper-catalyzed three-component domino reaction of 2-bromoaryl aldehydes, terminal alkynes, and acetamide, which serves as the nitrogen source.[27]

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline[28]
  • Amide Formation: Prepare 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide from the corresponding amine and 2-chlorobenzoyl chloride.

  • Cyclization: To a solution of the amide (1.0 eq) in 1,2-dichloroethane, add phosphorus(V) oxychloride (POCl₃, 2.0 eq).

  • Reaction: Reflux the mixture for 1 hour.

  • Work-up: Cool the reaction mixture and carefully quench with ice-water. Basify with an aqueous solution of sodium hydroxide.

  • Extraction: Extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound (yield: 80%).[28]

Protocol 2: Microwave-Assisted Pictet-Spengler Synthesis of 1-Substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline[8]
  • Reactant Preparation: In a microwave vial, dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent (e.g., acetonitrile).

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 1.2 eq) to the mixture.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 15-30 minutes.[8][29]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired product (yields can be up to 98%).[8]

Protocol 3: Palladium-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones[23]
  • Reaction Setup: To a solution of N-methoxybenzamide (0.50 mmol, 1.0 eq) in toluene (10 mL) in a sealed tube, add the 2,3-allenoic acid ester (1.5 mmol, 3.0 eq), Ag₂CO₃ (1.0 mmol, 2.0 eq), DIPEA (1.0 mmol, 2.0 eq), and Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%).

  • Reaction: Heat the mixture at 85 °C for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product (yields range from 53% to 87%).[23]

Conclusion

The synthesis of the isoquinoline core offers a rich landscape of chemical transformations, from the time-honored classical name reactions to the modern, efficient transition-metal-catalyzed methods. The choice of synthetic route is a strategic decision that depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and the principles of green chemistry. The Bischler-Napieralski and Pictet-Spengler reactions remain highly relevant for the synthesis of dihydro- and tetrahydroisoquinolines, respectively, and are invaluable in natural product synthesis. The Pomeranz-Fritsch reaction provides a direct entry to the aromatic isoquinoline core. The advent of transition-metal catalysis has significantly expanded the synthetic toolbox, enabling the construction of highly functionalized isoquinolines under milder conditions with greater efficiency and atom economy. This guide serves as a foundational resource for navigating these diverse synthetic pathways, empowering researchers to make informed decisions in their pursuit of novel isoquinoline-based molecules.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for 2,3-Dihydroisoquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the application of high-resolution mass spectrometry (HRMS) for the analysis of 2,3-dihydroisoquinolin-4(1H)-one derivatives. As a core structural motif in numerous biologically active compounds, the precise characterization of these molecules is paramount in drug discovery and development.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comparative overview of HRMS platforms, actionable experimental protocols, and insights into the fragmentation behavior of this important class of N-heterocycles.

The Critical Role of HRMS in the Analysis of 2,3-Dihydroisoquinolin-4(1H)-one Derivatives

The 2,3-dihydroisoquinolin-4(1H)-one scaffold is a key component in a wide range of pharmacologically active agents.[1] In pharmaceutical research, the ability to unambiguously identify and quantify the parent compound, its metabolites, and any process-related or degradation impurities is critical for ensuring safety and efficacy. High-resolution mass spectrometry has become an indispensable tool in this endeavor, offering unparalleled sensitivity and specificity.[2] Unlike nominal mass instruments, HRMS provides exact mass measurements, enabling the determination of elemental composition and confident structural elucidation of unknown compounds.[3]

This guide will navigate the nuances of employing different HRMS technologies for the analysis of 2,3-dihydroisoquinolin-4(1H)-one derivatives, empowering you to make informed decisions in your analytical workflows.

Comparing High-Resolution Mass Spectrometry Platforms

The choice of an HRMS platform is a critical decision that impacts data quality, throughput, and experimental design. The three most prominent technologies in this space are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each has its own set of advantages and disadvantages, and the optimal choice depends on the specific analytical challenge at hand.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power Good (up to 60,000)Excellent (up to 500,000 or higher)Unparalleled (>1,000,000)
Mass Accuracy Very Good (< 5 ppm)Excellent (< 1-3 ppm)Exceptional (< 1 ppm)
Acquisition Speed Very FastFastSlower
Cost ModerateHighVery High
Footprint & Maintenance ModerateModerateLarge, requires superconducting magnet
Ideal Applications for 2,3-Dihydroisoquinolin-4(1H)-one Derivatives High-throughput screening, quantitative analysis (with stable calibration), initial impurity profiling.Comprehensive impurity and metabolite identification, structural elucidation, quantitative and qualitative analysis in a single run.[3]Complex mixture analysis, resolving isobaric interferences, fundamental research.
Quadrupole Time-of-Flight (Q-TOF)

Q-TOF instruments offer a compelling balance of speed, resolution, and sensitivity, making them a workhorse in many pharmaceutical laboratories. Their high acquisition rates are particularly well-suited for coupling with ultra-high-performance liquid chromatography (UHPLC), where chromatographic peaks can be very narrow.[4] For the analysis of 2,3-dihydroisoquinolin-4(1H)-one derivatives, a Q-TOF is an excellent choice for routine purity assessments and for quantitative studies where high throughput is a priority.

Orbitrap

Orbitrap technology has revolutionized the field of HRMS with its exceptional resolving power and mass accuracy, rivaling that of much more expensive FT-ICR instruments.[3][5] This high resolution is invaluable for separating the analyte of interest from co-eluting matrix components and for confidently identifying unknown impurities and metabolites, even at trace levels. For in-depth structural characterization of 2,3-dihydroisoquinolin-4(1H)-one derivatives, the rich isotopic information and high mass accuracy provided by an Orbitrap are highly advantageous.

Fourier Transform Ion Cyclotron Resonance (FT-ICR)

FT-ICR-MS stands at the pinnacle of mass resolution and accuracy. While its operational complexity and cost limit its widespread use in routine settings, it is the ultimate tool for tackling the most challenging analytical problems. For 2,3-dihydroisoquinolin-4(1H)-one derivatives, FT-ICR would be employed in scenarios requiring the resolution of extremely complex mixtures or the unambiguous identification of isobaric species that cannot be distinguished by other means.

A Robust LC-HRMS Protocol for the Analysis of 2,3-Dihydroisoquinolin-4(1H)-one Derivatives

The following protocol provides a comprehensive starting point for the development of a validated LC-HRMS method for 2,3-dihydroisoquinolin-4(1H)-one derivatives. This protocol is designed to be adaptable to both Q-TOF and Orbitrap platforms.

Sample Preparation
  • Standard Solutions: Prepare stock solutions of the 2,3-dihydroisoquinolin-4(1H)-one derivative and any available related substances in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the initial mobile phase composition.

  • Sample Solutions (e.g., from a reaction mixture or formulation): Dilute the sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable solvent. Perform a sample cleanup if necessary (e.g., solid-phase extraction) to remove interfering matrix components.[6]

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column with a particle size of less than 2 µm is recommended for high-efficiency separations (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%), hold for 1-2 minutes, then ramp to a high percentage of B (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions to re-equilibrate the column. The gradient should be optimized to achieve good separation of the main component from its impurities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

High-Resolution Mass Spectrometry (HRMS) Conditions

The following are example parameters. These should be optimized for the specific instrument and analyte.

For a Q-TOF Instrument:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 2.5-3.5 kV.

  • Sampling Cone Voltage: 20-40 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-500 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Acquisition Mode: Full Scan MS and data-dependent MS/MS (ddMS2) or MSE.

  • Mass Range: m/z 50-1000.

  • Collision Energy (for MS/MS): Ramp from 10-40 eV.

For an Orbitrap Instrument:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Spray Voltage: 3.0-4.0 kV.

  • Capillary Temperature: 275-325 °C.

  • S-Lens RF Level: 50-70.

  • Aux Gas Heater Temperature: 300-350 °C.

  • Acquisition Mode: Full Scan MS and data-dependent MS/MS (ddMS2).

  • Full Scan Resolution: 70,000.

  • MS/MS Resolution: 17,500.

  • Mass Range: m/z 50-1000.

  • Collision Energy (for MS/MS): Stepped normalized collision energy (NCE) of 20, 30, 40.

LC_HRMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Analysis Sample Sample Dilution UPLC UHPLC System (C18 Column) Sample->UPLC Standard Standard Preparation Standard->UPLC HRMS HRMS Instrument (Q-TOF or Orbitrap) UPLC->HRMS ESI+ Analysis Data Processing & Structural Elucidation HRMS->Analysis Accurate Mass Data

Caption: A typical workflow for the analysis of 2,3-dihydroisoquinolin-4(1H)-one derivatives by LC-HRMS.

Predicted Fragmentation Pathways of 2,3-Dihydroisoquinolin-4(1H)-one

The core structure of 2,3-dihydroisoquinolin-4(1H)-one (C9H9NO, Exact Mass: 147.0684) is expected to undergo several characteristic fragmentation reactions in positive ion mode ESI-MS/MS.

Fragmentation_Pathway cluster_secondary Secondary Fragments M_H [M+H]+ m/z 148.0757 F1 Loss of CO m/z 120.0808 M_H->F1 - CO (28 Da) F2 Loss of H2O m/z 130.0651 M_H->F2 - H2O (18 Da) F3 Retro-Diels-Alder m/z 120.0573 M_H->F3 RDA F1a Loss of HCN m/z 93.0699 F1->F1a - HCN (27 Da)

Caption: Predicted major fragmentation pathways for protonated 2,3-dihydroisoquinolin-4(1H)-one.

Key Predicted Fragmentations:

  • Loss of Carbon Monoxide (CO): A neutral loss of 28 Da is a common fragmentation pathway for cyclic ketones, leading to a stable acylium ion or a rearranged species. This is often a prominent fragment.

  • Loss of Water (H2O): If a proton adds to the carbonyl oxygen, a neutral loss of 18 Da can occur.

  • Retro-Diels-Alder (RDA) Fragmentation: This is a characteristic fragmentation for cyclic systems. For the 2,3-dihydroisoquinolin-4(1H)-one ring, RDA fragmentation could lead to the cleavage of the dihydroisoquinolinone ring, resulting in characteristic product ions.[8]

  • Loss of HCN: Following the initial loss of CO, the resulting ion may undergo further fragmentation, such as the loss of hydrogen cyanide (27 Da).

The presence of substituents on the aromatic ring or the nitrogen atom will further influence the fragmentation pathways, often leading to characteristic losses of these substituent groups. A systematic investigation of the fragmentation of a series of derivatives is recommended to build a comprehensive understanding of their behavior.

Conclusion

High-resolution mass spectrometry is an exceptionally powerful technique for the detailed characterization of 2,3-dihydroisoquinolin-4(1H)-one derivatives. The choice between Q-TOF, Orbitrap, and FT-ICR platforms should be guided by the specific analytical goals, balancing the need for resolution, mass accuracy, speed, and cost. By implementing a robust LC-HRMS protocol and a thorough understanding of the likely fragmentation pathways, researchers can confidently identify, quantify, and characterize these important pharmaceutical building blocks and their related substances, ultimately ensuring the quality and safety of novel drug candidates.

References

A Comparative Analysis of the Biological Activities of 2,3-Dihydroisoquinolin-4(1H)-one and Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic structures, 2,3-dihydroisoquinolin-4(1H)-one and quinazolinone analogs have emerged as privileged frameworks, demonstrating a broad spectrum of pharmacological properties. This guide provides a comprehensive, data-driven comparison of the biological activities of these two important classes of compounds, with a particular focus on their anticancer and antimicrobial potential. By delving into the experimental data, mechanisms of action, and structure-activity relationships, this document aims to equip researchers and drug development professionals with the critical insights needed to navigate the therapeutic potential of these scaffolds.

Unveiling the Structural Nuances: 2,3-Dihydroisoquinolin-4(1H)-one vs. Quinazolinone

At first glance, the 2,3-dihydroisoquinolin-4(1H)-one and quinazolinone cores share the common feature of a bicyclic system containing a nitrogen atom and a ketone. However, the arrangement of these functionalities within the heterocyclic ring imparts distinct three-dimensional shapes and electronic properties, which in turn dictate their interactions with biological targets.

The quinazolinone scaffold, a fusion of a benzene ring and a pyrimidinone ring, has been extensively studied and has given rise to a multitude of clinically approved drugs.[1] In contrast, the 2,3-dihydroisoquinolin-4(1H)-one framework, featuring a fused benzene and dihydropyridinone ring, represents a less explored but equally promising area of chemical space.

Anticancer Activity: A Tale of Two Scaffolds

Both quinazolinone and, to a lesser extent, 2,3-dihydroisoquinolin-4(1H)-one derivatives have demonstrated significant potential as anticancer agents. Their cytotoxic effects are often attributed to the inhibition of key cellular processes, most notably tubulin polymerization and the activity of various protein kinases.

Quinazolinone Analogs: A Deep Dive into Anticancer Mechanisms

The anticancer prowess of quinazolinone derivatives is well-documented, with a significant body of research highlighting their diverse mechanisms of action.[2][3][4] Many of these compounds exert their effects by interfering with the cell cycle, inducing apoptosis, and inhibiting signaling pathways crucial for cancer cell proliferation and survival.

One of the most prominent mechanisms of action for certain quinazolinone analogs is the inhibition of tubulin polymerization.[5] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

Furthermore, numerous quinazolinone derivatives have been developed as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7] The targeted inhibition of these kinases disrupts downstream signaling pathways that are often dysregulated in cancer, thereby impeding tumor growth and angiogenesis.

2,3-Dihydroisoquinolin-4(1H)-one Analogs: An Emerging Anticancer Scaffold

While the body of research is less extensive compared to quinazolinones, derivatives of 2,3-dihydroisoquinolin-4(1H)-one have also shown promise as cytotoxic agents.[8][9] Studies have demonstrated their ability to induce cell death in various cancer cell lines, suggesting a potential for the development of novel anticancer therapies.[8][9]

Similar to some quinazolinone analogs, certain 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been investigated as tubulin polymerization inhibitors.[10] Molecular modeling studies suggest that these compounds can also interact with the colchicine binding site of tubulin.[10]

The following table summarizes the cytotoxic activities of representative derivatives from both scaffolds against various cancer cell lines.

Table 1: Comparative Cytotoxic Activity (IC50/GI50 in µM) of 2,3-Dihydroisoquinolin-4(1H)-one and Quinazolinone Analogs

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
2,3-Dihydroquinazolin-4(1H)-one Compound C2PC3 (Prostate)< 15[8]
Compound C5PC3 (Prostate)< 15[8]
Compound C2DU145 (Prostate)< 15[8]
Compound C5DU145 (Prostate)< 15[8]
Quinazolinone Compound 11gHeLa (Cervical)>100 (at 100 µM)[2]
Compound 10fMCF-7 (Breast)16.30 (72h)[3]
Compound 5aHCT-116 (Colon)4.87 (72h)[3]
1,4-Disubstituted-3,4-dihydroisoquinoline Compound 32CEM (Leukemia)0.64[10]
Compound 21CEM (Leukemia)4.10[10]

Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Antimicrobial Activity: A Broad Spectrum of Defense

In an era of increasing antimicrobial resistance, the discovery of new chemical entities with potent antibacterial and antifungal properties is of paramount importance. Both quinazolinone and isoquinoline scaffolds have contributed to the development of promising antimicrobial agents.

Quinazolinone Analogs: A Rich Source of Antimicrobial Agents

The antimicrobial activity of quinazolinone derivatives is well-established, with numerous studies reporting their efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11] The mechanism of their antimicrobial action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.

Structure-activity relationship studies have revealed that substitutions at various positions of the quinazolinone ring can significantly influence their antimicrobial potency and spectrum.[1] For instance, the introduction of halogen atoms or specific heterocyclic moieties has been shown to enhance antibacterial and antifungal activities.

2,3-Dihydroisoquinolin-4(1H)-one and Related Isoquinoline Analogs: Exploring Antimicrobial Potential

While less explored than their quinazolinone counterparts, isoquinoline derivatives have also demonstrated noteworthy antimicrobial properties.[12][13] Studies on various isoquinoline analogs have reported activity against both drug-sensitive and drug-resistant bacterial strains.[12] The antimicrobial potential of the specific 2,3-dihydroisoquinolin-4(1H)-one scaffold is an area that warrants further investigation to fully elucidate its capabilities.

The following table provides a summary of the minimum inhibitory concentrations (MICs) for representative antimicrobial derivatives.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Isoquinoline and Quinazolinone Analogs

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Isoquinoline HSN584S. aureus (MRSA)4[12]
HSN739S. aureus (MRSA)4[12]
Quinazolinone Compound 2cS. aureus11 (mg/mL)[14]
Compound 2bS. haemolyticus10 (mg/mL)[14]
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione Compound 4hE. faecalis375[15]

Note: The data presented for quinazolinones and isoquinolines are from different studies and should be interpreted with caution regarding direct comparison.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation: Add the microbial inoculum to the wells of a 96-well microtiter plate containing the serially diluted compounds.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Mechanism of Action: Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Protocol:

  • Reaction Setup: In a 96-well plate, add tubulin protein, a GTP-containing buffer, and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to a negative control (vehicle) and a positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition).

Signaling Pathways and Logical Relationships

To visually represent the mechanisms of action and the logical flow of the experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) characterization->antimicrobial tubulin_assay Tubulin Polymerization Assay cytotoxicity->tubulin_assay If Active kinase_assay Kinase Inhibition Assays cytotoxicity->kinase_assay If Active

Caption: Experimental workflow for the evaluation of novel heterocyclic compounds.

anticancer_mechanism cluster_compound Quinazolinone / Isoquinolinone Analog cluster_cellular_effects Cellular Effects compound Active Compound tubulin Inhibition of Tubulin Polymerization compound->tubulin kinase Inhibition of Protein Kinases (e.g., EGFR) compound->kinase g2m_arrest G2/M Phase Cell Cycle Arrest tubulin->g2m_arrest apoptosis Induction of Apoptosis kinase->apoptosis g2m_arrest->apoptosis

Caption: Key anticancer mechanisms of action for quinazolinone and isoquinolinone analogs.

Conclusion and Future Perspectives

This comparative guide highlights the significant therapeutic potential of both 2,3-dihydroisoquinolin-4(1H)-one and quinazolinone analogs as anticancer and antimicrobial agents. While the quinazolinone scaffold is well-established with a rich history in drug discovery, the 2,3-dihydroisoquinolin-4(1H)-one framework represents a promising, yet underexplored, avenue for the development of novel therapeutics.

The available data, though not always directly comparable, suggests that both scaffolds can be tailored to exhibit potent biological activities. The shared mechanism of tubulin polymerization inhibition provides a compelling rationale for the further investigation of 2,3-dihydroisoquinolin-4(1H)-one derivatives as antimitotic agents.

Future research should focus on direct, head-to-head comparisons of these two scaffolds against a broad panel of biological targets. Such studies, guided by the structure-activity relationships elucidated to date, will be instrumental in identifying lead compounds with superior efficacy and selectivity. Furthermore, a deeper exploration of the antimicrobial potential of 2,3-dihydroisoquinolin-4(1H)-one analogs is warranted. The synthesis and screening of diverse libraries based on this scaffold could unveil novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

A Senior Application Scientist’s Guide to the Purity Confirmation of 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Biological Discovery

In the realm of biological screening, particularly in high-throughput screening (HTS), the integrity of your results is inextricably linked to the purity of your screening compounds.[1] An uncharacterized or impure sample of a molecule like 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride can be a significant source of misleading data. Impurities can lead to false positives, where the biological activity is due to a contaminant, or false negatives, where an impurity masks the true activity of the target molecule.[2] Furthermore, impurities can exhibit cytotoxicity, compromising the entire biological assay. For these reasons, a robust, multi-faceted approach to purity confirmation is not merely a quality control step; it is a fundamental requirement for valid scientific discovery. Most screening libraries mandate a purity threshold of approximately 95% or higher.[3]

This guide provides a comprehensive framework for the analytical chemist, biologist, or drug discovery scientist to confidently assess the purity of this compound. We will move beyond rote protocol execution to explain the causality behind our choice of methods, establishing a self-validating system of analysis that ensures the compound you screen is the compound you intend.

An Orthogonal Approach: The Cornerstone of Confident Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A single peak in a chromatogram does not guarantee a single component.[4] Therefore, we advocate for an orthogonal approach, using multiple analytical techniques that measure different physicochemical properties of the molecule. This strategy significantly reduces the risk of co-eluting or non-responsive impurities going undetected.

Our recommended workflow integrates three core techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and as an orthogonal purity assessment.

Purity_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Core Purity & Identity Analysis cluster_2 Phase 3: Data Integration & Decision Sample Sample Received (2,3-Dihydroisoquinolin-4(1H)-one HCl) Initial_QC Initial QC (Visual Inspection, Solubility) Sample->Initial_QC HPLC HPLC-DAD (Quantitative Purity, Peak Homogeneity) Initial_QC->HPLC LCMS LC-MS (Impurity Mass ID) Initial_QC->LCMS NMR ¹H & ¹³C NMR (Structural Identity) Initial_QC->NMR Data_Integration Integrate Data (Cross-validation) HPLC->Data_Integration LCMS->Data_Integration NMR->Data_Integration Purity_Spec Purity > 95%? Identity Confirmed? Data_Integration->Purity_Spec Decision Decision Purity_Spec->Decision Decision->Initial_QC FAIL (Re-purify/Reject) Report Final Report & Release for Screening Decision->Report PASS

Caption: Overall workflow for purity confirmation.

Technique 1: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

Why It's Core: HPLC is the gold standard for purity analysis in the pharmaceutical industry.[5] It separates the target compound from impurities based on their differential partitioning between a stationary and a mobile phase. For 2,3-Dihydroisoquinolin-4(1H)-one, its aromatic system and carbonyl group provide strong UV absorbance, making it ideal for detection by a Diode Array Detector (DAD). The power of DAD lies in its ability to acquire a full UV-Vis spectrum at every point in the chromatogram, which is essential for peak purity analysis—a self-validating check to see if a single peak consists of more than one component.[4]

Experimental Protocol: HPLC-DAD Purity Assay
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A robust, general-purpose column is chosen for its versatility in separating compounds of moderate polarity.[6]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the hydrochloride salt.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 254 nm for quantification, with spectral acquisition from 200-400 nm for peak purity analysis.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile.

    • Dilute this stock to a working concentration of 0.1 mg/mL using the same diluent. Ensure the sample is fully dissolved.

  • Chromatographic Run & System Suitability:

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20.1-23 min: 5% B (re-equilibration)

    • System Suitability: Before running samples, inject the working standard solution six times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. This ensures the system is performing consistently.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as % Area = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Perform peak purity analysis on the main peak using the DAD software. The "purity angle" should be less than the "purity threshold," indicating spectral homogeneity across the peak.

Technique 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Why It's Core: While HPLC-DAD can quantify purity based on UV response, it cannot identify unknown impurities. LC-MS is the definitive tool for this purpose.[7] By coupling the separation power of LC with the detection specificity of a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main peak and any impurities. This provides the molecular weight, a critical piece of information for postulating the impurity's structure. The molecular weight of the parent compound, 2,3-Dihydroisoquinolin-4(1H)-one, is 147.17 g/mol .[8] We would expect to see an [M+H]⁺ ion at approximately 148.1 m/z in positive ion mode.

Experimental Protocol: LC-MS Impurity Identification
  • System Preparation:

    • LC-MS System: An integrated system such as an Agilent LC/MSD iQ or equivalent, using an Electrospray Ionization (ESI) source.

    • LC Method: Utilize the same column, mobile phases, and gradient as the HPLC-DAD method for direct comparison. The only change is to use a volatile buffer system if TFA is problematic for your MS; 0.1% formic acid is a common alternative.

    • MS Source: ESI in positive ion mode.

    • Scan Range: 50 - 500 m/z. This range will cover the parent compound and most likely small molecule impurities.

  • Sample Preparation & Run:

    • Use the same 0.1 mg/mL sample prepared for the HPLC analysis.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ of the parent compound (m/z 148.1). This should correspond to your main peak.

    • Examine the mass spectra of all minor peaks detected in the Total Ion Chromatogram (TIC).

    • Correlate the masses of impurities with potential side products, starting materials, or degradation products from the synthetic route. For example, a mass of [M+16]⁺ could suggest an oxidation product.

Technique 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Why It's Core: NMR provides unambiguous structural confirmation.[9] It is fundamentally different from chromatographic techniques and is thus an excellent orthogonal method. While HPLC confirms purity relative to other UV-active components, ¹H NMR can confirm the structure and detect non-chromophoric impurities (like residual solvents) that might be invisible to a UV detector. Furthermore, it can be adapted for quantitative analysis (qNMR), which is a primary method for determining purity without a reference standard.[10]

Experimental Protocol: ¹H NMR for Identity and Purity
  • System Preparation:

    • NMR Spectrometer: A 400 MHz or higher field spectrometer.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). It is a versatile solvent for many organic salts.

  • Sample Preparation (for qNMR):

    • Accurately weigh ~5-10 mg of this compound into a vial.

    • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid). The standard must have peaks that do not overlap with the analyte peaks.

    • Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.75 mL) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for complete relaxation of all protons for accurate integration.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts, multiplicities, and integrations to the expected structure of 2,3-Dihydroisoquinolin-4(1H)-one.

    • Impurity Detection: Look for any unexpected peaks. Identify common solvent impurities (e.g., ethyl acetate, dichloromethane) by their characteristic chemical shifts.[11]

    • Quantitative Purity (qNMR): Calculate the purity by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, accounting for the number of protons each signal represents and their respective molecular weights.

Comparing the Alternatives: A Holistic View

The three core techniques provide complementary information, as illustrated below.

Orthogonal_Techniques HPLC HPLC-DAD LCMS LC-MS HPLC->LCMS Separation NMR NMR LCMS->NMR Identity NMR->HPLC Quantitation Purity Confident Purity & Identity Purity->HPLC Quantitative Purity (UV-active species) Purity->LCMS Impurity ID (Molecular Weight) Purity->NMR Structural ID (Orthogonal Purity)

Caption: Interrelation of core analytical techniques.

To provide a clear comparison, the table below summarizes the strengths and weaknesses of each core technique alongside other potential supporting methods.

Technique Primary Purpose Strengths Limitations
HPLC-DAD Quantitative PurityHigh precision, robust, widely available, peak purity analysis.[6]Requires a chromophore, may not separate all impurities, relative quantitation.
LC-MS Impurity IdentificationHigh sensitivity, provides molecular weight of impurities, confirms MW of parent.[12][13]ESI response can vary significantly between compounds, making it semi-quantitative at best without standards for each impurity.
¹H NMR Structural Confirmation & Orthogonal PurityDefinitive structure proof, detects non-chromophoric impurities (e.g., solvents), can be made absolute quantitative (qNMR).[10]Lower sensitivity than LC-MS, complex mixtures can be difficult to interpret, requires more sample.
Elemental Analysis (CHN) Bulk PurityProvides absolute purity with respect to C, H, N content. Good for detecting inorganic impurities or incorrect salt form.Does not detect organic impurities with similar elemental composition.
FTIR Spectroscopy Identity ConfirmationFast, provides a unique molecular "fingerprint" for comparison to a reference standard, confirms functional groups.[7]Not suitable for quantitation or assessing minor impurities.

Interpreting the Data: A Comparative Scenario

To illustrate the power of this multi-pronged approach, consider the data from two hypothetical batches of this compound.

Analysis Batch A (PASS) Batch B (FAIL) Interpretation
HPLC Purity (% Area) 98.7%96.5%Both batches appear to pass the >95% threshold by HPLC alone.
HPLC Peak Purity Pass (Purity Angle < Threshold)Fail (Purity Angle > Threshold)Batch B's main peak is spectrally inhomogeneous, suggesting a co-eluting impurity.
LC-MS (Impurity ID) Main peak [M+H]⁺ at 148.1. Minor peak at 1.1% TIC with m/z 150.2.Main peak [M+H]⁺ at 148.1. Impurity peak at 3.2% TIC with m/z 148.1.Batch A has a known, separated impurity. Batch B has an impurity with the same mass (an isomer) that is co-eluting, explaining the peak purity failure.
¹H NMR Spectrum consistent with structure. No unassigned peaks >0.5%. Residual Ethyl Acetate at 0.2%.Spectrum shows two distinct sets of aromatic protons, integrating in a 97:3 ratio.The NMR for Batch B confirms the presence of an isomer that was not resolved by the primary HPLC method.
Conclusion RELEASE FOR SCREENING REJECT / RE-PURIFY Without the orthogonal data from DAD, LC-MS, and NMR, the isomeric impurity in Batch B would have been missed, leading to potentially flawed biological data.

Conclusion

Confirming the purity of a screening compound like this compound is a critical, non-negotiable step in the drug discovery process. Relying on a single analytical result is insufficient and carries a high risk of generating erroneous biological data. By adopting an orthogonal approach—leveraging the quantitative power of HPLC-DAD, the identification capabilities of LC-MS, and the structural certainty of NMR—researchers can establish a self-validating workflow. This ensures that the biological activity observed in a screen can be confidently attributed to the intended molecule, thereby upholding the scientific integrity of the entire discovery campaign.

References

A Senior Application Scientist's Guide to Docking Studies of Dihydroisoquinolinone Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the dihydroisoquinolinone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of proteins implicated in oncology and other therapeutic areas. Its rigid, yet adaptable framework provides an excellent starting point for the rational design of potent and selective inhibitors. This guide provides an in-depth comparison of docking studies involving dihydroisoquinolinone derivatives against several key protein targets. We will move beyond a mere procedural summary to explore the causality behind methodological choices, ensuring a self-validating and trustworthy approach to computational drug design.

The Strategic Importance of Dihydroisoquinolinones and Molecular Docking

Dihydroisoquinolinone derivatives have garnered significant attention due to their proven success in modulating challenging protein-protein interactions and enzymatic activities. Their synthetic tractability allows for systematic exploration of chemical space, leading to the optimization of potency and pharmacokinetic properties. Molecular docking is an indispensable tool in this process, offering predictive insights into binding modes, affinities, and structure-activity relationships (SAR), thereby reducing the time and cost associated with experimental screening.[1]

This guide focuses on four prominent targets where dihydroisoquinolinone derivatives have shown significant promise:

  • MDM2: A primary negative regulator of the p53 tumor suppressor.

  • Tubulin: A critical component of the cellular cytoskeleton and a validated anti-cancer target.

  • Poly(ADP-ribose) Polymerase (PARP): A key enzyme in DNA damage repair.

  • Leucine Aminopeptidase (LAP): An enzyme implicated in tumor cell proliferation.

Comparative Docking Analysis Across Key Protein Targets

The effectiveness of a docking study hinges on understanding how a ligand interacts with the unique architecture of its target's binding site. Below, we compare the docking performance of dihydroisoquinolinone derivatives against their respective protein targets, supported by experimental data.

Target: MDM2 - Inhibiting the p53-MDM2 Interaction

The interaction between p53 and its E3 ubiquitin ligase, MDM2, is a critical checkpoint in cell cycle regulation. Blocking this interaction can restore p53's tumor-suppressive function, making it a prime therapeutic strategy.[2] Dihydroisoquinolinones have been successfully developed as potent inhibitors of this protein-protein interaction.[3][4]

A notable example is NVP-CGM097 , a dihydroisoquinolinone derivative that advanced to Phase 1 clinical trials.[3][5] Docking studies were instrumental in its discovery, starting from a virtual screening hit.[2] X-ray crystallography later revealed an unprecedented binding mode for this class of inhibitors, distinct from other known p53-MDM2 antagonists.[2] This underscores the power of computational methods to identify novel chemical matter.

Alternative Scaffolds: Nutlins (e.g., RG7112) are a well-known class of MDM2 inhibitors that occupy the same p53-binding pocket. A comparative docking analysis would typically show that while both classes interact with key hydrophobic pockets, the specific hydrogen bonding patterns and conformational adaptations of the protein differ, providing opportunities for optimizing selectivity and overcoming resistance.

Derivative ClassTargetKey InteractionsDocking Score (Example)Experimental IC50Reference
DihydroisoquinolinoneMDM2Hydrophobic interactions in p53 pocket; unique H-bondsNot specifiedLow nM (e.g., Compound 11)[2]
Nutlin AnalogsMDM2Mimics key p53 residues (Phe, Trp, Leu)Not specifiedLow nMN/A
Target: Tubulin - Disrupting Microtubule Dynamics

Tubulin is the protein subunit of microtubules, which are essential for mitosis. Inhibitors of tubulin polymerization are among the most successful anticancer drugs.[6] Certain 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been designed as tubulin polymerization inhibitors, acting at the colchicine binding site.[7][8]

Molecular docking studies have been crucial in elucidating their mechanism. For instance, the S-isomer of a potent derivative (compound 32) was shown to bind more favorably than the R-isomer.[7] Its predicted binding mode showed the two phenyl rings occupying hydrophobic pockets (P1 and P2), similar to colchicine, validating its design rationale.[7][9]

Alternative Scaffolds: Colchicine and Combretastatin A-4 (CA-4) are classic examples of inhibitors that bind to the same site.[7] Docking comparisons show that while all these molecules occupy the same general pocket, the dihydroisoquinolinone core provides a rigid scaffold that can be modified to explore additional interactions within the binding site for improved affinity and properties.[7]

Derivative (Compound)TargetKey InteractionsDocking SoftwareExperimental IC50 (CEM cells)Reference
32 (S-isomer)TubulinPhenyl rings in hydrophobic pockets P1 and P2Discovery Studio 3.50.64 µM[7]
ColchicineTubulinBinds to the interface of α and β tubulinN/A~2.1 µM (Polymerization)[8]
Target: Poly(ADP-ribose) Polymerase (PARP) - Inducing Synthetic Lethality

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations.[10][11] They work by trapping PARP on DNA and preventing the repair of single-strand breaks, leading to cell death. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides have been identified as a novel class of PARP inhibitors.[12]

Docking simulations for this series revealed that their binding affinity is strongly influenced by hydrophobic contacts with key residues like Met890, Tyr889, and Val762 in the PARP1 active site.[12] These studies successfully explained the observed loss of affinity when certain modifications were made to the scaffold, demonstrating the predictive power of the model.[12]

Alternative Scaffolds: Clinically approved PARP inhibitors like Olaparib and Niraparib are based on different heterocyclic cores (e.g., phthalazinone or pyridyl-based structures).[10] Comparative docking would reveal that all these inhibitors mimic the nicotinamide moiety of the natural substrate NAD+. The dihydroisoquinolinone core serves as an effective bioisostere, with the carboxamide group forming critical hydrogen bonds with Gly863 and Ser904, analogous to the interactions made by Olaparib.[12]

Derivative ClassTargetKey InteractionsExperimental IC50 (PARP1/PARP2)Reference
DihydroisoquinolonePARP1/2H-bonds with Gly863, Ser904; Hydrophobic contacts13 / 0.8 µM (Compound 1a)[12]
Quinoxaline-basedPARP1H-bonds with Gly863, Ser9042.31 nM (Compound 8a)[10]
Olaparib (Phthalazinone)PARP1H-bonds with Gly863, Ser9044.40 nM[10]

A Self-Validating Protocol for Molecular Docking

To ensure the reliability of docking results, a robust and validated protocol is paramount. This section outlines a step-by-step methodology that incorporates self-validation, a cornerstone of scientific integrity.

Experimental Protocol: Validated Molecular Docking

Objective: To accurately predict the binding pose and relative affinity of dihydroisoquinolinone derivatives to a target protein.

Pillar of Trustworthiness: The protocol's validity is established by its ability to reproduce a known, experimentally determined binding pose before predicting unknown poses.

Step 1: Preparation of the Receptor and Ligands

  • Receptor Acquisition: Download the target protein's crystal structure from the Protein Data Bank (PDB). Select a high-resolution structure that contains a co-crystallized ligand similar to the compounds of interest. For example, for tubulin, the DAMA-colchicine-tubulin complex (PDB ID: 1SA0) is a suitable template.[7]

  • Receptor Preparation: Use a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio) to prepare the protein.[13] This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and repairing any missing side chains or loops. A brief, restrained energy minimization is performed to relieve steric clashes.

    • Causality: This step is critical because docking algorithms are sensitive to the protonation states and atomic positions of the receptor. Proper preparation ensures a chemically correct and sterically reasonable binding site.

  • Ligand Preparation: Draw the 2D structures of the dihydroisoquinolinone derivatives and convert them to 3D. Use a tool like LigPrep to generate low-energy, stereochemically correct conformers with appropriate ionization states at physiological pH.[13]

    • Causality: Small molecules are flexible. Preparing a set of realistic conformers increases the chances of finding the correct binding pose during the docking simulation.

Step 2: Docking Protocol Validation (Redocking)

  • Grid Generation: Define the binding site by creating a docking grid centered on the co-crystallized ligand from the PDB structure. The grid box should be large enough to allow rotational and translational freedom for the ligand.

  • Redocking: Extract the co-crystallized ligand from the prepared receptor structure. Dock this same ligand back into the defined binding site using the chosen docking algorithm (e.g., AutoDock Vina, Glide).[13][14]

  • Pose Analysis & RMSD Calculation: Superimpose the top-scoring docked pose of the ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Validation Criterion: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the docking protocol's parameters can accurately reproduce the experimentally observed binding mode.[14][15][16][17] If the RMSD is higher, the grid parameters, scoring function, or docking algorithm may need to be adjusted.

G cluster_prep Step 1: Preparation cluster_val Step 2: Validation cluster_prod Step 3: Production PDB Select PDB Structure (with co-crystallized ligand) PrepProt Prepare Protein (add H, minimize) PDB->PrepProt Grid Define Binding Site (Grid Generation) PrepProt->Grid PrepLig Prepare Ligands (generate conformers) DockNew Dock Dihydroisoquinolinone Derivatives PrepLig->DockNew Redock Extract & Redock Co-crystallized Ligand Grid->Redock RMSD Calculate RMSD Redock->RMSD Result RMSD <= 2.0 Å ? RMSD->Result Result->DockNew Fail Adjust Parameters (Grid, Algorithm) Result->Fail No Success Protocol Validated Result->Success Yes Analyze Analyze Poses & Scores DockNew->Analyze Fail->Redock Success->DockNew G cluster_site PARP1 Active Site Ligand Dihydroisoquinolinone Derivative Gly863 Gly863 Ligand->Gly863 H-Bond (Carboxamide) Ser904 Ser904 Ligand->Ser904 H-Bond (Carboxamide) Tyr907 Tyr907 Ligand->Tyr907 Pi-Pi Stacking (Isoquinolinone Ring) Met890 Met890 Ligand->Met890 Hydrophobic Contact

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with novel chemical entities like 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride is foundational to scientific progress. However, our responsibility extends beyond discovery and application; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle but a core tenet of professional laboratory practice.

This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that these protocols become an integrated, self-validating part of your laboratory workflow. Our shared goal is to manage chemical wastes in a safe, compliant, and environmentally sound manner.[1]

Part 1: Hazard Profile & Essential Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This knowledge forms the basis for all safety and disposal decisions. This compound is classified as a hazardous substance, and its waste must be managed accordingly from the moment of generation to its final treatment.[2][3][4]

The hazard profile, derived from authoritative Safety Data Sheets (SDS), dictates the necessary precautions.

Hazard Classification GHS Code Description Source(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
Skin IrritationCategory 2H315: Causes skin irritation.[5][6]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[5]
GHS Pictogram GHS07Signal Word: Warning[5]

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and acute toxicity if ingested.[5] Therefore, all waste streams containing this chemical, including contaminated labware and spill cleanup materials, must be treated as hazardous.[3]

Part 2: The Proactive Principle: Strategic Waste Minimization

The most effective disposal strategy is to minimize waste generation at its source. This proactive approach not only enhances safety and reduces environmental impact but also lowers disposal costs.

Field-Proven Waste Minimization Techniques:

  • Source Reduction: Order only the quantity of chemical required for your immediate research needs.[1][2] This prevents the accumulation of expired or unused stock that must be disposed of as hazardous waste.

  • Inventory Management: Maintain a meticulous and up-to-date inventory of all chemicals.[1][2] This prevents redundant purchases and helps identify surplus chemicals that can be shared with other labs.[1][2]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[1][2]

Part 3: Standard Operating Procedure for Routine Disposal

All chemical waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][4][7][8] Adherence to a standardized disposal workflow is mandatory.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Isolate Solids: Dispose of this compound as a solid waste. Keep solid and liquid wastes in separate containers.[9][10]

  • Check Compatibility: Do not mix this compound with incompatible waste streams, particularly strong oxidizing agents.[5] Always consult the SDS for detailed incompatibility information.[9]

Step 2: Containerization and Labeling

The integrity and labeling of your waste container are paramount for safety and compliance.

  • Container Selection: Use only appropriate, designated hazardous waste containers that are chemically compatible and have a secure, tight-fitting lid.[1][10] The container must be kept closed except when adding waste.[1][2]

  • Labeling Protocol: The container must be clearly labeled as soon as the first particle of waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ". Do not use abbreviations or formulas.

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[9]

    • The date of accumulation.

Step 3: Accumulation in a Satellite Area

Waste must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory where it is generated.[1][2]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Volume Limits: Be aware of regulatory limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA.[1][2][3]

Step 4: Arranging for Final Disposal

Laboratory personnel do not dispose of hazardous waste directly. The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department.

  • Request Pickup: Once the container is full or your project is complete, submit a request to your EHS office for waste pickup.[1] They will transport the waste to a licensed hazardous waste disposal company.[2]

G cluster_lab Laboratory Operations cluster_ehs EHS & External Disposal A Waste Generated (this compound) B Step 1: Segregate Waste (Solid, Non-Reactive) A->B C Step 2: Place in Labeled Hazardous Waste Container B->C D Step 3: Store in Satellite Accumulation Area (SAA) C->D E Container Full? D->E E->D No F Step 4: Request Pickup from EHS/Safety Office E->F Yes G EHS Collects Waste F->G H Transport to Licensed Waste Disposal Facility (TSDF) G->H

Caption: Workflow for the routine disposal of solid hazardous chemical waste.

Part 4: Emergency Protocol for Spills and Exposure

Accidents require immediate and correct action. All spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[3]

Required Personal Protective Equipment (PPE)
Protection Type Specification Rationale Source(s)
Eye/Face Tight-sealing safety goggles or face shield.Protects against dust particles and splashes.[5][11][12]
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[5][11]
Body Lab coat, long pants, closed-toe shoes.Minimizes exposed skin.[5]
Respiratory Use only under a chemical fume hood.Prevents inhalation of irritating dust.[5][11]
Small-Scale Spill Cleanup Protocol
  • SECURE THE AREA: Immediately alert colleagues and restrict access to the spill area.

  • DON PPE: Wear all required PPE as listed in the table above.

  • PREVENT DUST: Do not use a dry brush or towel. Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[5][12] This minimizes dust generation.

  • COLLECT WASTE: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

  • DECONTAMINATE: Wipe the spill area with a damp cloth. All cleanup materials (gloves, wipes, absorbent) are now hazardous waste and must be placed in the same container.[3]

  • LABEL & DISPOSE: Seal and label the container as described in Part 3 and request a pickup from EHS.

First Aid and Exposure Response
Exposure Route Immediate Action Source(s)
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6][13]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][14]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water at most. Seek immediate medical attention.[12][13][14]

References

A Senior Application Scientist's Guide to Handling 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the safe handling, use, and disposal of 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride (CAS No. 1196157-36-4).[1][2] As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols. This guide is designed for the professional researcher, scientist, and drug development expert, for whom safety and experimental integrity are paramount. The procedures outlined here are built on a foundation of risk mitigation and are designed to be self-validating in a laboratory environment.

Core Hazard Assessment

Understanding the specific toxicological profile of a compound is the first step in developing a robust safety plan. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our handling procedures.[1][3]

Hazard ClassificationGHS CategoryHazard StatementRationale for Precaution
Acute Toxicity, Oral Category 4H302: Harmful if swallowedPrevents accidental ingestion which can lead to systemic toxicity. This dictates strict no-food/drink policies in the lab and thorough hand washing.
Skin Irritation Category 2H315: Causes skin irritationDirect contact can lead to local inflammation, redness, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and lab coats.[1]
Serious Eye Irritation Category 2AH319: Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation upon contact with eye tissue. This mandates the use of sealed safety goggles.[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of the powdered compound can irritate the respiratory tract. This is the primary driver for using a chemical fume hood or approved respiratory protection.[1][3]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is a direct response to the identified hazards. Each component is critical to forming a complete barrier between the researcher and the chemical.

  • Eye and Face Protection:

    • Required: Tight-sealing chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards are mandatory.[4] Standard safety glasses with side shields are insufficient as they do not protect against fine dust particles that may become airborne.

    • Recommended for Splash Risk: A full-face shield should be worn over safety goggles when preparing solutions or performing any operation with a significant splash potential. This provides a secondary barrier for the entire face.[3][5]

    • Causality: The "Serious Eye Irritation" classification means that even minor contact can lead to significant discomfort and injury.[1] Eyewash stations must be readily accessible and tested weekly.[4][6][7]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. For prolonged handling or when submerging hands, consider double-gloving. Contaminated gloves must be removed carefully, avoiding contact with skin, and disposed of as chemical waste.[4]

    • Lab Coat: A clean, buttoned lab coat is required to protect against incidental skin contact from spills or dust.[5]

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[5]

    • Causality: The compound is a known skin irritant.[1] A lab coat and gloves prevent direct contact, which could otherwise lead to chemical-induced irritation. Contaminated clothing must be removed immediately and washed before reuse.[1][4]

  • Respiratory Protection:

    • Primary Control: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to control airborne dust.[5][6][8]

    • Secondary Control: If a fume hood is not available or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with a particulate filter is required.[5][8] A respiratory protection program, including fit-testing, is an OSHA requirement for mandatory respirator use.[4]

    • Causality: Inhalation may cause respiratory irritation.[1][3] Engineering controls like a fume hood are always the preferred method to mitigate this risk. A respirator is a last line of defense.

Operational Plan: Step-by-Step Handling Workflow

This protocol ensures safety at every stage of the handling process.

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4][6][7]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.

    • Don all required PPE as outlined in Section 2.

  • Handling the Compound:

    • Gently open the container, avoiding any actions that could generate dust.

    • Carefully weigh the desired amount of the compound using a tared weigh boat.

    • If preparing a solution, slowly add the solid to the solvent to minimize splashing.

    • Keep the container tightly closed when not in use.[1][4][6]

  • Post-Handling & Cleanup:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated, sealed hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[1][3][4][6]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency can significantly reduce harm.

Spill Response Workflow

The following workflow should be initiated immediately upon a spill.

SpillResponse spill Spill Detected evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain Spill Use inert absorbent material (e.g., sand, vermiculite) ppe->contain cleanup Carefully Sweep/Scoop Place in sealed waste container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste According to institutional guidelines decontaminate->dispose report Report Incident to Lab Supervisor/EHS dispose->report

Caption: Workflow for handling a chemical spill.

Exposure First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][6]

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][6][9]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][4][9]

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All surplus this compound and its empty containers must be disposed of through a licensed professional waste disposal service.[3][6] Do not discharge into drains or the environment.[1][6]

  • Contaminated Materials: All PPE, disposable labware, and cleanup materials that have come into contact with the chemical are considered hazardous waste. They must be collected in a clearly labeled, sealed container for disposal according to your institution's environmental health and safety (EHS) guidelines.

By adhering to these detailed protocols, you ensure not only your personal safety but also the integrity of your research and the protection of your colleagues and environment.

References

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Reactant of Route 1
2,3-Dihydroisoquinolin-4(1H)-one hydrochloride
Reactant of Route 2
2,3-Dihydroisoquinolin-4(1H)-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.